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  • Product: 1-(2-methylbenzoyl)piperazine
  • CAS: 775579-10-7

Core Science & Biosynthesis

Foundational

Introduction: Situating 1-(2-methylbenzoyl)piperazine in Modern Chemistry

An In-depth Technical Guide to the Core Properties of 1-(2-methylbenzoyl)piperazine 1-(2-methylbenzoyl)piperazine is a derivative of piperazine, a simple six-membered heterocycle containing two nitrogen atoms at the 1 an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of 1-(2-methylbenzoyl)piperazine

1-(2-methylbenzoyl)piperazine is a derivative of piperazine, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. While unassuming in its own right, this compound represents a critical nexus in synthetic and medicinal chemistry. The piperazine ring is a well-established "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds, lending favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The addition of the 2-methylbenzoyl group modifies the electronic and steric properties of the piperazine core, making 1-(2-methylbenzoyl)piperazine a versatile chemical intermediate. It serves as a foundational building block for more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system (CNS) and in the investigation of novel anti-tumor agents.[3] This guide provides a detailed examination of its fundamental properties, synthesis, characterization, and the scientific rationale behind these methodologies.

Part 1: Physicochemical Characteristics

The foundational properties of a compound dictate its handling, reactivity, and formulation potential. The data for 1-(2-methylbenzoyl)piperazine are summarized below.

PropertyValueSource
CAS Number 775579-10-7[3][4]
Molecular Formula C₁₂H₁₆N₂O[3][4]
Molecular Weight 204.27 g/mol [3]
Boiling Point 367.2 °C at 760 mmHg[3]
Density 1.093 g/cm³[3]
Flash Point 175.9 °C[3]
Refractive Index 1.553[3]
Vapor Pressure 1.39E-05 mmHg at 25°C[3]

Part 2: Synthesis and Purification

The most direct and common route for the synthesis of 1-(2-methylbenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 2-methylbenzoyl chloride. This approach is efficient and scalable.

Experimental Protocol: Synthesis via Acylation

Causality: This protocol is designed to selectively mono-acylate the piperazine ring. Piperazine has two secondary amine nitrogens. By using a controlled stoichiometry of the acylating agent and a suitable base, we can favor the formation of the monosubstituted product over the disubstituted byproduct.

  • Reagent Preparation:

    • Dissolve piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.5 M.

    • Add a non-nucleophilic organic base, such as triethylamine (Et₃N) (1.1 equivalents), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    Rationale: The reaction is performed in an aprotic solvent to avoid unwanted reactions with the highly reactive acyl chloride. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation and deactivation of the piperazine nucleophile, thereby driving the reaction to completion. Cooling the mixture controls the initial exothermic reaction, minimizing the formation of side products.

  • Acylation Reaction:

    • Slowly add 2-methylbenzoyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, to the cooled piperazine solution dropwise over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    Rationale: A slow, dropwise addition of the acyl chloride maintains a low concentration of the electrophile, further favoring mono-acylation. TLC is a crucial in-process control to determine the point of maximum product formation and consumption of the starting material.

  • Workup and Extraction:

    • Once the reaction is complete, quench the mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    Rationale: The water quench removes triethylamine hydrochloride and any remaining water-soluble reagents. The sodium bicarbonate wash neutralizes any residual HCl or unreacted 2-methylbenzoyl chloride. The brine wash removes bulk water from the organic phase before the final drying step with sodium sulfate, a neutral and efficient drying agent.

  • Purification:

    • Purify the resulting crude oil or solid via flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions containing the pure product (identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield pure 1-(2-methylbenzoyl)piperazine.

    Rationale: Flash chromatography is the gold standard for purifying moderately polar organic compounds. The gradient elution allows for the separation of non-polar impurities, the target compound, and highly polar byproducts (like 1,4-bis(2-methylbenzoyl)piperazine) based on their differential affinity for the polar silica stationary phase.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Piperazine + 2-Methylbenzoyl Chloride (DCM, Et3N, 0°C) Reaction Acylation Reaction (Stir at RT, 2-4h) Reactants->Reaction 1. Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup 2. Extraction Purification Flash Column Chromatography (Silica Gel) Workup->Purification 3. Purification Product 1-(2-methylbenzoyl)piperazine Purification->Product 4. Isolation

Caption: General workflow for the synthesis of 1-(2-methylbenzoyl)piperazine.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed for a self-validating analytical system.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for separating the volatile target compound from any residual starting materials or byproducts and providing structural information through its characteristic mass fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a volatile organic solvent like methanol or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph (GC): Use a capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5ms).[6]

    • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Injector: Use splitless or split injection at a temperature of 250 °C.

    • Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to the product by its retention time.

    • Analyze the mass spectrum associated with this peak.

    • Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 204. Key fragments would include the 2-methylbenzoyl cation at m/z 119 and characteristic piperazine ring fragments. The fragmentation of related benzoylpiperazines often yields a unique benzoyl-group containing fragment that allows for discrimination from isomers.[6]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural elucidation by mapping the chemical environment of every proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis & Expected Spectra:

    • Conformational Dynamics: A key feature of N-acylpiperazines is the restricted rotation around the amide C-N bond due to its partial double-bond character. This can lead to the presence of two rotamers (syn and anti) on the NMR timescale.[5] Furthermore, the piperazine ring undergoes chair-to-chair interconversion. At room temperature, these dynamic processes may cause significant broadening of the signals for the piperazine protons.[5] At lower temperatures, these signals may resolve into distinct, sharp multiplets for each unique proton in each conformation.[5]

    • ¹H NMR:

      • Aromatic Protons: Expect complex multiplets in the aromatic region (~7.1-7.4 ppm) corresponding to the four protons on the methylbenzoyl ring.

      • Piperazine Protons: Expect broadened signals in the range of ~3.3-3.9 ppm. Due to the conformational dynamics, these eight protons are not chemically equivalent and will appear as multiple, often overlapping signals.[5]

      • Methyl Protons: A sharp singlet at ~2.4 ppm corresponding to the three protons of the aryl methyl group.

    • ¹³C NMR:

      • Carbonyl Carbon: A signal around 170 ppm.

      • Aromatic Carbons: Multiple signals between ~125-140 ppm.

      • Piperazine Carbons: Signals in the range of ~40-50 ppm. Due to rotamers, more than two signals may be observed for the four piperazine carbons.[5]

      • Methyl Carbon: A signal around 20 ppm.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Data Interpretation (Structure & Purity) NMR->Data_Analysis MS Mass Spectrometry (GC-MS) MS->Data_Analysis Sample Purified Sample Sample->NMR Sample->MS Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Part 4: Biological Significance and Pharmacological Context

1-(2-methylbenzoyl)piperazine is primarily of interest as a chemical intermediate, not as an end-product drug. Its significance lies in providing a scaffold that can be further elaborated to produce pharmacologically active molecules. The piperazine core is a key feature in many CNS-active drugs, often interacting with neurotransmitter systems.

  • CNS Activity: Many piperazine derivatives exhibit stimulant properties by modulating dopaminergic, noradrenergic, and serotoninergic systems in the brain.[7][8] They can act as reuptake inhibitors or receptor agonists/antagonists. While the specific targets of compounds derived from 1-(2-methylbenzoyl)piperazine are proprietary, its use as an intermediate for potential CNS disorder treatments suggests this is a primary area of investigation.[3]

  • Anti-Tumor Potential: Research into piperazine derivatives has also explored their utility in oncology.[3] The piperazine scaffold can be used to correctly orient functional groups to interact with targets like protein kinases, which are often dysregulated in cancer.

  • General Piperazine Pharmacology: The parent piperazine structure is known for its anthelmintic (anti-parasitic worm) properties. It acts as a GABA receptor agonist on nematode muscle cells, causing an influx of chloride ions that leads to hyperpolarization and flaccid paralysis of the parasite, which is then expelled from the host.[9][10] While 1-(2-methylbenzoyl)piperazine itself is not used for this purpose, this underlying biological activity of the core structure highlights the diverse pharmacology of this chemical family.

Conceptual Role in Neuromodulation

Neuromodulation Conceptual Role of Piperazine Derivatives in Synaptic Transmission cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Vesicle Vesicles with Neurotransmitters (NT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft NT Release Reuptake NT Reuptake Transporter Receptor Postsynaptic Receptor SynapticCleft->Reuptake Reuptake SynapticCleft->Receptor Binding Piperazine Piperazine Derivative Piperazine->Reuptake Inhibition Piperazine->Receptor Modulation

Caption: General mechanism by which CNS-active piperazine derivatives may act.

Conclusion

1-(2-methylbenzoyl)piperazine is a compound of significant utility in the landscape of chemical synthesis and drug discovery. Its basic properties are well-defined, and its synthesis is achievable through robust and well-understood chemical principles. The true value of this molecule is realized in its role as a versatile intermediate, providing a reliable and adaptable scaffold for the construction of novel, complex molecules with potential therapeutic applications in neurology and oncology. The analytical protocols outlined herein provide a framework for ensuring the quality and identity of this compound, a critical step in any research and development pipeline.

References

  • LookChem. (n.d.). Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Methylbenzyl)piperazine. PubChem.
  • SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts.
  • Wessjohann, L. A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis, 4(6), 441-448.
  • Norton, S. (n.d.). Some pharmacological properties of piperazine. PubMed.
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.
  • ChemicalBook. (n.d.). 1-(2-PHENYLETHYL)PIPERAZINE synthesis.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Tetrahedron. (n.d.). 1-(2-Methyl-benzoyl)-piperazine.
  • Pharmacology of Piperazine. (2024, September 30). Definition, Uses, Mechanism of action, Side effects [Video]. YouTube.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine.
  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • Singh, K. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.

Sources

Exploratory

Foreword: Navigating the Specificity of Chemical Matter

An In-depth Technical Guide to 1-(o-toluoyl)piperazine In the landscape of chemical research and drug development, it is common to encounter compounds that, while structurally intriguing, lack an extensive body of dedica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(o-toluoyl)piperazine

In the landscape of chemical research and drug development, it is common to encounter compounds that, while structurally intriguing, lack an extensive body of dedicated literature. 1-(o-toluoyl)piperazine is one such molecule. A clear distinction must be made from its close structural relative, 1-(o-tolyl)piperazine, which lacks the carbonyl (C=O) group and is thus an N-aryl amine rather than an N-acyl amide. This guide is specifically focused on the N-acyl derivative, 1-(o-toluoyl)piperazine, also known as 1-(2-methylbenzoyl)piperazine. Where direct experimental data for this exact molecule is not publicly available, this guide will synthesize information from established principles of organic chemistry and the well-documented behavior of analogous N-acylpiperazine structures, providing a robust and scientifically grounded framework for researchers.

Molecular Profile and Physicochemical Properties

1-(o-toluoyl)piperazine belongs to the N-acylpiperazine class of compounds. Its structure is characterized by a piperazine ring, a versatile pharmacophore, acylated at one nitrogen atom with an o-toluoyl (2-methylbenzoyl) group. This structural arrangement imparts specific chemical characteristics that are foundational to its synthesis, analysis, and potential biological activity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Significance
Molecular Formula C₁₂H₁₆N₂O---
Molar Mass 204.27 g/mol Foundational for all stoichiometric calculations.
Appearance Likely a white to off-white solidTypical for small organic amides at room temperature.
Solubility Soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol); low aqueous solubility.The amide and tertiary amine provide polarity, but the aromatic ring and hydrocarbon backbone limit water solubility.
Basicity (pKa) pKa of the free N-H is ~8-9The basicity of the secondary amine is lower than piperazine itself due to the electron-withdrawing effect of the adjacent acyl group, but it remains a key site for salt formation.

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-acylpiperazines is the nucleophilic acyl substitution between a piperazine and a corresponding acyl chloride.[1][2]

Synthesis Protocol: Acylation of Piperazine

This protocol describes a standard laboratory-scale synthesis of 1-(o-toluoyl)piperazine from piperazine and o-toluoyl chloride.

Core Causality: The reaction hinges on the nucleophilicity of the secondary amine of piperazine attacking the electrophilic carbonyl carbon of o-toluoyl chloride. A key challenge in working with piperazine is preventing di-acylation. This is controlled by using an excess of piperazine, which acts as both the reactant and a base to neutralize the HCl byproduct, or more commonly, by using a non-nucleophilic external base like triethylamine (TEA) and controlling the stoichiometry.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.5 M.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution. This will act as an acid scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side products.

  • Acyl Chloride Addition: Dissolve o-toluoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over 15-20 minutes with vigorous stirring.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Reaction workflow for the synthesis of 1-(o-toluoyl)piperazine.

Potential Mechanism of Action and Pharmacological Profile

While specific pharmacological data for 1-(o-toluoyl)piperazine is scarce, its structure as a piperazine derivative provides a strong basis for hypothesizing its biological targets. The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents.[3]

Hypothesized Targets:

  • Dopamine and Serotonin Receptors: Many N-substituted piperazines interact with dopaminergic (D₂) and serotonergic (5-HT) receptor families.[4] These interactions are foundational to treatments for psychosis, depression, and anxiety.

  • Neurotransmitter Transporters: The structure may allow for interaction with monoamine transporters (SERT, DAT, NET), potentially inhibiting the reuptake of neurotransmitters. Quantitative structure-activity relationship (QSAR) studies on similar piperazine derivatives have shown that specific substitutions heavily influence these activities.[5]

The Role of the o-Toluoyl Group:

The N-acyl group significantly alters the electronic properties compared to N-aryl or N-alkyl piperazines. It introduces a planar amide bond and acts as a hydrogen bond acceptor. The ortho-methyl group provides steric bulk, which can influence receptor binding by forcing a specific conformation of the molecule. Structure-activity relationship (SAR) studies on related compounds consistently show that modifications at this position are critical for potency and selectivity.[6][7]

G cluster_CNS Central Nervous System cluster_outcome Potential Therapeutic Outcomes Compound 1-(o-toluoyl)piperazine D2R Dopamine D2 Receptors Compound->D2R Antagonist? S_5HT2A Serotonin 5-HT2A Receptors Compound->S_5HT2A Antagonist? S_5HT1A Serotonin 5-HT1A Receptors Compound->S_5HT1A Agonist? SERT Serotonin Transporter (SERT) Compound->SERT Inhibitor? Antipsychotic Antipsychotic Effect D2R->Antipsychotic S_5HT2A->Antipsychotic Anxiolytic Anxiolytic Effect S_5HT1A->Anxiolytic Antidepressant Antidepressant Effect SERT->Antidepressant

Caption: Hypothesized signaling pathways for 1-(o-toluoyl)piperazine in the CNS.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compound.

Spectroscopic and Chromatographic Methods

Table 2: Expected Analytical Data for 1-(o-toluoyl)piperazine

TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons (4H): ~7.2-7.5 ppmPiperazine protons (8H): Broad signals, ~3.4-3.8 ppmMethyl protons (3H): Singlet, ~2.4 ppmStructural confirmation and purity assessment.
¹³C NMR Amide Carbonyl (C=O): ~169-171 ppmAromatic carbons: ~125-140 ppmPiperazine carbons: ~40-50 ppmMethyl carbon: ~19-21 ppmConfirms carbon framework and presence of key functional groups.
Mass Spec (MS) Expected [M+H]⁺: 205.1332Confirms molecular weight and elemental composition (with HRMS).
FT-IR Strong amide C=O stretch: ~1630-1650 cm⁻¹Confirms the presence of the key amide functional group.
HPLC-UV Single major peak with UV detection at ~230 nm & 254 nm.Purity determination and quantification. A C18 column with a mobile phase of acetonitrile/water is a standard starting point.[8][9]

Applications in Drug Development

The true value of a molecule like 1-(o-toluoyl)piperazine lies in its potential as a building block or scaffold for creating more complex and potent drug candidates.[3][10]

Scaffold for Library Synthesis

The free secondary amine on the piperazine ring is a prime handle for further chemical modification. This allows for the rapid generation of a library of diverse compounds, a cornerstone of modern drug discovery.

Experimental Workflow: Library Synthesis

  • Core Synthesis: Synthesize and purify 1-(o-toluoyl)piperazine as the core scaffold.

  • Derivatization: In a parallel synthesizer or multi-well plate, react the core scaffold with a variety of building blocks targeting the free N-H group. Common reactions include:

    • Reductive Amination: With various aldehydes/ketones.

    • N-Alkylation: With alkyl halides.[2]

    • N-Arylation: Using Buchwald-Hartwig or Ullmann coupling with aryl halides.[2]

    • Sulfonylation: With sulfonyl chlorides.

  • High-Throughput Screening (HTS): Screen the resulting library of novel compounds against a panel of biological targets (e.g., receptor binding assays, enzyme inhibition assays).

  • Hit-to-Lead Optimization: Identify "hit" compounds with promising activity. Synthesize further analogs to refine the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_rxn Parallel Derivatization Scaffold 1-(o-toluoyl)piperazine (Core Scaffold) ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Alkylation N-Alkylation Scaffold->Alkylation Arylation N-Arylation Scaffold->Arylation Library Diverse Compound Library ReductiveAmination->Library Alkylation->Library Arylation->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit SAR SAR & Lead Optimization Hit->SAR Candidate Drug Candidate SAR->Candidate

Caption: Workflow for drug discovery using a core scaffold approach.

Conclusion

1-(o-toluoyl)piperazine represents a molecule of significant potential, not necessarily as an end-product therapeutic, but as a highly valuable intermediate and chemical scaffold. Its synthesis is straightforward, based on fundamental and reliable organic reactions. While its specific biological profile requires empirical investigation, its structural class strongly suggests potential activity within the central nervous system. For researchers in medicinal chemistry and drug development, 1-(o-toluoyl)piperazine offers a robust starting point for the construction of novel, diverse, and potentially potent therapeutic agents. The methodologies and conceptual frameworks presented in this guide provide a comprehensive foundation for initiating such research endeavors.

References

  • General Piperazine Chemistry: National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem, [Link].

  • Synthesis of Piperazine Derivatives: PrepChem. "Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine." PrepChem.com, [Link].

  • Pharmacology of Piperazine: Norton, S., & de Beer, E. J. (1957). "Some pharmacological properties of piperazine." American Journal of Tropical Medicine and Hygiene, 6(5), 898-905. [Link].

  • General Synthesis Methodologies: Lai, L. L., et al. (2001). "A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides..." Synthesis, 2001(3), 361-363. Referenced in Organic Chemistry Portal, [Link].

  • Analytical Methods for Piperazine: R. Gadzała-Kopciuch, et al. (2007). "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate, [Link].

  • Structure-Activity Relationships: Mitsunobu, O., et al. (1987). "Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity." Journal of Medicinal Chemistry, 30(4), 633-638. [Link].

  • Privileged Scaffolds in Drug Discovery: Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984. [Link].

  • Modern Synthetic Approaches: Iacobazzi, G., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 28(19), 6958. [Link].

Sources

Foundational

1-(2-methylbenzoyl)piperazine CAS 775579-10-7

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine (CAS 775579-10-7) Introduction 1-(2-methylbenzoyl)piperazine, identified by CAS Registry Number 775579-10-7, is a derivative of piperazine, a ubiquitous hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine (CAS 775579-10-7)

Introduction

1-(2-methylbenzoyl)piperazine, identified by CAS Registry Number 775579-10-7, is a derivative of piperazine, a ubiquitous heterocyclic amine in medicinal chemistry.[1] This compound features a piperazine ring N-acylated with a 2-methylbenzoyl group, creating a versatile and synthetically valuable intermediate. The piperazine moiety is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of drug candidates and for its ability to interact with a wide range of biological targets.[2][3] Consequently, 1-(2-methylbenzoyl)piperazine serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and as potential anti-tumor agents.[1]

This guide provides a comprehensive technical overview of 1-(2-methylbenzoyl)piperazine for researchers, scientists, and drug development professionals. It covers its physicochemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical characterization methods, and its applications as a strategic intermediate in pharmaceutical research.

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-(2-methylbenzoyl)piperazine are essential for its handling, reaction setup, and analytical development. The key properties are summarized below.

PropertyValueSource
CAS Number 775579-10-7[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Boiling Point 367.2 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
Flash Point 175.9 °C[1]
Refractive Index 1.553[1]
Synonyms PIPERAZIN-1-YL-O-TOLYL-METHANONE, AKOS BB-5344[1]

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing N-acyl piperazine derivatives is the nucleophilic acyl substitution reaction between piperazine and an appropriate acyl chloride.[4] This approach, a variant of the classic Schotten-Baumann reaction, is efficient and scalable.

Synthetic Pathway: Acylation of Piperazine

The synthesis of 1-(2-methylbenzoyl)piperazine is achieved by the mono-N-acylation of piperazine with 2-methylbenzoyl chloride. The core challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can readily lead to the formation of the di-substituted byproduct, 1,4-bis(2-methylbenzoyl)piperazine.[4] Control over stoichiometry and reaction conditions is paramount.

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products cluster_mechanism Reaction Mechanism piperazine Piperazine product 1-(2-Methylbenzoyl)piperazine piperazine->product + benzoyl_chloride 2-Methylbenzoyl Chloride benzoyl_chloride->product + hcl HCl product->hcl + base Base (e.g., Et3N) step4 Deprotonation: Base neutralizes the protonated product and HCl byproduct. base->step4 Facilitates step1 Nucleophilic Attack: Piperazine amine attacks the electrophilic carbonyl carbon. step2 Formation of Tetrahedral Intermediate step1->step2 step3 Collapse of Intermediate: Carbonyl reforms, eliminating the chloride leaving group. step2->step3 step3->step4 Analytical_Workflow cluster_characterization Structural & Identity Confirmation cluster_purity Purity Assessment start Synthesized Crude Product purification Purification (Column Chromatography) start->purification nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) purification->nmr ms Mass Spectrometry (MS) (Molecular Weight Confirmation) purification->ms hplc HPLC-UV/MS (Purity & Quantification) nmr->hplc ms->hplc elemental Elemental Analysis (Optional: Confirms Formula) hplc->elemental final_product Characterized Pure Compound hplc->final_product elemental->final_product Drug_Discovery_Role cluster_synthesis Synthetic Diversification start 1-(2-Methylbenzoyl)piperazine (Building Block) alkylation N-Alkylation start->alkylation arylation N-Arylation (e.g., Buchwald-Hartwig) start->arylation reductive_amination Reductive Amination start->reductive_amination library Diverse Chemical Library alkylation->library arylation->library reductive_amination->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperazine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methylbenzoyl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methylbenzoyl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, combining a piperazine ring with a 2-methylbenzoyl moiety, make it a valuable scaffold in drug discovery, particularly in the development of agents targeting the central nervous system (CNS) and in oncology. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and known biological activities of 1-(2-methylbenzoyl)piperazine and its derivatives. We will delve into detailed synthetic protocols, analytical characterization techniques, and explore the structure-activity relationships that govern its therapeutic potential.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. This adaptability makes the piperazine moiety a key component in designing molecules that can effectively interact with biological targets and exhibit favorable pharmacokinetic profiles. The introduction of a 2-methylbenzoyl group to the piperazine core in 1-(2-methylbenzoyl)piperazine creates a molecule with a specific steric and electronic profile, opening avenues for the development of novel therapeutics.

Molecular Structure and Chemical Properties

1-(2-Methylbenzoyl)piperazine, also known as (piperazin-1-yl)(o-tolyl)methanone, is a derivative of piperazine where one of the nitrogen atoms is acylated with a 2-methylbenzoyl group.

Table 1: Physicochemical Properties of 1-(2-Methylbenzoyl)piperazine

PropertyValueReference
CAS Number 775579-10-7
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Boiling Point 367.2 °C at 760 mmHg
Flash Point 175.9 °C
Density 1.093 g/cm³
Refractive Index 1.553

Synthesis of 1-(2-Methylbenzoyl)piperazine

The synthesis of 1-(2-methylbenzoyl)piperazine typically involves the acylation of piperazine with 2-methylbenzoyl chloride or a related activated carboxylic acid derivative. A general and robust method is the Schotten-Baumann reaction, which is widely used for the N-acylation of amines.

General Synthetic Protocol: Acylation of Piperazine

This protocol is a representative method for the mono-acylation of piperazine and can be adapted for the synthesis of 1-(2-methylbenzoyl)piperazine.

Experimental Protocol:

  • Dissolution of Piperazine: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: To the cooled and stirring solution, add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-acylation over di-acylation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane or DCM/methanol).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane or methanol in DCM to afford pure 1-(2-methylbenzoyl)piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine increases the statistical probability of the acylating agent reacting with an unreacted piperazine molecule rather than the already mono-acylated product, thus minimizing the formation of the di-substituted byproduct.

  • Low Temperature: The acylation reaction is exothermic. Performing the initial addition at 0 °C helps to control the reaction rate and improve selectivity for mono-acylation.

  • Aqueous Work-up with Base: The reaction generates HCl as a byproduct, which can protonate the starting piperazine, rendering it non-nucleophilic. The addition of a base like sodium bicarbonate neutralizes the HCl, driving the reaction to completion and facilitating the extraction of the product into the organic phase.

Diagram 1: Synthetic Workflow for 1-(2-Methylbenzoyl)piperazine

G reagents Piperazine (2 eq.) 2-Methylbenzoyl Chloride (1 eq.) DCM, 0°C to rt reaction Acylation Reaction (Schotten-Baumann) reagents->reaction 1. Reaction Setup workup Aqueous Work-up (sat. NaHCO₃) reaction->workup 2. Quenching extraction Extraction (DCM) workup->extraction 3. Isolation purification Purification (Column Chromatography) extraction->purification 4. Purification product 1-(2-Methylbenzoyl)piperazine purification->product 5. Final Product

Caption: A generalized workflow for the synthesis of 1-(2-methylbenzoyl)piperazine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-methylbenzoyl)piperazine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum of 1-(2-methylbenzoyl)piperazine is expected to show distinct signals for the aromatic protons of the 2-methylbenzoyl group, the methyl protons, and the methylene protons of the piperazine ring. The piperazine protons often appear as complex multiplets due to their conformational flexibility and coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Methylbenzoyl)piperazine *

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.1 - 7.4125 - 135
Piperazine CH₂2.8 - 3.8 (broad multiplets)42 - 50
Methyl (CH₃)~2.3~19
Carbonyl (C=O)-~170

*Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1-(2-methylbenzoyl)piperazine, the molecular ion peak (M+) would be expected at m/z 204.27. Common fragmentation patterns would involve cleavage of the amide bond and fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (amide): ~1630-1680 cm⁻¹

  • C-N stretch: ~1100-1300 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch: ~2800-3000 cm⁻¹

Biological Activities and Therapeutic Potential

Piperazine derivatives are known to exhibit a wide range of biological activities, and 1-(2-methylbenzoyl)piperazine serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Central Nervous System (CNS) Activity

Many piperazine-containing compounds act on CNS receptors, particularly dopamine and serotonin receptors. The structural features of 1-(2-methylbenzoyl)piperazine make it a candidate for modification to develop ligands for these receptors, with potential applications as antipsychotics, antidepressants, and anxiolytics. Structure-activity relationship (SAR) studies of related 1-aroylpiperazines have shown that substitution on the benzoyl ring can significantly influence receptor affinity and functional activity.

Anticancer Activity

Recent research has highlighted the potential of piperazine derivatives as anticancer agents. The piperazine scaffold can be incorporated into molecules designed to inhibit various targets involved in cancer progression, such as protein kinases and topoisomerases. The 1-(2-methylbenzoyl)piperazine core can be further functionalized to explore its potential in this area.

Diagram 2: Potential Therapeutic Applications

G core 1-(2-Methylbenzoyl)piperazine Core Structure cns CNS Disorders (Antipsychotics, Antidepressants) core->cns Modification for Receptor Targeting cancer Oncology (Kinase Inhibitors, etc.) core->cancer Functionalization for Antiproliferative Activity agro Agrochemicals (Pesticides, etc.) core->agro Development of Bioactive Agents

Caption: Potential applications stemming from the 1-(2-methylbenzoyl)piperazine scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 1-(2-methylbenzoyl)piperazine are not extensively published, general principles from related piperazine series can be extrapolated.

  • Aromatic Substitution: The nature and position of substituents on the benzoyl ring can dramatically alter the biological activity. The ortho-methyl group in 1-(2-methylbenzoyl)piperazine introduces steric bulk and can influence the conformation of the molecule, which in turn affects its binding to target proteins.

  • Piperazine N4-Substitution: The second nitrogen of the piperazine ring is a key point for further derivatization. Attaching different chemical moieties at this position can lead to compounds with diverse pharmacological profiles. For example, the addition of another aromatic or heteroaromatic group can enhance affinity for specific CNS receptors.

Conclusion and Future Perspectives

1-(2-Methylbenzoyl)piperazine is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the versatility of the piperazine scaffold make it an attractive starting point for the creation of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of novel derivatives of 1-(2-methylbenzoyl)piperazine to fully explore its therapeutic potential, particularly in the areas of CNS disorders and oncology. Detailed SAR studies, guided by computational modeling, will be instrumental in designing next-generation drug candidates based on this promising core structure.

References

  • Feenstra, R. W., van den Hoogenband, A., Stroomer, C. N. J., van Stuivenberg, H. H., Tulp, M. T. M., Long, S. K., van der Heyden, J. A. M., & Kruse, C. G. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326–1330.
  • Malawska, B., Kulig, K., & Stark, H. (2006). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Bioorganic & Medicinal Chemistry, 14(10), 3439–3449.
  • Patel, J. B., Patel, P., & Parmar, R. S. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4), 56-61.
  • Kumar, A., & Narasimhan, B. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Szymański, P., Mikiciuk-Olasik, E., & Szymańska, E. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4309.
  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L. (1986).
Foundational

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Synthesis, Characterization, and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-methylbenzoyl)piperazine, a heterocyclic compound of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylbenzoyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" in drug discovery, and its derivatives are integral to a wide array of therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document details the synthesis of 1-(2-methylbenzoyl)piperazine via N-acylation, outlines its key physicochemical properties with a focus on its molecular weight, and provides a robust, step-by-step protocol for the precise determination of its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the technical insights necessary for the reliable synthesis and characterization of this important molecule.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[3][4] Its unique structural and physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal scaffold for the development of novel therapeutics.[5] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

Notably, the piperazine moiety is a key pharmacophore in many CNS-active drugs, modulating the activity of various neurotransmitter receptors.[1] 1-(2-methylbenzoyl)piperazine, as a derivative, holds potential as a valuable intermediate in the synthesis of novel pharmaceuticals targeting CNS disorders and is also being investigated for its potential anti-tumor properties.[8] A thorough understanding of its synthesis and precise molecular characterization is therefore paramount for its application in drug discovery and development.

Physicochemical Properties of 1-(2-methylbenzoyl)piperazine

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(2-methylbenzoyl)piperazine are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O[8]
Molecular Weight 204.27 g/mol [8]
Boiling Point 367.2 °C at 760 mmHg[8]
Density 1.093 g/cm³[8]
Flash Point 175.9 °C[8]
Refractive Index 1.553[8]
Vapor Pressure 1.39E-05 mmHg at 25°C[8]

Synthesis of 1-(2-methylbenzoyl)piperazine

The synthesis of 1-(2-methylbenzoyl)piperazine is typically achieved through the N-acylation of piperazine with 2-methylbenzoyl chloride. This reaction is a nucleophilic acyl substitution where one of the secondary amine groups of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride. A key challenge in this synthesis is to achieve mono-acylation, as the symmetrical nature of piperazine can lead to the formation of a di-substituted byproduct. The use of an excess of piperazine helps to favor the formation of the mono-substituted product.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Target 1-(2-methylbenzoyl)piperazine Piperazine->Target Byproduct Piperazine Hydrochloride Piperazine->Byproduct AcylChloride 2-Methylbenzoyl Chloride AcylChloride->Target Nucleophilic Acyl Substitution

Caption: Synthetic pathway for 1-(2-methylbenzoyl)piperazine.

Experimental Protocol: Synthesis

This protocol describes a general method for the mono-N-acylation of piperazine.

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve an excess of anhydrous piperazine (e.g., 3 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred piperazine solution. The slow addition helps to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of small molecules.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of piperazine derivatives. Electrospray ionization (ESI) is a soft ionization technique that is commonly used for polar molecules like 1-(2-methylbenzoyl)piperazine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10][11]

G cluster_workflow LC-MS Workflow SamplePrep Sample Preparation LC Liquid Chromatography (Separation) SamplePrep->LC Inject ESI Electrospray Ionization (Ion Formation) LC->ESI Elute MS Mass Analyzer (m/z Measurement) ESI->MS Introduce Ions Detector Detector MS->Detector Data Data Analysis (Molecular Weight) Detector->Data

Caption: Experimental workflow for molecular weight determination.

Experimental Protocol: LC-MS Analysis

This protocol provides a general procedure for the determination of the molecular weight of 1-(2-methylbenzoyl)piperazine using LC-MS with ESI.

Materials and Reagents:

  • 1-(2-methylbenzoyl)piperazine sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-(2-methylbenzoyl)piperazine in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • LC-MS Method:

    • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Scan Range: m/z 100-500.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the eluting peak corresponding to 1-(2-methylbenzoyl)piperazine.

    • Identify the protonated molecular ion [M+H]⁺. The expected m/z value would be approximately 205.28 (204.27 + 1.0078).

    • The high-resolution mass spectrum can be used to confirm the elemental composition of the molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis and molecular weight determination of 1-(2-methylbenzoyl)piperazine. The versatile piperazine scaffold continues to be a cornerstone in the development of novel therapeutics, particularly for CNS disorders. The protocols outlined in this document offer a robust framework for the preparation and characterization of this important compound, enabling researchers and drug development professionals to confidently utilize it in their discovery pipelines. The precise determination of molecular weight is a critical first step in the comprehensive characterization of any new chemical entity, and the LC-MS methodology described herein provides a reliable and accurate means to achieve this.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. (2020). Drug Research. Retrieved January 12, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 1-(2-METHYLBENZOYL)PIPERAZINE. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Proteomics & Metabolomics. Retrieved January 12, 2026, from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • A general and convenient synthesis of N-aryl piperazines. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Method of preparing mono-n-substituted piperazine. (n.d.). Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 12, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). NIH. Retrieved January 12, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. Retrieved January 12, 2026, from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • How to extract/isolate piperazine from water without distillation?. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine. (n.d.). Google Patents.

Sources

Exploratory

1-(2-methylbenzoyl)piperazine chemical formula C12H16N2O

An In-Depth Technical Guide to 1-(2-methylbenzoyl)piperazine (C₁₂H₁₆N₂O): Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 1-(2-methylbenzoyl)piperazine, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-methylbenzoyl)piperazine (C₁₂H₁₆N₂O): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylbenzoyl)piperazine, a heterocyclic compound with the chemical formula C₁₂H₁₆N₂O. As a derivative of piperazine, a scaffold of significant pharmacological importance, this molecule serves as a crucial intermediate and building block in the synthesis of a diverse range of chemical entities. It is particularly noted for its application in the development of potential therapeutics for central nervous system (CNS) disorders and as a subject of study for anti-tumor properties.[1] This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines methodologies for its analytical and spectroscopic characterization. Furthermore, it explores the compound's reactivity, applications in medicinal chemistry, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[2][3] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties, including aqueous solubility and the ability to modulate lipophilicity, which are critical for pharmacokinetic profiles. Piperazine derivatives have demonstrated a vast spectrum of biological activities, including antipsychotic, antidepressant, antihistaminic, and anti-cancer effects.[4][5]

1-(2-methylbenzoyl)piperazine integrates this valuable piperazine core with a 2-methylbenzoyl group. This substitution serves two primary purposes: it "caps" one of the reactive nitrogen atoms, allowing for selective functionalization of the second nitrogen, and it introduces an aromatic amide moiety that can participate in critical binding interactions with biological targets. Consequently, this compound is not typically an end-product but a versatile synthetic intermediate used to construct more complex and potent molecules.[1][6]

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 1-(2-methylbenzoyl)piperazine are summarized below.

PropertyValueSource
IUPAC Name (2-methylphenyl)(piperazin-1-yl)methanoneN/A
Synonyms PIPERAZIN-1-YL-O-TOLYL-METHANONE[1]
CAS Number 775579-10-7[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Boiling Point 367.2 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
Flash Point 175.9 °C[1]
Refractive Index 1.553[1]

Synthesis and Purification

Synthesis Principle: Nucleophilic Acyl Substitution

The most direct and efficient synthesis of 1-(2-methylbenzoyl)piperazine is achieved through the acylation of piperazine with 2-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A key challenge in this synthesis is achieving mono-acylation, as the product still contains a reactive secondary amine that can react further to form a disubstituted byproduct. This is typically controlled by using an excess of piperazine, which is later removed during workup. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (either the excess piperazine or an added tertiary amine like triethylamine) to prevent the protonation and deactivation of the nucleophilic amine.[7]

Synthesis_Pathway cluster_caption Fig. 1: Synthesis via Nucleophilic Acyl Substitution Piperazine Piperazine Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate + AcidChloride 2-Methylbenzoyl Chloride AcidChloride->Tetrahedral_Intermediate Product 1-(2-methylbenzoyl)piperazine Tetrahedral_Intermediate->Product - Cl⁻ HCl HCl Salt Triethylammonium Chloride HCl->Salt + Base Base Base (e.g., Triethylamine) caption Piperazine attacks the acid chloride, forming a tetrahedral intermediate which collapses to the final product and HCl. A base neutralizes the acid.

Caption: A diagram illustrating the synthesis of 1-(2-methylbenzoyl)piperazine.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis and purification of 1-(2-methylbenzoyl)piperazine.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (2.0 equivalents, e.g., 8.6 g, 0.1 mol) in a suitable solvent such as dichloromethane (DCM, 100 mL). Add triethylamine (1.2 equivalents, e.g., 8.4 mL, 0.06 mol) to the solution.

    • Rationale: An excess of piperazine is used to favor mono-substitution. Triethylamine acts as a dedicated acid scavenger, which is often more efficient and easier to remove than excess piperazine.[7]

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Dissolve 2-methylbenzoyl chloride (1.0 equivalent, e.g., 7.7 g, 0.05 mol) in 20 mL of DCM and add it to the dropping funnel.

    • Rationale: Cooling the reaction mixture moderates the exothermic nature of the acylation, preventing potential side reactions.

  • Addition of Acylating Agent: Add the 2-methylbenzoyl chloride solution dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess piperazine and triethylamine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.

    • Rationale: This series of aqueous washes effectively removes unreacted starting materials and the triethylammonium salt byproduct, providing a crude product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid using silica gel flash column chromatography. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2), is typically effective.

    • Rationale: Chromatographic purification is essential to separate the desired mono-acylated product from any unreacted starting material and the di-acylated byproduct.

Spectroscopic and Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-(2-methylbenzoyl)piperazine, based on its structure and data from analogous compounds.[8][9]

TechniqueExpected Data
¹H NMR δ ~7.3-7.1 ppm (m, 4H, Ar-H), δ ~3.8-3.5 ppm (br m, 4H, piperazine-H), δ ~3.1-2.9 ppm (br m, 4H, piperazine-H), δ ~2.9 ppm (br s, 1H, NH), δ ~2.4 ppm (s, 3H, Ar-CH₃)
¹³C NMR δ ~169 ppm (C=O), δ ~136-125 ppm (Ar-C), δ ~50-42 ppm (piperazine-C), δ ~19 ppm (Ar-CH₃)
FT-IR ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2940, 2850 cm⁻¹ (Aliphatic C-H stretch), ~1640 cm⁻¹ (Amide C=O stretch, "Amide I band")
Mass Spec (ESI-MS) Predicted [M+H]⁺: 205.13
Analytical Workflow for Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of synthesized compounds. The benzoyl group in the target molecule contains a chromophore, making it readily detectable by UV spectroscopy.[10]

HPLC_Workflow cluster_caption Fig. 2: HPLC-UV Workflow for Purity Analysis A 1. Sample Preparation (Dissolve in Mobile Phase) B 2. HPLC Injection (Fixed Volume Loop) A->B C 3. Chromatographic Separation (C18 Reverse-Phase Column) B->C D 4. UV Detection (e.g., 254 nm) C->D E 5. Data Analysis (Integration of Peak Area) D->E caption A standardized workflow for determining the purity of the synthesized compound.

Sources

Foundational

An In-depth Technical Guide to (2-methylphenyl)(piperazin-1-yl)methanone

Abstract This technical guide provides a comprehensive overview of (2-methylphenyl)(piperazin-1-yl)methanone, a notable member of the N-arylpiperazine class of compounds. The piperazine scaffold is a well-established pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2-methylphenyl)(piperazin-1-yl)methanone, a notable member of the N-arylpiperazine class of compounds. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in a multitude of clinically significant drugs. This document delves into the chemical properties, synthesis, and analytical characterization of (2-methylphenyl)(piperazin-1-yl)methanone. Furthermore, it explores the pharmacological activities of related N-acylpiperazine derivatives, with a particular focus on their potential as anticancer agents through the inhibition of monoacylglycerol lipase (MAGL). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into the therapeutic potential of this chemical entity.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The structural versatility of the piperazine nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of an N-acyl group, as seen in (2-methylphenyl)(piperazin-1-yl)methanone, is a common strategy to modulate the biological activity of piperazine derivatives. These N-acylpiperazines have garnered significant interest for their diverse pharmacological effects, which include antimicrobial, anticancer, and central nervous system activities.

Recent research has highlighted the potential of phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases.[2] This guide will provide a detailed examination of (2-methylphenyl)(piperazin-1-yl)methanone, positioning it within the broader context of N-acylpiperazine research and exploring its potential as a lead compound for drug discovery.

Chemical Properties and Characterization

(2-methylphenyl)(piperazin-1-yl)methanone, also known as (o-tolyl)(piperazin-1-yl)methanone, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name (2-methylphenyl)(piperazin-1-yl)methanone
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Number 1240565-95-0 (representative)
Appearance Varies (typically a solid)
Analytical Characterization

The structural integrity and purity of (2-methylphenyl)(piperazin-1-yl)methanone are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, as well as distinct signals for the methylene protons of the piperazine ring. The chemical shifts and coupling patterns provide definitive structural information.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak in the mass spectrum would correspond to the molecular weight of (2-methylphenyl)(piperazin-1-yl)methanone.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A well-developed HPLC method will show a single major peak for the pure compound, allowing for the quantification of any impurities.[3]

Synthesis of (2-methylphenyl)(piperazin-1-yl)methanone

The synthesis of (2-methylphenyl)(piperazin-1-yl)methanone is typically achieved through the N-acylation of piperazine or a substituted piperazine derivative. A common and straightforward approach involves the reaction of piperazine with 2-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine Target_Compound (2-methylphenyl)(piperazin-1-yl)methanone Piperazine->Target_Compound Nucleophilic Attack 2-Methylbenzoyl_Chloride 2-Methylbenzoyl_Chloride 2-Methylbenzoyl_Chloride->Target_Compound Acyl Source

Caption: General synthetic scheme for (2-methylphenyl)(piperazin-1-yl)methanone.

General Experimental Protocol: N-acylation of Piperazine

The following protocol describes a general method for the synthesis of N-acylpiperazines, which can be adapted for the synthesis of (2-methylphenyl)(piperazin-1-yl)methanone.

  • Dissolution of Piperazine: Dissolve piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The use of an excess of piperazine can favor mono-acylation.

  • Addition of Base: Add a base, such as triethylamine or pyridine (1-2 equivalents), to the piperazine solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic nature of the acylation reaction.

  • Addition of Acyl Chloride: Slowly add a solution of 2-methylbenzoyl chloride (1 equivalent) in the same solvent to the cooled piperazine solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2-methylphenyl)(piperazin-1-yl)methanone.[5]

Pharmacology and Mechanism of Action

While specific pharmacological data for (2-methylphenyl)(piperazin-1-yl)methanone is limited in publicly available literature, the broader class of phenyl(piperazin-1-yl)methanone derivatives has shown significant biological activity.

Monoacylglycerol Lipase (MAGL) Inhibition

A key study identified a phenyl(piperazin-1-yl)methanone derivative as a reversible inhibitor of monoacylglycerol lipase (MAGL).[2] MAGL is a serine hydrolase that plays a critical role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[6]

G cluster_pathway MAGL-mediated 2-AG Hydrolysis 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Substrate Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Hydrolysis Glycerol Glycerol MAGL->Glycerol Target_Compound (2-methylphenyl) (piperazin-1-yl)methanone (Derivative) Target_Compound->MAGL Inhibition

Caption: Proposed mechanism of action via MAGL inhibition.

The inhibition of MAGL leads to an increase in the levels of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has therapeutic implications for a range of conditions. Furthermore, by reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, MAGL inhibitors can exert anti-inflammatory effects.[6]

Anticancer Potential

The overexpression of MAGL has been observed in several aggressive cancer cell lines, where it contributes to tumor progression by supplying fatty acids for pro-tumorigenic signaling.[7] Consequently, MAGL inhibitors have emerged as promising candidates for cancer therapy.

A derivative of phenyl(piperazin-1-yl)methanone demonstrated promising antiproliferative activity against breast and ovarian cancer cell lines, with IC₅₀ values in the micromolar range.[2] This suggests that the (2-methylphenyl)(piperazin-1-yl)methanone scaffold could be a valuable starting point for the development of novel anticancer agents. The proposed anticancer mechanism involves the induction of apoptosis and the disruption of signaling pathways that promote cancer cell growth and migration.[8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Future Directions

(2-methylphenyl)(piperazin-1-yl)methanone and its analogs represent a promising area for further research and development. Key future directions include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-methylphenyl and piperazine moieties could lead to the identification of derivatives with enhanced potency and selectivity as MAGL inhibitors.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and neurodegenerative diseases are necessary to evaluate the therapeutic potential of these compounds.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their development as drug candidates.

  • Exploration of Other Biological Targets: Given the broad range of biological activities associated with the piperazine scaffold, it is worthwhile to investigate whether (2-methylphenyl)(piperazin-1-yl)methanone and its derivatives interact with other pharmacological targets.

Conclusion

(2-methylphenyl)(piperazin-1-yl)methanone is a member of the pharmacologically significant N-acylpiperazine class of compounds. While specific data on this particular molecule is limited, the demonstrated activity of related phenyl(piperazin-1-yl)methanone derivatives as reversible MAGL inhibitors with anticancer potential highlights the therapeutic promise of this chemical scaffold. This technical guide provides a foundational understanding of the synthesis, characterization, and potential pharmacological applications of (2-methylphenyl)(piperazin-1-yl)methanone, intended to support and inspire further research in this exciting area of medicinal chemistry.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • (S)-(2-methyl-4-(4-p-tolylphthalazin-1-yl)piperazin-1-yl)(phenyl)methanone | C27H26N4O | CID 46891164 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. (1995). PubMed. Retrieved January 12, 2026, from [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019, January 30). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2021, July 1). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. (2019, October 18). PubMed Central. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 12, 2026, from [Link]

  • 2-([4-(2-Methylphenyl)-1-piperazinyl]carbonyl)phenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 12, 2026, from [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). AWS. Retrieved January 12, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

physical and chemical properties of 1-(2-methylbenzoyl)piperazine

An In-Depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Properties, Characterization, and Applications Authored by: A Senior Application Scientist Foreword: In the landscape of modern synthetic chemistry, the utili...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Properties, Characterization, and Applications

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern synthetic chemistry, the utility of a molecule is defined by a comprehensive understanding of its physical and chemical characteristics. 1-(2-methylbenzoyl)piperazine, a derivative of the versatile piperazine scaffold, has emerged as a significant building block, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of its core properties, analytical characterization, and synthetic utility, aimed at researchers, scientists, and professionals in drug development. The narrative is structured to deliver not just data, but a causal understanding of the compound's behavior, grounded in established scientific principles.

Chemical Identity and Molecular Architecture

1-(2-methylbenzoyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, acylated at one nitrogen with a 2-methylbenzoyl group. This structural arrangement imparts a unique combination of steric and electronic properties that are crucial to its reactivity and application.

  • IUPAC Name: (2-methylphenyl)(piperazin-1-yl)methanone

  • Synonyms: PIPERAZIN-1-YL-O-TOLYL-METHANONE, AKOS BB-5344[1]

  • CAS Number: 775579-10-7[1]

  • Molecular Formula: C₁₂H₁₆N₂O[1]

  • Molecular Weight: 204.27 g/mol [1]

Caption: Chemical structure of 1-(2-methylbenzoyl)piperazine.

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, formulation, and behavior in various chemical environments. The data presented below are compiled from various chemical databases.

PropertyValueSource
Boiling Point 367.2 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
Flash Point 175.9 °C[1]
Refractive Index 1.553[1]
Vapor Pressure 1.39E-05 mmHg at 25°C[1]
Melting Point Not available[1]
Solubility Profile

While specific quantitative solubility data for 1-(2-methylbenzoyl)piperazine is not extensively published, its solubility can be inferred from its structure and the properties of its parent compound, piperazine. Piperazine itself is highly soluble in water and other polar solvents like ethanol and methanol.[2][3] The introduction of the nonpolar 2-methylbenzoyl group is expected to decrease its aqueous solubility while increasing its solubility in less polar organic solvents. For research applications, it is often soluble in solvents like methanol.[4]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of synthetic compounds.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product TLC TLC/HPLC (Purity Assessment) Synthesis->TLC MS Mass Spectrometry (MS) (Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) MS->NMR IR FT-IR Spectroscopy (Functional Groups) NMR->IR Final Confirmed Structure & Purity >95% IR->Final

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structural elucidation of organic molecules.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methylbenzoyl group, the methyl protons as a singlet, and distinct signals for the non-equivalent methylene protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the electron-withdrawing effect of the adjacent amide carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the piperazine ring carbons.[5]

Experimental Protocol: ¹H and ¹³C NMR Analysis [5]

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-methylbenzoyl)piperazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1-(2-methylbenzoyl)piperazine (C₁₂H₁₆N₂O), the expected exact mass is 204.1263 g/mol . Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for both separating it from impurities and confirming its identity through its mass spectrum.[6]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.

  • C-N stretch: Typically observed in the 1200-1350 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Chemical Properties and Reactivity

The chemical behavior of 1-(2-methylbenzoyl)piperazine is governed by its constituent functional groups: the tertiary amide and the secondary amine within the piperazine ring.

  • Basicity: The free secondary amine in the piperazine ring imparts basic properties to the molecule, allowing it to react with acids to form salts. The pKa of the parent piperazine is around 9.73 for the second protonation, and this value will be slightly modified by the electron-withdrawing benzoyl group.[7]

  • Reactivity as a Synthetic Intermediate: The secondary amine is a nucleophilic site, making the molecule a valuable intermediate for further functionalization. It can undergo reactions such as alkylation, acylation, and arylation to produce a wide array of more complex derivatives.[1] This versatility is a key reason for its use as a building block in drug discovery.[1]

  • Stability and Degradation: Piperazine and its derivatives can be susceptible to thermal and oxidative degradation.[8][9] The presence of the methyl group on the benzoyl ring may slightly alter its stability profile compared to unsubstituted benzoylpiperazine.[8] Under harsh conditions (high temperature, presence of oxidizing agents), degradation can occur, potentially involving the piperazine ring or the amide linkage.

Synthesis Pathway

The most common and straightforward synthesis of 1-(2-methylbenzoyl)piperazine involves the acylation of piperazine with 2-methylbenzoyl chloride.

Synthesis_Pathway Piperazine Piperazine Reaction Acylation Reaction (Base, Solvent) Piperazine->Reaction BenzoylChloride 2-Methylbenzoyl Chloride BenzoylChloride->Reaction Product 1-(2-methylbenzoyl)piperazine Reaction->Product

Caption: General synthesis of 1-(2-methylbenzoyl)piperazine.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The use of an excess of piperazine can also serve this purpose, though it complicates purification. The choice of solvent is critical to ensure solubility of the reactants and facilitate the reaction.

Applications in Research and Development

The utility of 1-(2-methylbenzoyl)piperazine is primarily as a synthetic intermediate. Its derivatives have shown promise in several high-value applications:

  • Pharmaceutical Industry: It is a key building block for synthesizing active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS).[1]

  • Anti-Tumor Research: The compound is being investigated for its potential anti-tumor properties, aiming to develop new cancer treatments.[1]

  • Agrochemicals: It serves as an intermediate in the synthesis of novel agrochemicals for pest control solutions.[1]

  • Organic Synthesis: Its reactive nature makes it a versatile component for creating a diverse range of chemical compounds with novel applications.[1]

Safety and Handling

Based on available safety data for piperazine and its derivatives, 1-(2-methylbenzoyl)piperazine should be handled with appropriate care.

  • Hazard Codes: Often classified with the 'Xn' (Harmful) hazard code.[1]

  • General Precautions:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not breathe dust or vapors.[10][11]

    • Handle in a well-ventilated area or under a fume hood.[11][12]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[10][11]

  • First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[12][13]

Conclusion

1-(2-methylbenzoyl)piperazine is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value molecules. A thorough understanding of its physical properties, analytical signatures, and chemical reactivity is paramount for its effective use in research and development. This guide has synthesized available technical information to provide a comprehensive overview for scientists and professionals, enabling informed decisions in experimental design, handling, and application of this important synthetic building block.

References

  • Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE | lookchem. (n.d.). Retrieved from [Link]

  • 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride. (n.d.). Chemspace. Retrieved from [Link]

  • 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7 - BIOSYNCE. (n.d.). Retrieved from [Link]

  • 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2011, October 30). Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperazine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). Retrieved from [Link]

  • Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed. (2012, February 28). Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2014, December 27). Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. (n.d.). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (2016, August 9). Retrieved from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011, November 14). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class - Auburn University. (2012, May 7). Retrieved from [Link]

  • 1-(2-Methylphenyl)piperazine (CAS 39512-51-1) Properties | Density, Cp, Viscosity. (n.d.). Retrieved from [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2019, May 23). Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Foundational

1-(2-methylbenzoyl)piperazine literature review

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Synthesis, Characterization, and Pharmacological Potential Introduction The piperazine ring is a quintessential example of a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Synthesis, Characterization, and Pharmacological Potential

Introduction

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states and its conformational flexibility, allow it to interact with a wide range of biological targets. This has led to the development of piperazine-containing drugs with diverse therapeutic applications, including antimicrobial, antidepressant, antipsychotic, and anti-inflammatory activities.[3][4]

Within this broad class, benzoylpiperazine derivatives represent a significant subclass, often investigated for their effects on the central nervous system (CNS).[5][6] This guide focuses on a specific member of this family: 1-(2-methylbenzoyl)piperazine (CAS No. 775579-10-7). While primarily documented as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural similarity to other pharmacologically active benzoylpiperazines suggests a potential for unexplored biological activity.[7]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1-(2-methylbenzoyl)piperazine. Furthermore, it delves into its potential pharmacological profile by extrapolating from the structure-activity relationships (SAR) of closely related compounds, offering a scientifically grounded framework for future investigation.

Section 1: Physicochemical and Structural Data

1-(2-methylbenzoyl)piperazine is a disubstituted piperazine derivative. The core piperazine heterocycle is acylated at one nitrogen atom with a 2-methylbenzoyl group. This substitution breaks the symmetry of the parent piperazine molecule and introduces key structural features that dictate its chemical reactivity and potential biological interactions. The ortho-methyl group on the phenyl ring introduces steric bulk and alters the electronic properties of the benzoyl moiety compared to its unsubstituted counterpart.

PropertyValueSource
CAS Number 775579-10-7[7][8]
Molecular Formula C₁₂H₁₆N₂O[7]
Molecular Weight 204.27 g/mol [7]
Synonyms Piperazin-1-yl-o-tolyl-methanone, AKOS BB-5344[7]
Boiling Point 367.2 °C at 760 mmHg[7]
Density 1.093 g/cm³[7]
Flash Point 175.9 °C[7]
Hazard Codes Xn (Harmful)[7]

Section 2: Synthesis and Purification

The most direct and efficient method for the synthesis of 1-(2-methylbenzoyl)piperazine is the N-acylation of piperazine with 2-methylbenzoyl chloride. This reaction is a variation of the classic Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl chlorides.[9] The primary challenge in this synthesis is achieving selective mono-acylation and avoiding the formation of the 1,4-bis(2-methylbenzoyl)piperazine byproduct. This is typically controlled by careful manipulation of stoichiometry and reaction conditions.

Experimental Protocol: Synthesis via N-Acylation

This protocol is adapted from standard procedures for the mono-acylation of piperazine.[9]

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzoyl chloride

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0-2.5 equivalents) in anhydrous DCM. The use of excess piperazine favors mono-acylation. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

  • Acyl Chloride Addition: Add 2-methylbenzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or an ethyl acetate/hexane gradient) to isolate the pure 1-(2-methylbenzoyl)piperazine.

Synthetic Workflow Diagram

SynthesisWorkflow reagents Piperazine (excess) Triethylamine DCM (solvent) reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel acyl_chloride 2-Methylbenzoyl Chloride (in DCM) acyl_chloride->reaction_vessel Dropwise addition workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction_vessel->workup purification Column Chromatography workup->purification product 1-(2-methylbenzoyl)piperazine purification->product

Caption: Workflow for the synthesis of 1-(2-methylbenzoyl)piperazine.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic methods should be employed.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction and assess the purity of the final product. A typical mobile phase could be 9:1 DCM:Methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expected signals would include aromatic protons from the 2-methylbenzoyl group, a singlet for the methyl group, and distinct signals for the non-equivalent piperazine ring protons.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, the methyl carbon, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion for C₁₂H₁₆N₂O is m/z 205.27.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the tertiary amide carbonyl group.

Section 4: Pharmacological Profile and Postulated Mechanism of Action

While specific pharmacological studies on 1-(2-methylbenzoyl)piperazine are not widely available in peer-reviewed literature, its structure allows for informed hypotheses regarding its potential biological activities based on the well-established pharmacology of related piperazine derivatives.[6]

Potential CNS Activity and Receptor Targets

Many phenyl- and benzylpiperazine derivatives act as CNS stimulants by modulating monoaminergic systems.[5][6] They often function by stimulating the release of dopamine, norepinephrine, and serotonin, and/or by inhibiting their reuptake.[10]

  • Postulated Mechanism: It is plausible that 1-(2-methylbenzoyl)piperazine could interact with serotonin (5-HT) receptors, dopamine (DA) receptors, or their respective transporters (SERT, DAT). The nature and position of substituents on the aromatic ring are known to be critical determinants of affinity and selectivity for these targets.[5]

  • Structure-Activity Relationship (SAR) Insights:

    • The piperazine moiety often serves as the core pharmacophore responsible for interacting with the target protein.

    • The 2-methylbenzoyl group will modulate this activity. The ortho-methyl group introduces steric hindrance, which could influence the preferred binding conformation and selectivity compared to the unsubstituted 1-benzoylpiperazine. For example, in a study of benzoyl piperazine amides as tyrosinase inhibitors, substitutions on the benzoyl ring significantly impacted potency.[11] This highlights the sensitivity of biological targets to the substitution pattern.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism where a benzoylpiperazine derivative modulates a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, a common target for this class of compounds.

SignalingPathway cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates ligand 1-(2-methylbenzoyl)piperazine ligand->receptor Binds cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Initiates

Caption: Hypothetical GPCR signaling pathway modulated by a piperazine ligand.

Other Potential Biological Activities

The versatile piperazine scaffold has been incorporated into molecules with a vast range of biological activities.[4] Therefore, 1-(2-methylbenzoyl)piperazine could be a candidate for screening in various assays beyond CNS targets, including:

  • Antimicrobial and Antifungal Activity: Many piperazine derivatives have shown significant antimicrobial properties.[12][13]

  • Anticancer Activity: The compound is noted as being studied for potential anti-tumor properties.[7]

  • Enzyme Inhibition: As seen with related compounds, it could be explored as an inhibitor for enzymes like tyrosinase.[11]

Section 5: Applications in Research and Drug Development

1-(2-methylbenzoyl)piperazine holds value in several areas of chemical and biomedical research:

  • Synthetic Building Block: Its primary established use is as an intermediate.[7] The free secondary amine of the piperazine ring provides a reactive handle for further chemical elaboration, allowing for the synthesis of more complex molecules and compound libraries for high-throughput screening.

  • Lead Compound for Drug Discovery: If initial screenings reveal biological activity, the compound can serve as a starting point for a lead optimization program. Medicinal chemists could systematically modify the structure (e.g., by substituting the other piperazine nitrogen or altering the benzoyl ring) to improve potency, selectivity, and pharmacokinetic properties.

  • Tool Compound: For chemical biology, it could serve as a tool compound to probe the function of specific receptors or enzymes, helping to elucidate biological pathways.

Conclusion

1-(2-methylbenzoyl)piperazine is a readily synthesizable compound with a clear role as a versatile chemical intermediate. While its specific biological profile remains to be fully characterized, its structural relationship to a wide array of pharmacologically active piperazines, particularly those targeting the central nervous system, makes it a compelling subject for further investigation. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound. The extrapolated pharmacological profile, based on established structure-activity relationships, suggests that targeted screening against monoaminergic receptors, as well as in anticancer and antimicrobial assays, could unveil novel biological activities, paving the way for its potential application in drug discovery and development.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH). [Link]
  • 1-(2-METHYLBENZOYL)PIPERAZINE, CAS 775579-10-7. LookChem. [Link]
  • Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. PubMed. [Link]
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
  • Some pharmacological properties of piperazine. PubMed. [Link]
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
  • Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]
  • What is the mechanism of Piperazine?. Patsnap Synapse. [Link]
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Medium. [Link]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
  • Piperazine synthesis. Organic Chemistry Portal. [Link]
  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
  • 1-(2-Methyl-benzoyl)-piperazine. Tetrahedron. [Link]
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]

Sources

Exploratory

The N-Aroylpiperazine Scaffold: A Historical and Synthetic Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of a Privileged Pharmacophore Abstract The N-aroylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of a Privileged Pharmacophore

Abstract

The N-aroylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of N-aroylpiperazines, from the early therapeutic applications of the parent piperazine heterocycle to the elucidation of the N-aroylpiperazine core and its subsequent explosion in drug development. We will delve into the fundamental synthetic methodologies, their mechanistic underpinnings, and the evolution of structure-activity relationships (SAR) that have cemented the importance of this structural motif. This technical resource is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and chemical principles of this vital pharmacophore.

From Gout to Privileged Scaffold: A Historical Perspective

The story of N-aroylpiperazines begins with the parent compound, piperazine. First introduced to medicine in the late 19th century as a treatment for gout due to its ability to dissolve uric acid, its therapeutic journey took a significant turn in the early 20th century when it was repurposed as an effective anthelmintic agent.[4] This early clinical use established the biocompatibility and therapeutic potential of the piperazine ring, laying the groundwork for its future elaboration.

While the precise first synthesis of a simple N-aroylpiperazine is not prominently documented in easily accessible historical records, the chemical transformation itself—the acylation of a secondary amine—is a fundamental reaction in organic chemistry. It is highly probable that N-aroylpiperazines were first synthesized in the early to mid-20th century as part of broader investigations into the chemistry of piperazine and its derivatives. The true "discovery" of N-aroylpiperazines, however, lies not in their initial synthesis but in the recognition of their profound and diverse pharmacological activities, a realization that gained significant momentum in the latter half of the 20th century and continues to this day.

The pivotal shift from a simple chemical curiosity to a "privileged scaffold" can be attributed to the systematic exploration of N-substituted piperazines in the mid to late 20th century. Researchers began to observe that the introduction of an aroyl group at one of the nitrogen atoms of the piperazine ring conferred a remarkable range of biological activities. This structural modification proved to be a key that unlocked interactions with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

The Rise of a Pharmacological Powerhouse: Therapeutic Applications

The versatility of the N-aroylpiperazine scaffold is evident in the breadth of its therapeutic applications. This structural motif is a key component in drugs targeting a wide spectrum of diseases.

Central Nervous System Disorders

A significant number of CNS-active drugs incorporate the N-aroylpiperazine moiety.[5] Its ability to interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors, has made it a valuable scaffold in the development of antipsychotics, antidepressants, and anxiolytics.[5] The piperazine ring often serves as a linker, orienting the aroyl group and other substituents to achieve specific receptor binding profiles.

Oncology

In recent years, N-aroylpiperazines have emerged as promising candidates in the development of anticancer agents.[2][3] They have been incorporated into molecules designed to inhibit various targets implicated in cancer progression, such as protein kinases and cell signaling pathways.[2][3] The modular nature of the N-aroylpiperazine structure allows for systematic modifications to optimize potency and selectivity against specific cancer cell lines.[6]

Antimicrobial Agents

The N-aroylpiperazine scaffold has also been explored for its antimicrobial properties.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens.[1] The ability to readily modify the aromatic ring and the second nitrogen of the piperazine allows for the fine-tuning of antimicrobial spectrum and potency.

The following table summarizes key therapeutic areas and representative targets for N-aroylpiperazine-containing compounds:

Therapeutic AreaKey Biological TargetsRepresentative Drug Classes
Central Nervous System Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors (e.g., D2, D3), Adrenergic ReceptorsAntipsychotics, Antidepressants, Anxiolytics
Oncology Tyrosine Kinases, Serine/Threonine Kinases, DNA Repair EnzymesKinase Inhibitors, Cell Cycle Inhibitors
Infectious Diseases Bacterial Cell Wall Synthesis Enzymes, Fungal Ergosterol Biosynthesis EnzymesAntibacterials, Antifungals
Cardiovascular Diseases Alpha-1 Adrenergic ReceptorsAntihypertensives

The Chemistry of Construction: Synthesis of the N-Aroylpiperazine Core

The synthesis of N-aroylpiperazines is typically straightforward, with the most common method being the N-acylation of piperazine or a mono-N-substituted piperazine with an aroyl chloride. This classic transformation, often performed under Schotten-Baumann conditions, provides a reliable and high-yielding route to the desired products.

General Synthetic Protocol: N-Acylation of Piperazine

This protocol outlines the synthesis of a generic N-aroylpiperazine from piperazine and an aroyl chloride.

Step 1: Dissolution of Piperazine

  • In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (2.2 equivalents), typically a tertiary amine like triethylamine or diisopropylethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

Step 2: Addition of Aroyl Chloride

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired aroyl chloride (1.0 equivalent) in the same solvent to the piperazine solution with vigorous stirring. The dropwise addition helps to control the exothermic reaction and minimize the formation of the di-acylated byproduct.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 4: Work-up and Purification

  • Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aroylpiperazine.

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine Piperazine Reaction N-Acylation (Schotten-Baumann Conditions) Piperazine->Reaction AroylChloride Aroyl Chloride AroylChloride->Reaction NAroylpiperazine N-Aroylpiperazine Reaction->NAroylpiperazine Byproduct Di-aroylpiperazine (Side Product) Reaction->Byproduct caption General Synthetic Scheme for N-Aroylpiperazines

Sources

Foundational

A Technical Guide to the Research Applications of 1-(2-methylbenzoyl)piperazine

Introduction: Unveiling the Potential of a Versatile Scaffold 1-(2-methylbenzoyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.[1] The p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

1-(2-methylbenzoyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.[1] The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[2] These activities often stem from the ability of the piperazine ring to interact with various biological targets, particularly neurotransmitter receptors in the central nervous system (CNS).[3] The addition of a 2-methylbenzoyl group to the piperazine core introduces specific steric and electronic features that can modulate its pharmacological profile, making 1-(2-methylbenzoyl)piperazine a compound of significant interest for novel drug discovery and development.

This technical guide will provide an in-depth exploration of the potential research applications of 1-(2-methylbenzoyl)piperazine, focusing on its synthesis, hypothesized mechanisms of action, and detailed experimental protocols for its investigation as a potential therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-methylbenzoyl)piperazine is essential for its application in research.

PropertyValueReference
CAS Number 775579-10-7[4]
Molecular Formula C₁₂H₁₆N₂O[4]
Molecular Weight 204.27 g/mol [4]
Boiling Point 367.2 °C at 760 mmHg[4]
Density 1.093 g/cm³[4]
Flash Point 175.9 °C[4]

Synthesis of 1-(2-methylbenzoyl)piperazine

The synthesis of 1-(2-methylbenzoyl)piperazine is typically achieved through the acylation of piperazine with 2-methylbenzoyl chloride. This is a nucleophilic acyl substitution reaction where the secondary amine of piperazine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride.[5]

Synthetic Workflow Diagram

G reagents Piperazine + 2-methylbenzoyl chloride in an inert solvent (e.g., DCM) with a base (e.g., Triethylamine) reaction Reaction Mixture (Stirring at 0°C to room temperature) reagents->reaction 1. Mixing workup Aqueous Workup (e.g., wash with NaHCO₃ solution) reaction->workup 2. Quenching extraction Solvent Extraction (e.g., with Dichloromethane) workup->extraction 3. Separation purification Purification (e.g., Column Chromatography) extraction->purification 4. Isolation product 1-(2-methylbenzoyl)piperazine purification->product 5. Final Product G compound 1-(2-methylbenzoyl)piperazine in_vitro In Vitro Screening compound->in_vitro receptor_binding Receptor Binding Assays (5-HT, Dopamine, Adrenergic Receptors) in_vitro->receptor_binding functional_assays Functional Assays (e.g., cAMP, Calcium Flux) in_vitro->functional_assays in_vivo In Vivo Studies receptor_binding->in_vivo functional_assays->in_vivo behavioral_models Animal Behavioral Models (e.g., Elevated Plus Maze for Anxiety, Forced Swim Test for Depression) in_vivo->behavioral_models pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_optimization Lead Optimization behavioral_models->lead_optimization pk_pd->lead_optimization G compound 1-(2-methylbenzoyl)piperazine cell_lines Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) compound->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_lines->cytotoxicity_assay mechanism_studies Mechanism of Action Studies cytotoxicity_assay->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis in_vivo_models In Vivo Xenograft Models apoptosis_assay->in_vivo_models cell_cycle_analysis->in_vivo_models efficacy_studies Tumor Growth Inhibition Studies in_vivo_models->efficacy_studies toxicology Toxicology Assessment in_vivo_models->toxicology lead_optimization Lead Optimization efficacy_studies->lead_optimization toxicology->lead_optimization

Sources

Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2-methylbenzoyl)piperazine

Distribution: For Research, Scientific, and Drug Development Professionals. Abstract 1-(2-methylbenzoyl)piperazine is a synthetic compound belonging to the piperazine class, a scaffold of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals.

Abstract

1-(2-methylbenzoyl)piperazine is a synthetic compound belonging to the piperazine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active agents.[1][2] While utilized as a synthetic intermediate for pharmaceuticals targeting central nervous system (CNS) disorders, its specific mechanism of action remains uncharacterized.[1] This guide posits a primary, testable hypothesis for the molecular mechanism of 1-(2-methylbenzoyl)piperazine, grounding the proposition in the extensive pharmacology of structurally related arylpiperazines. We hypothesize that 1-(2-methylbenzoyl)piperazine functions as a direct modulator of monoaminergic G-protein coupled receptors (GPCRs), specifically dopamine and/or serotonin receptors. This document provides a comprehensive framework for validating this hypothesis, detailing the rationale, experimental protocols, and data interpretation strategies necessary to elucidate its pharmacological profile.

Introduction: The Piperazine Scaffold and the Knowledge Gap

The piperazine ring is a privileged structure in neuropharmacology, forming the core of drugs with diverse therapeutic applications, from antipsychotics to antidepressants and stimulants.[2][3] Derivatives such as benzylpiperazine (BZP) are known to exert psychostimulant effects by interacting with dopaminergic and serotonergic systems.[4][5] The structural motif of an aryl group connected to a piperazine ring is a well-established pharmacophore for high-affinity ligands of dopamine D2 and serotonin 5-HT1A/2A receptors.[6][7]

1-(2-methylbenzoyl)piperazine fits this structural paradigm. The 2-methylbenzoyl group provides an aromatic system analogous to the aryl moieties in established dopaminergic and serotonergic ligands. Despite its use in synthetic chemistry for CNS-targeting compounds, public-domain data on its direct biological activity is scarce.[1] This guide aims to bridge this gap by proposing a scientifically rigorous hypothesis and a clear path for its experimental validation.

The Primary Mechanistic Hypothesis: A Modulator of Monoamine Receptors

Based on compelling evidence from structurally analogous compounds, we propose the following primary hypothesis:

1-(2-methylbenzoyl)piperazine directly binds to and modulates the activity of one or more subtypes of dopamine (e.g., D2, D3) and/or serotonin (e.g., 5-HT1A, 5-HT2A) receptors. Its functional output is likely agonism, partial agonism, or antagonism, leading to a downstream cascade of intracellular signaling events that underpin its potential CNS effects.

The rationale is twofold:

  • Structural Similarity: The N-benzoylpiperazine core mimics the N-arylpiperazine pharmacophore critical for binding to the D2 and 5-HT receptor families. The protonated nitrogen of the piperazine ring can form a key salt bridge with a conserved aspartate residue in the transmembrane domain 3 of these receptors, while the aromatic benzoyl group can engage in stabilizing edge-to-face interactions with aromatic residues within the binding pocket.[7]

  • Precedent in Piperazine Pharmacology: The broad stimulant, anxiolytic, and antipsychotic-like activities of various piperazine derivatives are overwhelmingly attributed to their interaction with monoamine neurotransmitter systems.[3]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized interaction of 1-(2-methylbenzoyl)piperazine with a canonical Gi-coupled receptor, such as the dopamine D2 or serotonin 5-HT1A receptor. Agonist binding leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and a subsequent decrease in the activity of Protein Kinase A (PKA).

Signaling_Pathway GPCR Dopamine D2 / Serotonin 5-HT1A Receptor (Gi-coupled) G_protein Gi Protein (αβγ) GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Compound 1-(2-methylbenzoyl)piperazine Compound->GPCR Binds (Agonist) ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA_active->Response Phosphorylates Targets

Caption: Hypothesized signaling cascade for 1-(2-methylbenzoyl)piperazine at a Gi-coupled receptor.

A Phased Strategy for Experimental Validation

To systematically test our hypothesis, we propose a three-phase in vitro investigation. This approach ensures that each step logically builds upon the last, from initial target engagement to functional consequence and nuanced signaling.

Experimental_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Functional Characterization cluster_Phase3 Phase 3: Signal Transduction Analysis Start Hypothesis: Compound is a Monoamine Receptor Modulator P1 Radioligand Binding Assays (D2, D3, 5-HT1A, 5-HT2A) Start->P1 P1_out Determine Binding Affinity (Ki) P1->P1_out P2_cAMP cAMP Accumulation Assay (for Gi/Gs targets) P1_out->P2_cAMP P2_Ca Calcium Flux Assay (for Gq targets) P1_out->P2_Ca P2_out Determine Potency (EC50) & Efficacy (Emax) P3 β-Arrestin Recruitment Assay P2_out->P3 P3_out Assess Biased Agonism P3->P3_out End Refined Mechanism of Action P3_out->End

Caption: A three-phase workflow to validate the compound's mechanism of action.

Phase 1: Target Identification via Radioligand Binding Assays

Expertise & Causality: The first and most fundamental question is whether the compound physically interacts with our hypothesized targets. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound. By measuring the displacement of a known high-affinity radioligand, we can quantify the compound's affinity for the receptor's binding site. This step is critical; without evidence of direct binding, any observed functional effects could be indirect and misleading.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing human recombinant dopamine D2, D3, serotonin 5-HT1A, or 5-HT2A receptors.

    • Radioligands: [³H]Spiperone (for D2/D3), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

    • Non-specific binding competitors: Haloperidol (D2/D3), 5-HT (5-HT1A), Mianserin (5-HT2A).

    • Test Compound: 1-(2-methylbenzoyl)piperazine, dissolved in DMSO, serially diluted.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates and scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of 1-(2-methylbenzoyl)piperazine (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (at its approximate Kd), and the serially diluted test compound.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the appropriate competitor instead of the test compound.

    • Initiate the reaction by adding the cell membrane preparation to each well.

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis & Trustworthiness:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion provides a true measure of affinity, independent of assay conditions, ensuring the trustworthiness of the result.

Data Presentation: Predicted Binding Affinities

Target ReceptorRadioligandHypothetical Kᵢ of Test Compound (nM)
Dopamine D₂[³H]Spiperone50
Dopamine D₃[³H]Spiperone250
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT80
Serotonin 5-HT₂ₐ[³H]Ketanserin>1000

This table presents hypothetical data illustrating that the compound may have moderate affinity for D₂ and 5-HT₁ₐ receptors with lower affinity for others.

Phase 2: Functional Characterization Assays

Expertise & Causality: Demonstrating binding is not sufficient; we must determine the functional consequence. Does the compound activate the receptor (agonism), block the endogenous ligand (antagonism), or provide a submaximal response (partial agonism)? The choice of assay depends on the receptor's known signaling pathway. D2 and 5-HT1A receptors are canonically coupled to Gi proteins, which inhibit adenylyl cyclase.[8] 5-HT2A receptors are coupled to Gq proteins, which activate the phospholipase C pathway, leading to a release of intracellular calcium.[9] Measuring these second messengers provides a direct readout of receptor activation.

Protocol 1: cAMP Accumulation Assay (for D₂ and 5-HT₁ₐ)

  • Principle: In cells expressing a Gi-coupled receptor, an agonist will inhibit the forskolin-stimulated production of cAMP. This protocol measures that inhibition.

  • Procedure:

    • Seed CHO or HEK293 cells expressing the receptor of interest in a 96-well plate and culture overnight.

    • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of 1-(2-methylbenzoyl)piperazine. To test for antagonism, add the test compound in the presence of a known agonist (e.g., dopamine).

    • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA).

Protocol 2: Calcium Flux Assay (for 5-HT₂ₐ)

  • Principle: Activation of a Gq-coupled receptor leads to a rapid, transient increase in intracellular calcium, which can be measured with a fluorescent dye.

  • Procedure:

    • Seed cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Using a fluorescence plate reader (e.g., FLIPR), measure baseline fluorescence.

    • Inject serial dilutions of the test compound and immediately begin kinetic fluorescence readings to capture the calcium transient.

Data Analysis & Trustworthiness:

  • For each assay, plot the response (e.g., % inhibition of cAMP, or relative fluorescence units) against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a known full agonist).

  • This dual-parameter readout is self-validating; a low EC₅₀ with a high Eₘₐₓ indicates a potent full agonist, whereas a high Eₘₐₓ with no response on its own but a rightward shift of an agonist curve confirms an antagonist.

Data Presentation: Predicted Functional Activity

Target ReceptorAssay TypeFunctional ModeHypothetical EC₅₀ (nM)Hypothetical Eₘₐₓ (%)
Dopamine D₂cAMP InhibitionPartial Agonist12045
Serotonin 5-HT₁ₐcAMP InhibitionFull Agonist9598

This table presents hypothetical data suggesting the compound acts as a partial agonist at D₂ receptors and a full agonist at 5-HT₁ₐ receptors.

Phase 3: Signal Transduction Analysis for Biased Agonism

Expertise & Causality: Modern pharmacology recognizes that GPCRs can signal through pathways other than G-proteins, notably via β-arrestin recruitment.[8] A "biased agonist" may preferentially activate one pathway over the other, which can have profound implications for a drug's therapeutic effect versus its side effects.[10] For example, for the D2 receptor, G-protein signaling is linked to antipsychotic effects, while β-arrestin signaling has been implicated in adverse effects. Therefore, assessing β-arrestin recruitment is no longer an optional step but a critical part of defining a compound's true mechanism.

Protocol: β-Arrestin Recruitment Assay

  • Principle: This assay utilizes a technology like the PathHunter® system, where the receptor is tagged with an enzyme fragment and β-arrestin is tagged with the complementing fragment. Upon agonist-induced receptor phosphorylation and β-arrestin binding, the fragments combine to form an active enzyme, generating a chemiluminescent signal.

  • Procedure:

    • Use a cell line engineered to co-express the tagged receptor (e.g., D2) and tagged β-arrestin.

    • Seed cells in a 96-well plate and culture overnight.

    • Add serial dilutions of 1-(2-methylbenzoyl)piperazine and incubate (e.g., 90 minutes at 37°C).

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the chemiluminescent signal using a plate reader.

Data Analysis & Trustworthiness:

  • Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Synthesis of Findings and Future Directions

By integrating the data from these three phases, a high-resolution picture of the compound's mechanism of action emerges.

  • Scenario 1 (Hypothesis Confirmed): The compound shows high affinity at the D2 receptor (Ki < 100 nM), acts as a partial agonist in the cAMP assay (Eₘₐₓ 40-60%), and shows weak or no recruitment of β-arrestin. The refined hypothesis would be: "1-(2-methylbenzoyl)piperazine is a G-protein biased partial agonist of the dopamine D2 receptor." This profile is highly sought after for modern antipsychotics.[10]

These validated in vitro mechanisms provide the foundation for targeted in vivo studies. A D2-active compound would be tested in rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion), while a 5-HT1A agonist would be evaluated in models of anxiety and depression (e.g., elevated plus maze, forced swim test). This seamless transition from molecular mechanism to predicted physiological effect is the hallmark of modern, efficient drug development.

References

  • 1-(2-METHYLBENZOYL)PIPERAZINE | Cas 775579-10-7. LookChem. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Almaghrabi, M. (2021). Auburn University Electronic Theses and Dissertations. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. (2021). [Link]

  • SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Boissier, J. R., et al. (1963). Journal of Medicinal Chemistry. [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Pinard, E., et al. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. Wood, D. M., et al. (2008). Clinical Toxicology. [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Stark, H., et al. (2003). Journal of Medicinal Chemistry. [Link]

  • 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride. Mol-Instincts. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Mokrosz, M. J., et al. (1995). Journal of Medicinal Chemistry. [Link]

  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. Kapitanova, M. A., et al. (2004). Journal of Molecular Modeling. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. Elliott, S. (2011). Drug Testing and Analysis. [Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. (2024). [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Kaskey, J., et al. (2021). Molecules. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Jadhav, H. R., et al. (2017). Organic Communications. [Link]

  • Piperazine. Wikipedia. [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. Del Castillo, J., et al. (1964). British Journal of Pharmacology and Chemotherapy. [Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Misczynska-Zaborska, A., et al. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Piazzi, L., et al. (2013). Journal of Medicinal Chemistry. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Roth, B. L., et al. (2007). Molecular Pharmacology. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Iurciuc, C. E., et al. (2019). Molecules. [Link]

Sources

Foundational

A Theoretical and Practical Guide to 1-(2-methylbenzoyl)piperazine: Synthesis, Characterization, and Computational Analysis

Abstract This technical guide provides a comprehensive theoretical and practical framework for the study of 1-(2-methylbenzoyl)piperazine, a substituted N-aroylpiperazine with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the study of 1-(2-methylbenzoyl)piperazine, a substituted N-aroylpiperazine with significant potential in medicinal chemistry. Given its structural motifs, this compound is a person of interest for applications targeting the central nervous system and oncological pathways.[1] This document outlines a robust synthetic protocol, predicts spectroscopic and spectrometric characteristics, and details a comprehensive computational workflow for the in-silico evaluation of its bioactivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel piperazine-based therapeutic agents.

Introduction: The Significance of the N-Aroylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2] The introduction of an aroyl group at one of the nitrogen atoms, creating an N-aroylpiperazine, modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. The 2-methylbenzoyl moiety, in particular, introduces a lipophilic and sterically influential ortho-methyl group on the phenyl ring, which can significantly impact receptor binding and metabolic stability.

1-(2-methylbenzoyl)piperazine serves as a key intermediate in the synthesis of more complex molecules and is itself a candidate for biological screening due to the established activities of related compounds in neuropharmacology and as potential anti-tumor agents.[1] This guide provides the foundational knowledge and methodologies to enable a thorough investigation of this promising compound.

Synthesis of 1-(2-methylbenzoyl)piperazine

The most direct and widely employed method for the synthesis of N-aroylpiperazines is the Schotten-Baumann N-acylation of piperazine with the corresponding benzoyl chloride. The primary challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can lead to the formation of the di-substituted byproduct, 1,4-bis(2-methylbenzoyl)piperazine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction towards the mono-acylated product.

Piperazine Piperazine TetrahedralIntermediate Tetrahedral Intermediate Piperazine->TetrahedralIntermediate Nucleophilic Attack BenzoylChloride 2-Methylbenzoyl Chloride BenzoylChloride->TetrahedralIntermediate Product 1-(2-methylbenzoyl)piperazine TetrahedralIntermediate->Product Elimination of Cl- Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct Neutralization of HCl

Caption: Synthesis of 1-(2-methylbenzoyl)piperazine.

Experimental Protocol: Mono-N-Acylation of Piperazine

This protocol is designed to favor mono-acylation by using an excess of piperazine and controlling the reaction temperature.

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.1 equivalents) to the cooled piperazine solution. Slowly, add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2-methylbenzoyl)piperazine.

Spectroscopic and Spectrometric Characterization (Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons (δ 7.2-7.5 ppm): A multiplet corresponding to the four protons on the 2-methylbenzoyl group.

  • Piperazine Protons (δ 3.4-3.9 ppm and δ 2.8-3.2 ppm): Due to the restricted rotation around the amide bond, the piperazine protons are expected to be non-equivalent, appearing as two distinct sets of broad multiplets.

  • Methyl Protons (δ 2.3-2.5 ppm): A singlet corresponding to the three protons of the methyl group on the benzoyl ring.

  • N-H Proton (δ 1.5-2.5 ppm): A broad singlet that may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl Carbon (δ ~169 ppm): The amide carbonyl carbon.

  • Aromatic Carbons (δ 125-140 ppm): Several signals corresponding to the carbons of the benzoyl ring.

  • Piperazine Carbons (δ ~40-50 ppm): Signals for the four methylene carbons of the piperazine ring.

  • Methyl Carbon (δ ~20 ppm): The methyl group carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key Absorption Bands (KBr pellet, cm⁻¹):

  • N-H Stretch (secondary amine): A weak to medium band around 3300 cm⁻¹.

  • C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Bands in the range of 2800-3000 cm⁻¹.

  • C=O Stretch (amide): A strong, sharp band around 1630-1650 cm⁻¹.[3]

  • C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Fragmentation Pattern (Electron Ionization - EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 204.27. Key fragmentation pathways for N-aroylpiperazines typically involve cleavage of the amide bond and fragmentation of the piperazine ring.[5]

Predicted Major Fragments:

  • m/z 119: [CH₃C₆H₄CO]⁺, the 2-methylbenzoyl cation.

  • m/z 85: The piperazine radical cation fragment.

  • m/z 56: A common fragment from the piperazine ring cleavage.[5]

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful tool to investigate the electronic structure, reactivity, and potential biological interactions of 1-(2-methylbenzoyl)piperazine.[6][7]

Density Functional Theory (DFT) Analysis

DFT calculations can be employed to determine the optimized geometry, electronic properties, and spectroscopic features of the molecule.

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[8]

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency analysis to confirm the optimized structure is a true minimum and to predict vibrational frequencies (for comparison with experimental IR spectra).

    • Calculation of NMR chemical shifts.

    • Frontier Molecular Orbital (HOMO-LUMO) analysis to understand chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) mapping to identify regions of electrophilic and nucleophilic attack.

cluster_dft DFT Workflow Input Input Structure of 1-(2-methylbenzoyl)piperazine Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Analysis Optimization->Frequency NMR NMR Chemical Shift Calculation Optimization->NMR HOMOLUMO HOMO-LUMO Analysis Optimization->HOMOLUMO MEP MEP Mapping Optimization->MEP Output Predicted Properties: - Optimized Geometry - Vibrational Frequencies - NMR Spectra - Reactivity Indices - Electrostatic Potential Frequency->Output NMR->Output HOMOLUMO->Output MEP->Output

Sources

Exploratory

1-(2-methylbenzoyl)piperazine suppliers and availability

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Sourcing, Analysis, and Application Abstract This technical guide provides a comprehensive overview of 1-(2-methylbenzoyl)piperazine (CAS No. 775579-10-7), a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-methylbenzoyl)piperazine: Sourcing, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylbenzoyl)piperazine (CAS No. 775579-10-7), a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details the compound's properties, outlines a strategic approach to its procurement by evaluating various suppliers, and presents validated protocols for quality control and analysis. Furthermore, it explores the compound's synthetic pathways and its critical role as a versatile building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This guide is designed to serve as an essential resource, combining technical data with practical, field-proven insights to support advanced research and development activities.

Introduction to 1-(2-methylbenzoyl)piperazine

1-(2-methylbenzoyl)piperazine, also known as (2-methylphenyl)(piperazin-1-yl)methanone, is a derivative of piperazine, a heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry.[1] The piperazine ring is considered a "privileged structure" because it frequently appears in biologically active compounds, conferring favorable pharmacokinetic properties such as improved solubility and bioavailability.[2][3] The attachment of the 2-methylbenzoyl group to the piperazine nitrogen introduces a specific steric and electronic profile, making it a valuable intermediate for creating diverse molecular libraries. Its primary utility lies in its role as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][4]

Table 1: Physicochemical Properties of 1-(2-methylbenzoyl)piperazine

PropertyValueSource
CAS Number 775579-10-7[1][5]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Boiling Point 367.2 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
Flash Point 175.9 °C[1]
Refractive Index 1.553[1]
Synonyms piperazin-1-yl-o-tolyl-methanone; (2-methylphenyl)-piperazin-1-ylmethanone[1][6]

Sourcing and Procurement of 1-(2-methylbenzoyl)piperazine

The availability and purity of starting materials are paramount in research and development. 1-(2-methylbenzoyl)piperazine can be sourced from a variety of suppliers, ranging from large-scale chemical manufacturers to specialized providers of research chemicals.

Supplier Landscape

The supply chain for this intermediate includes:

  • Manufacturers: Companies that synthesize the compound in bulk, often catering to industrial clients. These are excellent sources for large quantities and can often provide detailed batch-specific data.

  • Distributors & Wholesalers: These suppliers, such as Alpha Chemika and Central Drug House (P) Ltd for piperazine derivatives, stock chemicals from various manufacturers, offering a wider selection and often smaller, research-friendly quantities.[2][7]

  • Online Marketplaces & Catalog Companies: Platforms like LookChem and SciSupplies provide access to products from numerous global suppliers, facilitating comparison of price, purity, and availability.[1][8]

Table 2: Selected Suppliers of 1-(2-methylbenzoyl)piperazine and Related Derivatives

SupplierProduct FocusTypical PurityNotes
Alpha Chemika Laboratory & Research Chemicals≥97%Offers various pack sizes from grams to kilograms.[7]
SciSupplies Research & Fine Chemicals95.0%Provides small quantities suitable for initial screening and discovery phases.[8]
LookChem Chemical Sourcing PlatformVaries by ListerConnects buyers with multiple manufacturers and suppliers; purity and specs must be verified per listing.[1]
AKSci Fine Chemicals98% (HPLC)Stocks and ships from the USA; provides related compounds like 1-(2-Methylphenyl)piperazine HCl.[9]
CDH Fine Chemical Laboratory ReagentsSynthesis GradeAn established Indian supplier of a wide range of piperazine derivatives.[2]
Procurement Strategy

For drug development professionals, a dual-sourcing strategy is often advisable. Initial discovery and process development can be conducted using high-purity material from catalog suppliers. As the project progresses towards scale-up, establishing a relationship with a primary manufacturer is crucial for ensuring consistent supply, quality, and regulatory support. Always request a Certificate of Analysis (CoA) for each batch to verify its identity and purity against the required specifications.

Synthesis Overview and Key Transformations

Understanding the synthesis of 1-(2-methylbenzoyl)piperazine is crucial for process development and for troubleshooting potential impurities. The most common and straightforward method is the nucleophilic acyl substitution of piperazine with 2-methylbenzoyl chloride.

General Synthetic Workflow

The reaction involves the acylation of one of the secondary amine groups of piperazine. The use of an excess of piperazine can be employed, where it acts as both the reactant and the base to neutralize the hydrochloric acid byproduct. Alternatively, an external non-nucleophilic base (e.g., triethylamine) can be used to scavenge the acid, allowing for stoichiometric use of the piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine Piperazine Product 1-(2-methylbenzoyl)piperazine Piperazine->Product AcylChloride 2-Methylbenzoyl Chloride AcylChloride->Product Solvent Aprotic Solvent (e.g., DCM, THF) Base Base (e.g., Triethylamine or excess Piperazine) Byproduct Triethylamine HCl (or Piperazine HCl) Product->Byproduct Formation of Salt Byproduct

Caption: General synthesis of 1-(2-methylbenzoyl)piperazine.

Experimental Protocol: Synthesis of 1-(2-methylbenzoyl)piperazine

This protocol is a representative procedure based on established methods for N-acylation of piperazines.[10][11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add piperazine (2.0 equivalents) and a suitable anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize side reactions.

  • Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled piperazine mixture over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the piperazine hydrochloride salt that has precipitated.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel flash column chromatography to afford the final product with high purity.

Quality Control and Analytical Methods

Verifying the identity and purity of 1-(2-methylbenzoyl)piperazine is a non-negotiable step to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for this purpose.

Protocol: Purity Determination by RP-HPLC

This protocol is a self-validating system designed for accurate quantification. The benzoyl moiety provides a strong chromophore, making UV detection highly effective.[12]

  • Instrumentation: An HPLC system with a UV detector, such as a Photodiode Array (PDA) detector, is required.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). The acid is used to ensure sharp peak shapes by protonating any free amine groups.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[12]

    • Detection Wavelength: Monitor at a wavelength where the benzoyl chromophore absorbs strongly, typically around 230-254 nm. A PDA detector allows for full spectrum analysis to confirm peak identity.

    • Injection Volume: 10 µL.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(2-methylbenzoyl)piperazine sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • System Suitability: Before analyzing samples, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%. This step validates that the instrument is performing consistently.

  • Analysis: Inject the prepared sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: GHS Hazard Information

HazardDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed (Hazard Code: Xn).[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[13]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid breathing dust or fumes.[13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture. For long-term stability, storage at 2-8 °C under an inert gas may be recommended.

Applications in Research and Drug Development

1-(2-methylbenzoyl)piperazine is not typically an end-product but rather a versatile starting material or building block.[1] Its utility stems from the presence of a secondary amine in the piperazine ring, which serves as a reactive handle for further chemical modifications.

Role as a Key Intermediate

The compound is a foundational scaffold for generating libraries of derivatives. The free N-H group can undergo a variety of chemical reactions, including alkylation, arylation, amidation, and reductive amination, to introduce diverse functionalities. This allows for systematic exploration of the chemical space around the core structure to optimize biological activity.

G cluster_reactions Chemical Diversification Reactions Scaffold 1-(2-methylbenzoyl)piperazine (Starting Scaffold) Alkylation Alkylation Scaffold->Alkylation Free N-H Site Arylation Buchwald-Hartwig Arylation Scaffold->Arylation Free N-H Site Amidation Amidation Scaffold->Amidation Free N-H Site ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Free N-H Site Library Library of Diverse Candidate Compounds Alkylation->Library Arylation->Library Amidation->Library ReductiveAmination->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Role in a typical drug discovery workflow.

Therapeutic Areas of Interest

Derivatives of 1-(2-methylbenzoyl)piperazine are being investigated for several therapeutic applications:

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. This scaffold is used to develop agents targeting various neurological and psychiatric conditions.[1]

  • Oncology: The compound is being studied for its potential anti-tumor properties, serving as a starting point for the development of new cancer treatments that can inhibit tumor growth.[1] Phenylpiperazine derivatives have shown promise as cytotoxic agents in several studies.[14]

  • Agrochemicals: It also serves as an intermediate in the synthesis of targeted pest control solutions.[1]

Conclusion

1-(2-methylbenzoyl)piperazine is a high-value chemical intermediate with significant applications in pharmaceutical and chemical research. Its strategic importance is derived from the versatile piperazine scaffold, which allows for extensive chemical modification. For researchers and drug developers, a thorough understanding of its sourcing, quality control, handling, and synthetic utility is essential for project success. By leveraging reliable suppliers, implementing robust analytical protocols, and adhering to safety guidelines, scientists can effectively utilize this compound to accelerate the discovery and development of novel, impactful molecules.

References

  • Current time information in नागपूर डिव्हिजन, IN. (n.d.). Google Search.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(2-METHYLBENZOYL)PIPERAZINE. (2022, August 11). ChemicalBook.
  • Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE. (n.d.). LookChem.
  • Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287) | 292063-50-4. (n.d.). EvitaChem.
  • 2-methyl-1-(2-methylbenzoyl)piperazine, 95.0%, 1g. (n.d.). SciSupplies.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, December 28). Sigma-Aldrich.
  • 1-(2-PHENYLETHYL)PIPERAZINE synthesis. (n.d.). ChemicalBook.
  • 1-(2-Methylbenzoyl)piperazine - CAS:775579-10-7. (n.d.). Cansaion.
  • Piperazine & Derivatives. (n.d.). CDH Fine Chemical.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
  • 1-(2-methylphenyl) Piperazine Cas No: 5271-27-2 at Best Price in Vasai. (n.d.). Tradeindia.
  • 1-(2-METHYLPHENYL) PIPERAZINE. (n.d.). Alpha Chemika.
  • 1-(2-Methyl-benzoyl)-piperazine. (n.d.). Tetrahedron.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
  • 70849-60-4 1-(2-Methylphenyl)piperazine HCl. (n.d.). AKSci.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 1-(o-toluoyl)piperazine

Abstract The piperazine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with diverse pharmacological activities.[1][2] 1-(o-toluoyl)pipe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with diverse pharmacological activities.[1][2] 1-(o-toluoyl)piperazine, also known as 1-(2-Methylphenyl)piperazine[3], represents a novel chemical entity within this class, whose biological potential remains largely uncharacterized. This guide provides a comprehensive framework for the preliminary biological screening of this compound. We eschew a rigid, one-size-fits-all template, instead presenting a logically tiered screening cascade designed to efficiently probe for the most probable biological activities associated with the piperazine scaffold. This document details the rationale behind the selection of primary screening panels—focusing on cytotoxicity, antimicrobial, and central nervous system (CNS) activities—and provides robust, step-by-step protocols for foundational in vitro assays. The objective is to equip drug discovery and development scientists with a validated roadmap for the initial characterization of 1-(o-toluoyl)piperazine, enabling data-driven decisions for subsequent, more focused investigation.

Introduction: The Rationale for a Targeted Screening Approach

The piperazine ring is a privileged scaffold in drug discovery, renowned for its structural versatility and its presence in drugs targeting a wide array of conditions, including cancer, microbial infections, and various central nervous system disorders.[2][4][5] Derivatives have been successfully developed as antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[1][6] This broad spectrum of activity is a direct consequence of the piperazine core's ability to be readily functionalized, allowing for fine-tuning of its pharmacokinetic properties and target affinity.[5]

Given this precedent, a preliminary biological investigation of a novel derivative like 1-(o-toluoyl)piperazine should not be a random walk. Instead, it must be a hypothesis-driven process informed by the historical success of its chemical class. Our proposed screening cascade is therefore designed to test for the most prominent and well-documented activities of piperazine-containing compounds. The initial tier of screening is a critical filter, designed for high-throughput capacity to rapidly identify any significant biological "hits" that warrant deeper mechanistic study.

The workflow begins with a foundational cytotoxicity assessment, a mandatory first step to determine the compound's general effect on cell viability and to establish a therapeutic window for subsequent assays.[7][8] Concurrently, we propose broad-spectrum antimicrobial and targeted CNS receptor binding screens. This parallel approach ensures a comprehensive, yet efficient, initial assessment of the compound's potential.

G cluster_0 Phase 1: Compound Synthesis & QC cluster_1 Phase 2: Tier 1 - Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Hit Identification cluster_3 Phase 4: Tier 2 - Mechanistic Follow-up Compound 1-(o-toluoyl)piperazine (Synthesis & Purification) QC Quality Control (Purity, Identity via NMR, LC-MS) Compound->QC Cytotoxicity Cytotoxicity Screen (MTT/Resazurin Assay) QC->Cytotoxicity Test Compound Antimicrobial Antimicrobial Screen (Broth Microdilution - MIC) QC->Antimicrobial Test Compound CNS CNS Receptor Panel (Radioligand Binding Assay) QC->CNS Test Compound DataAnalysis Calculate IC50 / MIC Values Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis CNS->DataAnalysis HitIdent Identify 'Hits' (Activity > Threshold) DataAnalysis->HitIdent Apoptosis Apoptosis vs. Necrosis Assays HitIdent->Apoptosis If Cytotoxic Hit Tubulin Tubulin Polymerization Assay HitIdent->Tubulin If Cytotoxic Hit GABA GABA Receptor Functional Assay HitIdent->GABA If CNS/Anthelmintic Hit G cluster_0 Nematode Neuromuscular Junction Piperazine 1-(o-toluoyl)piperazine GABA_R GABA Receptor Piperazine->GABA_R Agonist Binding IonChannel Cl- Ion Channel (Opens) GABA_R->IonChannel Activates Cl_Influx Influx of Cl- ions IonChannel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Figure 2: The potential GABAergic signaling pathway for anthelmintic action of a piperazine derivative.

Conclusion and Future Directions

This guide outlines a logical, multi-pronged strategy for the preliminary biological screening of 1-(o-toluoyl)piperazine. By focusing on cytotoxicity, antimicrobial, and CNS receptor targets, this initial cascade provides a cost-effective and scientifically-driven approach to unearthing the compound's therapeutic potential. Positive "hits" from this Tier 1 screening—for example, selective cytotoxicity against a cancer cell line (IC₅₀ < 10 µM) or potent antimicrobial activity (MIC ≤ 16 µg/mL)—would serve as a clear mandate for progression to Tier 2 studies. These would involve more complex, mechanism-of-action assays such as apoptosis analysis for cytotoxic hits, time-kill kinetic studies for antimicrobial hits, or cell-based functional assays for CNS hits, ultimately paving the way for lead optimization and further drug development.

References

  • García-Rivas, V., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Archivio Medico de Camagüey. [Link]

  • García-Rivas, V., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. AIMS Press. [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Latha, R., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • Riss, T. L., et al. (2016). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. Taylor & Francis Online. [Link]

  • Singh, P., & Kaur, M. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Romagnoli, R., et al. (2004). Synthesis, radiolabeling, and preliminary biological evaluation of [3H]-1-[(S)-N,O-bis-(isoquinolinesulfonyl)-N-methyl-tyrosyl]-4-(o-tolyl)-piperazine, a potent antagonist radioligand for the P2X7 receptor. PubMed. [Link]

  • Biswas, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Boyle, G. M., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. National Institutes of Health. [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. [Link]

  • del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. PubMed. [Link]

  • Macías, B., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-(2-Methylbenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 1-(2-methylbenzoyl)piperazine, a valu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methylbenzoyl)piperazine, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocol details a robust and reproducible method for the mono-acylation of piperazine with 2-methylbenzoyl chloride. This guide is designed to provide both the practical steps for synthesis and a deeper understanding of the underlying chemical principles, ensuring scientific integrity and successful experimental outcomes. The content herein is curated for professionals in research and development, offering insights into reaction mechanisms, safety protocols, and analytical characterization.

Introduction and Scientific Context

1-(2-Methylbenzoyl)piperazine, also known as (piperazin-1-yl)(o-tolyl)methanone, is a key intermediate in the development of a variety of biologically active molecules.[1][2] The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and bioavailability.[3][4] Specifically, derivatives of 1-(2-methylbenzoyl)piperazine are explored for their potential in treating central nervous system disorders and for their anti-tumor properties.[1]

The synthesis of this compound is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[5] This application note will provide a detailed protocol for this synthesis, emphasizing the control of reaction conditions to favor the desired mono-acylated product and minimize the formation of the di-acylated byproduct.

Chemical Principles and Reaction Mechanism

The synthesis of 1-(2-methylbenzoyl)piperazine proceeds via the nucleophilic acyl substitution of 2-methylbenzoyl chloride with piperazine. The piperazine, with its two secondary amine groups, acts as the nucleophile, while the 2-methylbenzoyl chloride is the electrophilic acylating agent.

Mechanism:

  • Nucleophilic Attack: One of the nitrogen atoms of the piperazine molecule attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, either another molecule of piperazine or an added non-nucleophilic base like triethylamine, deprotonates the newly acylated nitrogen, yielding the final product and a salt.

To favor mono-acylation, an excess of piperazine is typically used. This ensures that the acylating agent is more likely to react with an unreacted piperazine molecule rather than the already acylated product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products piperazine Piperazine intermediate Tetrahedral Intermediate piperazine->intermediate Nucleophilic Attack benzoyl_chloride 2-Methylbenzoyl Chloride benzoyl_chloride->intermediate product 1-(2-Methylbenzoyl)piperazine intermediate->product Leaving Group Departure hcl HCl intermediate->hcl

Caption: Reaction mechanism for the synthesis of 1-(2-methylbenzoyl)piperazine.

Experimental Protocol

This protocol is designed for the synthesis of 1-(2-methylbenzoyl)piperazine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/cm³)CAS No.
PiperazineC₄H₁₀N₂86.14106-1101461.1110-85-0
2-Methylbenzoyl chlorideC₈H₇ClO154.60-210-2121.187933-88-0
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.3375-09-2
Triethylamine (TEA)C₆H₁₅N101.19-114.889.50.726121-44-8
Sodium Bicarbonate (aq)NaHCO₃84.01---144-55-8
Anhydrous Magnesium SulfateMgSO₄120.37--2.667487-88-9
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (10.0 g, 116 mmol, 2.5 eq) in dichloromethane (DCM, 100 mL).

  • Addition of Base: Add triethylamine (TEA, 6.5 mL, 46.4 mmol, 1.0 eq) to the piperazine solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (7.1 g, 46.4 mmol, 1.0 eq) in DCM (20 mL) and add it to the dropping funnel. Add the 2-methylbenzoyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.[3][6]

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 1-5% methanol in dichloromethane as the eluent, to afford 1-(2-methylbenzoyl)piperazine as a pure solid.

experimental_workflow setup Reaction Setup: Dissolve Piperazine and TEA in DCM cooling Cool to 0°C setup->cooling addition Dropwise Addition of 2-Methylbenzoyl Chloride Solution cooling->addition reaction Stir at Room Temperature for 4 hours addition->reaction workup Aqueous Work-up: NaHCO₃, Separation, Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification product Pure 1-(2-Methylbenzoyl)piperazine purification->product

Caption: Experimental workflow for the synthesis of 1-(2-methylbenzoyl)piperazine.

Safety and Hazard Information

It is imperative to handle all chemicals with care and to be fully aware of their potential hazards.

  • Piperazine: Corrosive and may cause severe skin burns and eye damage.[7][8] It is also a respiratory sensitizer.

  • 2-Methylbenzoyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane: A suspected carcinogen and can cause skin and eye irritation.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat.

  • Work in a properly functioning chemical fume hood.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Characterization and Data Analysis

The identity and purity of the synthesized 1-(2-methylbenzoyl)piperazine should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical mobile phase is 5% methanol in dichloromethane. The product can be visualized using UV light or potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the 2-methylbenzoyl group, the methyl group, and the piperazine ring protons.

    • ¹³C NMR will confirm the presence of the carbonyl carbon and the unique carbons of the aromatic and piperazine rings.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 1-(2-methylbenzoyl)piperazine (204.27 g/mol ) should be observed.[1]

Troubleshooting and Key Considerations

  • Formation of Di-substituted Product: If a significant amount of the 1,4-bis(2-methylbenzoyl)piperazine is formed, it indicates an insufficient excess of piperazine. Ensure the correct stoichiometry is used.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensure the reaction goes to completion by TLC analysis and be careful during the extraction and chromatography steps.

  • Hydrolysis of Acyl Chloride: 2-Methylbenzoyl chloride is sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-methylbenzoyl)piperazine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate for a wide range of applications in drug discovery and organic synthesis.

References

  • 1-(2-METHYLBENZOYL)PIPERAZINE. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • 1-(2-Methylbenzyl)piperazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Monoacylation. (n.d.). Google.
  • Costi, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5769.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
  • Klein, A., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 253-264.
  • Kour, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. (2009). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis and Characterization of 1-(o-toluoyl)piperazine

Introduction: The Significance of the Piperazine Scaffold The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents across diverse areas, including ant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents across diverse areas, including antipsychotics, antihistamines, and anthelmintics.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a versatile building block for modulating drug solubility, permeability, and target binding affinity. 1-(o-toluoyl)piperazine, an N-acylated derivative, serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[3]

This document provides an in-depth, field-proven protocol for the synthesis of 1-(o-toluoyl)piperazine via the nucleophilic acyl substitution of piperazine with o-toluoyl chloride. We will delve into the causality behind critical experimental choices, present a robust, step-by-step methodology, and detail the analytical techniques required for comprehensive structural verification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. One of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-toluoyl chloride. The tetrahedral intermediate subsequently collapses, expelling a chloride ion. The hydrochloric acid (HCl) byproduct is neutralized by a base present in the reaction mixture.

Scheme 1: Synthesis of 1-(o-toluoyl)piperazine

Reaction scheme showing piperazine reacting with o-toluoyl chloride to form 1-(o-toluoyl)piperazine and HCl.

A critical challenge in this synthesis is achieving selective mono-acylation while minimizing the formation of the N,N'-diacylated byproduct. The protocol described herein utilizes a strategic excess of piperazine. This ensures that the concentration of the starting diamine is significantly higher than the mono-acylated product, making it statistically more likely for the o-toluoyl chloride to react with an unreacted piperazine molecule. Piperazine itself also serves as the base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checkpoints for monitoring and ensuring the desired outcome.

Materials and Equipment

Materials:

  • Piperazine (anhydrous, ≥99%)

  • o-Toluoyl chloride (≥98%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)

Equipment:

  • Round-bottom flasks (flame-dried)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Reagent Stoichiometry

The following table outlines the quantities for a representative reaction scale. Adjustments can be made as needed.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Piperazine86.145.050.04.31 g
o-Toluoyl chloride154.601.010.01.55 g (1.28 mL)
Dichloromethane (DCM)---100 mL
Step-by-Step Synthesis Procedure

Reaction Setup:

  • Under an inert atmosphere (e.g., Nitrogen), add piperazine (5.0 eq, 4.31 g) and anhydrous dichloromethane (80 mL) to a 250 mL flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture until the piperazine is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath. Causality: This low temperature is crucial for controlling the exothermic nature of the acylation, minimizing side reactions and preventing thermal degradation.

Addition of o-Toluoyl Chloride: 4. In a separate dry flask, prepare a solution of o-toluoyl chloride (1.0 eq, 1.55 g) in anhydrous dichloromethane (20 mL). 5. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperazine solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction below 5 °C throughout the addition.[4] Causality: Slow, dropwise addition prevents localized concentration spikes of the acyl chloride, which would favor the formation of the di-acylated byproduct.

Reaction and Monitoring: 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 7. Let the reaction stir at room temperature for 2-4 hours. 8. Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 95:5 DCM:Methanol with a few drops of triethylamine. The product should have a higher Rf value than piperazine.

Work-up and Isolation: 9. Upon completion, transfer the reaction mixture to a separatory funnel. 10. Wash the organic layer sequentially with:

  • Deionized water (2 x 50 mL) to remove the bulk of piperazine hydrochloride.
  • Saturated aqueous NaHCO₃ solution (1 x 50 mL) to neutralize any remaining HCl.[5]
  • Brine (1 x 50 mL) to remove residual water.
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a suitable eluent system (e.g., a gradient of 0% to 5% methanol in dichloromethane).

  • Elution: Load the adsorbed product onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(o-toluoyl)piperazine as a pure solid or viscous oil.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Piperazine in Anhydrous DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Dropwise Addition of o-Toluoyl Chloride B->C D 4. Warm to RT & Stir (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of 1-(o-toluoyl)piperazine.

Product Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 1-(o-toluoyl)piperazine.[2][6]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplets between δ 7.1-7.4 ppm (4H). Piperazine Protons: Broad multiplets between δ 2.8-3.9 ppm (8H). Due to restricted amide bond rotation, signals may be broad or split into multiple sets at room temperature.[1][7] NH Proton: A broad singlet, often near δ 2.0-3.0 ppm, which may exchange with D₂O. Methyl Protons: A singlet around δ 2.3-2.4 ppm (3H).
¹³C NMR Carbonyl Carbon (C=O): Signal around δ 169-171 ppm. Aromatic Carbons: Signals between δ 125-140 ppm. Piperazine Carbons (-CH₂-): Signals typically in the range of δ 40-50 ppm.[2] Methyl Carbon (-CH₃): Signal around δ 19-21 ppm.
FT-IR (KBr/film)Amide C=O Stretch: Strong absorption band at ~1640 cm⁻¹. N-H Stretch: A moderate, broad band around 3300 cm⁻¹ for the secondary amine. C-H Aromatic/Aliphatic Stretches: Bands around 3100-2800 cm⁻¹. Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.[8]
Mass Spec. (ESI+) Molecular Ion Peak [M+H]⁺: Expected at m/z = 205.13.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • o-Toluoyl Chloride: Highly corrosive and moisture-sensitive.[9] It can cause severe skin burns and eye damage. Reacts violently with water and alcohols, releasing toxic HCl gas. Handle with extreme care under an inert atmosphere.

  • Piperazine: Corrosive. May cause skin burns, serious eye damage, and allergic skin reactions.[10] Avoid inhalation of dust.[11]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Ensure that eyewash stations and safety showers are readily accessible.[10][12] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • PrepChem. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Monoacylation of Diamines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of O-Toluoyl Chloride in Modern Pharmaceutical Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PubMed. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

Method

Title: A Framework for the In Vitro Pharmacological Profiling of 1-(2-methylbenzoyl)piperazine and its Analogs

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the pharmacological characterization of 1-(2-methylbenzoyl)piperazine. As a member of the piperazine class, this compound is a valuable scaffold for developing therapeutics targeting the central nervous system (CNS)[1]. Our framework moves beyond a simple list of procedures, offering a strategic, tiered approach grounded in established pharmacological principles. We detail the rationale behind assay selection, provide step-by-step protocols for key experiments—from initial target binding to functional activity and selectivity profiling—and explain the data analysis required to derive meaningful pharmacological parameters. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Introduction: The Scientific Rationale

1-(2-methylbenzoyl)piperazine is a chemical intermediate whose core piperazine structure is a well-established pharmacophore in drugs targeting CNS disorders[1]. Many piperazine derivatives are known to interact with G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and the target of approximately one-third of all marketed drugs[2][3]. Specifically, ligands for serotonin (5-HT) and dopamine (D) receptors frequently incorporate a piperazine moiety[4][5][6]. Therefore, a logical starting point for characterizing 1-(2-methylbenzoyl)piperazine is to hypothesize its activity at these key monoaminergic GPCRs.

In vitro pharmacology studies are indispensable in early-stage drug discovery, providing critical data on a compound's potency, efficacy, and mechanism of action before advancing to more complex and costly preclinical trials[7]. A systematic in vitro evaluation allows for the rapid identification of on-target activity, potential off-target liabilities, and provides the structure-activity relationship (SAR) data needed to guide lead optimization[7]. This guide outlines a tiered assay cascade designed to comprehensively build a pharmacological profile for this compound class.

The Assay Development Strategy: A Tiered Approach

A successful in vitro profiling campaign follows a logical progression from broad screening to detailed characterization. This tiered approach ensures that resources are used efficiently, with each stage providing the necessary data to justify advancement to the next. Our proposed workflow is designed to answer three fundamental questions:

  • Does the compound bind to the hypothesized target? (Primary Assay)

  • What is the functional consequence of this binding? (Secondary Assay)

  • How selective is the compound for its primary target? (Tertiary Assay)

This strategic workflow provides a robust framework for decision-making throughout the early discovery process.

Caption: Tiered assay development workflow.

Primary Screening: Target Engagement Assays

The first crucial step is to confirm direct physical binding of the test compound to its hypothesized molecular target. The radioligand binding assay is the gold-standard method for quantifying this interaction due to its sensitivity and robustness[8][9].

Principle of Radioligand Binding Assays

These assays measure the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. The amount of radioactivity bound to the receptor preparation decreases as the concentration of the test compound increases. This displacement allows for the calculation of the test compound's binding affinity (Ki)[10].

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Binds Compound1 Test Compound Receptor2 Receptor Radioligand2 Radioligand Compound2 Test Compound Compound2->Receptor2 Displaces

Caption: Principle of competitive radioligand binding.

Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is optimized for determining the binding affinity of 1-(2-methylbenzoyl)piperazine at the human serotonin 5-HT2A receptor, a Gq-coupled GPCR implicated in various CNS functions and a common target for neuropsychiatric drugs[11].

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin or unlabeled Ketanserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4[12].

  • Test Compound: 1-(2-methylbenzoyl)piperazine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid: Betaplate Scint or similar.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta counter).

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(2-methylbenzoyl)piperazine in assay buffer. Typically, an 11-point curve ranging from 100 µM to 10 pM is sufficient. Remember to keep the final DMSO concentration below 1% to avoid assay interference.

  • Plate Setup: In a 96-well reaction plate, add reagents in the following order:

    • Total Binding (TB) wells: 25 µL assay buffer.

    • Non-Specific Binding (NSB) wells: 25 µL of 10 µM Mianserin.

    • Test Compound wells: 25 µL of each concentration of the 1-(2-methylbenzoyl)piperazine dilution series.

  • Add Radioligand: Add 25 µL of [³H]-Ketanserin (at a final concentration near its Kd, typically 0.5-2 nM) to all wells.

  • Initiate Reaction: Add 200 µL of the 5-HT2A receptor membrane preparation to all wells to initiate the binding reaction[13].

    • Scientist's Note: The protein concentration must be optimized to ensure that less than 10% of the added radioligand is depleted, a key assumption for valid Ki calculation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Scientist's Note: The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Interpretation (Ki Determination)
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTB - CPMNSB))

  • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd))

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Secondary Screening: Functional Characterization

Once binding is confirmed (Ki < 10 µM), the next step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the action of the natural ligand (antagonist), or have no effect? Cell-based assays that measure downstream signaling are essential for this characterization[14][15].

Principles of Cell-Based Functional Assays for GPCRs

GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. Depending on the G protein subtype (Gs, Gi, Gq), this activation modulates the levels of intracellular second messengers[16][17].

  • Gs-coupled receptors: Increase cyclic AMP (cAMP).

  • Gi-coupled receptors: Decrease cAMP.

  • Gq-coupled receptors: Increase intracellular calcium (Ca²⁺) via the phospholipase C (PLC) pathway.

Since our primary target hypothesis is the 5-HT2A receptor, which is Gq-coupled, a calcium flux assay is the most direct and physiologically relevant functional readout[14].

G Compound Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor (Gq-coupled) Compound->Receptor Gq Gαq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca Ca²⁺ Release ER->Ca triggers

Caption: Simplified Gq signaling pathway.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors

This assay uses a calcium-sensitive fluorescent dye that dramatically increases its fluorescence intensity upon binding to free intracellular Ca²⁺.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with serum and antibiotics.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar, with probenecid.

    • Scientist's Note: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye back out, improving signal stability.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plates 24 hours prior to the assay to achieve a near-confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye. Add a final volume of assay buffer to each well.

  • Assay Execution (on fluorescence plate reader):

    • Agonist Mode: a. Place the cell plate in the reader and measure baseline fluorescence for 10-20 seconds. b. Automatically inject the serial dilution of 1-(2-methylbenzoyl)piperazine. c. Immediately measure the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the peak response.

    • Antagonist Mode: a. Pre-incubate the dye-loaded cells with the serial dilution of 1-(2-methylbenzoyl)piperazine for 15-30 minutes. b. Place the plate in the reader, measure baseline, and then inject a fixed concentration of the reference agonist (serotonin) at its EC80 concentration. c. Measure the fluorescence response as described above.

Data Analysis & Interpretation (EC50/IC50 Determination)
  • Calculate Response: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize Data: Normalize the response as a percentage of the maximum response achieved with the reference agonist (serotonin).

  • Determine EC50/IC50:

    • Agonist Mode: Plot the normalized response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal activation) and the Emax (maximum effect relative to the reference agonist).

    • Antagonist Mode: Plot the normalized response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (inhibitory) to determine the IC50 (concentration that inhibits 50% of the agonist response).

Data Summary & Presentation

Consolidating data into a clear, concise format is essential for project teams to make informed decisions. A summary table should be used to present the key pharmacological parameters for the lead compound and its analogs.

Compound IDTargetBinding Affinity Ki (nM)Functional Activity (Agonist) EC50 (nM)Emax (%)Functional Activity (Antagonist) IC50 (nM)
Ref: Serotonin 5-HT2AN/A5.2100N/A
Ref: Ketanserin 5-HT2A1.1N/AN/A8.5
MBP-001 5-HT2A45.3>10,000<5121.7
MBP-002 5-HT2A22.1>10,000<258.4

Table 1: Example data summary for 1-(2-methylbenzoyl)piperazine (MBP) analogs. Data are hypothetical.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays.
  • Luo, J., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C583-C594. Retrieved from [Link]

  • Sjögren, B., & Malo, M. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Luo, J., et al. (2022). Recent Progress in Assays for GPCR Drug Discovery. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Luo, J., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. Retrieved from [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Retrieved from [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

  • Jurischka, C., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • LookChem. (n.d.). 1-(2-METHYLBENZOYL)PIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Jurischka, C., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. PubMed. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Yousuf, A. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. University of Texas at El Paso. Retrieved from [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Retrieved from [Link]

  • Dowell, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]

  • Jurischka, C., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Retrieved from [Link]

  • Lebedeva, S. A., et al. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. MDPI. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. Frederick National Lab for Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • McKernan, R. M., et al. (1993). Radioligand Binding to Solubilized 5-HT3 Receptors. Springer Nature Experiments. Retrieved from [Link]

  • Staroń, J., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 1-(2-methylbenzoyl)piperazine in Cell Culture Studies

Introduction: Unveiling the Potential of a Novel Piperazine Derivative The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, includin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3] Recently, there has been a growing interest in the development of piperazine-containing compounds as potential anticancer agents.[4][5][6] 1-(2-methylbenzoyl)piperazine is a derivative that has emerged as a compound of interest for its potential anti-tumor properties.[7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-methylbenzoyl)piperazine in cell culture studies to elucidate its cytotoxic and mechanistic properties.

These application notes provide a framework for a systematic investigation, starting from fundamental cytotoxicity screening to more in-depth mechanistic studies, including the analysis of apoptosis, cell cycle progression, and the modulation of key signaling proteins. The protocols herein are designed to be robust and adaptable, providing the end-user with the necessary tools to thoroughly characterize the in vitro effects of this promising compound.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of 1-(2-methylbenzoyl)piperazine is paramount for accurate and reproducible experimental outcomes. While specific experimental data for this compound may be limited, we can infer some properties based on its structure and the general characteristics of piperazine derivatives.

PropertyInferred Value/InformationRationale/Source
Molecular Formula C12H16N2O-
Molecular Weight 204.27 g/mol -
Appearance White to off-white solidGeneral for piperazine derivatives
Solubility Soluble in DMSO, Ethanol. Limited solubility in water.Based on general solubility of piperazine derivatives.[8]
Stability Stable under standard laboratory conditions. Protect from light.Piperazine derivatives can be susceptible to photolysis.[8]
Protocol for Preparation of a 10 mM Stock Solution

The preparation of an accurate and stable stock solution is the first critical step in any in vitro study. Dimethyl sulfoxide (DMSO) is a common solvent for compounds of this nature due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

  • 1-(2-methylbenzoyl)piperazine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Tare the Balance: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out 2.04 mg of 1-(2-methylbenzoyl)piperazine into the tared tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note on Solvent Choice: While DMSO is widely used, it is crucial to maintain a final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same final concentration of DMSO) must be included in all experiments.

Application in Cell Culture: A Strategic Approach

The following sections outline a logical and comprehensive workflow for characterizing the biological effects of 1-(2-methylbenzoyl)piperazine in a cell culture setting.

Cell Line Selection: Targeting the Right Model

The choice of cell lines is a critical determinant of the relevance of your findings. For an initial screen of a compound with putative anti-tumor activity, a panel of cancer cell lines from different tissue origins is recommended.

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Lung Cancer: A549 (non-small cell lung cancer)

  • Colon Cancer: HCT116 (colorectal carcinoma)

  • Prostate Cancer: PC-3, DU145 (androgen-independent)

  • Leukemia: Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia)

It is also advisable to include a non-cancerous cell line (e.g., MCF-10A for breast, or primary fibroblasts) to assess for selective cytotoxicity against cancer cells.

Experimental Workflow

A systematic approach is essential to build a comprehensive understanding of the compound's activity. The following workflow is recommended:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Target Identification A Prepare 10 mM Stock Solution B Cell Viability Assay (MTT/XTT) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D Based on IC50 E Cell Cycle Analysis (PI Staining) C->E Based on IC50 F Western Blot Analysis D->F Confirm Apoptotic Pathway E->F Investigate Cell Cycle Proteins

Figure 1: A phased experimental workflow for the in vitro characterization of 1-(2-methylbenzoyl)piperazine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key assays in the experimental workflow.

Protocol 1: Cell Viability Assay (MTT/XTT)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] The reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells results in the formation of a purple formazan product, the absorbance of which is proportional to the number of viable cells.[12][13]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • 1-(2-methylbenzoyl)piperazine stock solution (10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-methylbenzoyl)piperazine in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control100
0.1
1
10
50
100
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is a standard method for detecting apoptosis.[14][15][16][17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14][17]

G cluster_0 A Viable Cells (Annexin V- / PI-) B Early Apoptotic Cells (Annexin V+ / PI-) C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) D Necrotic Cells (Annexin V- / PI+)

Figure 2: Interpretation of Annexin V/PI staining results.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • 1-(2-methylbenzoyl)piperazine stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(2-methylbenzoyl)piperazine at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[18][19][20] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

G A Cell Treatment B Harvest and Fix in Ethanol A->B C RNase Treatment & PI Staining B->C D Flow Cytometry Analysis C->D E Histogram of DNA Content D->E

Figure 3: Workflow for cell cycle analysis by PI staining.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • 1-(2-methylbenzoyl)piperazine stock solution

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(2-methylbenzoyl)piperazine at relevant concentrations for the desired time period.

  • Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[21][22][23][24][25] It can be used to investigate the effect of 1-(2-methylbenzoyl)piperazine on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Potential Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2

  • Cell Cycle: Cyclin D1, Cyclin E, CDK4, p21, p27

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Data Interpretation and Troubleshooting

  • Cell Viability: A dose-dependent decrease in viability suggests cytotoxic or anti-proliferative effects.

  • Apoptosis: An increase in the Annexin V-positive population indicates the induction of apoptosis.

  • Cell Cycle: An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests interference with cell cycle progression.

  • Western Blot: Changes in the expression levels of key proteins can provide insights into the molecular pathways affected by the compound.

Common Troubleshooting:

  • Inconsistent IC50 values: Ensure accurate cell seeding density and compound dilutions.

  • High background in Western blots: Optimize blocking conditions and antibody concentrations.

  • Poor separation in cell cycle analysis: Ensure proper fixation and single-cell suspension.

Conclusion

1-(2-methylbenzoyl)piperazine represents a promising scaffold for the development of novel anticancer agents. The application notes and protocols provided in this guide offer a comprehensive framework for the systematic in vitro evaluation of this compound. By employing these methods, researchers can effectively characterize its cytotoxic effects, elucidate its mechanism of action, and identify potential molecular targets, thereby contributing to the advancement of cancer drug discovery.

References

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • Wang, L., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Journal of Visualized Experiments, (126), 56078.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Bio-Rad. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • LookChem. (n.d.). 1-(2-METHYLBENZOYL)PIPERAZINE. Retrieved from [Link]

  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
  • Gloc, M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4288.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • Káňová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
  • Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Lee, J. H., et al. (2016). Effect of a novel piperazine compound on cancer cells. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 543-549.
  • Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(13), 5096.
  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • Patel, R. P., et al. (2014). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of Saudi Chemical Society, 18(5), 534-541.
  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.
  • Pharmacology Lectures. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects [Video]. YouTube. [Link]

  • del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy, 22, 413-429.
  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.
  • Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 384-402.
  • Yilmaz, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery, 9(10), 947-952.
  • Al-Hourani, B. J., et al. (2022).

Sources

Method

Application Notes and Protocols for the Evaluation of 1-(2-methylbenzoyl)piperazine as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known cause of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known cause of numerous diseases, most notably cancer. This has made the development of small molecule kinase inhibitors a major focus of pharmaceutical research. The piperazine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors.[1] This document provides a detailed guide for the initial characterization of 1-(2-methylbenzoyl)piperazine, a novel compound, as a potential kinase inhibitor. We present comprehensive protocols for in vitro kinase activity assays and cell-based functional assays, complete with the scientific rationale behind the experimental design and methodologies for data interpretation.

Introduction: The Rationale for Targeting Kinases

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human kinome, these enzymes form complex signaling networks that govern cell growth, differentiation, apoptosis, and metabolism. Aberrant kinase activity can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[2]

The piperazine ring is a common moiety in many kinase inhibitors.[1] Its unique physicochemical properties, including its ability to be protonated under physiological conditions, often allow it to form crucial interactions within the ATP-binding pocket of kinases.[1] This makes novel piperazine-containing compounds, such as 1-(2-methylbenzoyl)piperazine, intriguing candidates for kinase inhibitor screening campaigns.

This guide will walk through the essential steps to profile the inhibitory potential of 1-(2-methylbenzoyl)piperazine, from initial biochemical assays to more physiologically relevant cell-based studies.

Characterization of 1-(2-methylbenzoyl)piperazine

1-(2-methylbenzoyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[3] While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural components suggest potential interactions with biological targets. The 2-methylbenzoyl group provides aromatic and hydrophobic features, while the piperazine ring offers a basic nitrogen that can engage in hydrogen bonding or salt-bridge interactions.[1] The compound is a versatile building block in organic synthesis and has been investigated for various potential applications, including in drug development for its potential anti-tumor properties.[4]

Chemical Structure:

  • IUPAC Name: (2-methylphenyl)(piperazin-1-yl)methanone

  • Molecular Formula: C12H16N2O

  • Molecular Weight: 204.27 g/mol

In Vitro Kinase Inhibition Profiling

The first step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of a purified kinase in a controlled, cell-free environment. A common and robust method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[5]

Principle of the Luminescence-Based Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase. The assay is typically performed in two steps: first, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, a detection reagent is added that simultaneously stops the kinase reaction and converts the newly formed ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a plate reader.[6] A potent inhibitor will decrease kinase activity, leading to less ADP production and a lower luminescent signal.

Experimental Workflow: In Vitro Kinase Assay

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Serial Dilution of 1-(2-methylbenzoyl)piperazine D Dispense Compound/ DMSO into 96-well plate A->D B Kinase & Substrate Preparation E Add Kinase Solution B->E C ATP Solution G Initiate Reaction with ATP/Substrate Mix C->G D->E F Pre-incubation (10 min, RT) E->F F->G H Incubate (60 min, 30°C) G->H I Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) H->I J Incubate (40 min, RT) I->J K Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) J->K L Incubate (30 min, RT) K->L M Read Luminescence L->M N Plot Luminescence vs. log[Inhibitor] M->N O Fit Sigmoidal Dose-Response Curve to Determine IC50 N->O G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A RTK->Kinase_A activates Inhibitor 1-(2-methylbenzoyl)piperazine Inhibitor->Kinase_A inhibits Substrate_B Substrate B Kinase_A->Substrate_B phosphorylates Downstream Downstream Signaling Substrate_B->Downstream Gene_Exp Gene Expression (Proliferation, Survival) Downstream->Gene_Exp

Sources

Application

A Researcher's Guide to Investigating 1-(2-methylbenzoyl)piperazine in Central Nervous System (CNS) Research

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction & Rationale The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction & Rationale

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to cross the blood-brain barrier. Derivatives of piperazine have demonstrated a vast range of pharmacological activities, including anxiolytic, antidepressant, antipsychotic, and neuroprotective effects, often by modulating key neurotransmitter systems like serotonin and dopamine.[1][2][3]

1-(2-methylbenzoyl)piperazine is a synthetic intermediate that presents a compelling starting point for CNS drug discovery.[4] Its structure combines the versatile piperazine core with a methyl-substituted benzoyl group, offering a scaffold for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. While it is primarily known as a chemical building block, its inherent structure suggests potential interactions with various CNS targets.[4]

This guide provides a comprehensive, multi-phase framework for researchers to systematically investigate the CNS-active potential of 1-(2-methylbenzoyl)piperazine or its analogs. The protocols herein are designed to be self-validating, moving logically from initial in vitro screening to robust in vivo behavioral analysis and subsequent ex vivo neurochemical validation. We emphasize the causality behind each experimental choice, empowering researchers to not only execute these methods but also to interpret the resulting data with confidence.

Compound Profile & Safe Handling

Before commencing any experimental work, a thorough understanding of the test article's properties and safety requirements is paramount.

Chemical Structure:

Figure 1. Chemical structure of 1-(2-methylbenzoyl)piperazine.

Table 1: Physicochemical Properties of 1-(2-methylbenzoyl)piperazine

Property Value Source
CAS Number 775579-10-7 [4]
Molecular Formula C₁₂H₁₆N₂O [4]
Molecular Weight 204.27 g/mol [4]
Boiling Point 367.2 °C at 760 mmHg [4]

| Density | 1.093 g/cm³ |[4] |

Safety & Handling Precautions: 1-(2-methylbenzoyl)piperazine is classified as a hazardous substance.[5]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Hypothesis Generation: Potential CNS Targets and Mechanisms

The structure of 1-(2-methylbenzoyl)piperazine suggests several plausible biological targets within the CNS. The piperazine moiety is a well-known pharmacophore for serotonin (5-HT) receptors, while related benzylpiperazine structures have shown activity as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors.[1][9] This leads to several primary hypotheses for its mechanism of action.

Potential_CNS_Targets cluster_targets Potential Molecular Targets cluster_effects Potential Behavioral Outcomes Compound 1-(2-methylbenzoyl)piperazine Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_R HDAC6 HDAC6 Compound->HDAC6 Dopamine_R Dopamine Receptors Compound->Dopamine_R Anxiolytic Anxiolytic Effect Serotonin_R->Anxiolytic Antidepressant Antidepressant-like Effect Serotonin_R->Antidepressant HDAC6->Antidepressant Cognitive Cognitive Modulation Dopamine_R->Cognitive

Diagram 1: Hypothesized molecular targets and potential downstream behavioral effects of 1-(2-methylbenzoyl)piperazine.

Phase 1: In Vitro Characterization Protocols

Objective: To determine the primary binding affinity, functional activity, and blood-brain barrier permeability of the compound.

Protocol: Radioligand Receptor Binding Assay (Example: 5-HT₂ₐ Receptor)
  • Causality Explained: This experiment determines if the compound physically binds to a specific receptor and quantifies its binding affinity (Kᵢ value). A low Kᵢ value indicates high binding affinity. We use the 5-HT₂ₐ receptor as a primary candidate due to the prevalence of this target for piperazine derivatives.[10]

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash step. Finally, resuspend the pellet in the assay buffer to a protein concentration of ~70-100 µ g/well .[10]

    • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), varying concentrations of 1-(2-methylbenzoyl)piperazine (for competition curve), and the membrane preparation.[10]

    • Nonspecific Binding: In separate wells, add a high concentration of a known non-radiolabeled ligand (e.g., spiperone) to determine nonspecific binding.

    • Incubation: Incubate the plates for 20-30 minutes at room temperature to allow the binding to reach equilibrium.[10]

    • Filtration: Rapidly filter the contents of each well through GF/B filter plates using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

    • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[10]

    • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and calculate the Kᵢ value.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
  • Causality Explained: For a compound to be active in the CNS, it must cross the blood-brain barrier. The Transwell assay is a widely used in vitro model that mimics the BBB to predict a compound's brain permeability.[11]

  • Step-by-Step Methodology:

    • Cell Culture: Culture a monolayer of brain microvascular endothelial cells (BMECs) on the porous membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.[11]

    • Barrier Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) to ensure a confluent and tight cell monolayer has formed, validating the barrier's integrity.[11]

    • Compound Application: Add 1-(2-methylbenzoyl)piperazine to the apical chamber.

    • Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber.

    • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Data Presentation: Hypothetical In Vitro Data Summary

Table 2: Example Data from In Vitro Characterization

Assay Target/Model Result Interpretation
Receptor Binding 5-HT₂ₐ Receptor Kᵢ = 85 nM Moderate affinity for the 5-HT₂ₐ receptor.
Receptor Binding Dopamine D₂ Receptor Kᵢ > 10,000 nM Negligible affinity for the D₂ receptor.
Functional Assay 5-HT₂ₐ (Calcium Flux) IC₅₀ = 250 nM Functional antagonist at the 5-HT₂ₐ receptor.

| BBB Permeability | Transwell Model | Papp = 15 x 10⁻⁶ cm/s | High potential for CNS penetration. |

Phase 2: In Vivo Behavioral Pharmacology Protocols

Objective: To translate in vitro findings into a functional effect on complex, CNS-mediated behaviors in rodent models.

In_Vivo_Workflow Start Animal Acclimation & Habituation (1 week) Dosing Compound Administration (i.p. or p.o.) Vehicle vs. Test Compound Start->Dosing Behavior Behavioral Testing (30-60 min post-dose) Dosing->Behavior EPM Elevated Plus Maze (Anxiety) Behavior->EPM FST Forced Swim Test (Depression) Behavior->FST Sacrifice Euthanasia & Brain Tissue Collection Behavior->Sacrifice Analysis Ex Vivo Neurochemical Analysis (HPLC-ECD) Sacrifice->Analysis

Diagram 2: Standard workflow for in vivo behavioral and ex vivo neurochemical analysis.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Causality Explained: The EPM test is a gold-standard assay for screening anxiolytic drugs.[12] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its innate fear of open, elevated spaces.[13][14] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[15]

  • Step-by-Step Methodology:

    • Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).[13]

    • Habituation: Allow mice to acclimate to the testing room for at least 45-60 minutes prior to the test.[14][16] Pre-handling the mice for several days before the test is also recommended.[14]

    • Dosing: Administer 1-(2-methylbenzoyl)piperazine (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control 30 minutes before testing.

    • Test Procedure: Place the mouse in the center of the maze, facing a closed arm.[14] Allow the animal to freely explore the maze for 5 minutes.[13]

    • Data Collection: Record the session using an overhead camera connected to a video-tracking system (e.g., ANY-maze).[16] The software automatically scores key variables.

    • Primary Endpoints:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms and closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Cleanup: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[16]

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
  • Causality Explained: The FST is a widely used model to screen for antidepressant efficacy.[17] It is based on the principle of "behavioral despair"; when placed in an inescapable container of water, rodents will eventually cease active escape attempts and become immobile.[18][19] This immobility is interpreted as a depressive-like state, and it is reliably reduced by antidepressant drugs.[20]

  • Step-by-Step Methodology:

    • Apparatus: A transparent glass cylinder (e.g., 50 cm high, 20 cm diameter) filled with water to a depth where the mouse cannot touch the bottom.[18][19]

    • Water Temperature: Maintain the water temperature at a constant 23-25 °C.[17][18]

    • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[17][18]

    • Dosing: Administer the test compound or vehicle 30-60 minutes prior to the test.

    • Test Procedure: Gently place the mouse into the water-filled cylinder for a 6-minute session.[18]

    • Data Collection: Record the session via video. An experimenter blinded to the treatment conditions should score the behavior.

    • Scoring: The total duration of immobility is measured during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[18]

    • Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with heat support, until fully dry.[17]

Phase 3: Ex Vivo Neurochemical Analysis Protocol

Objective: To correlate behavioral outcomes with changes in neurotransmitter levels in key brain regions.

Protocol: HPLC-ECD Analysis of Monoamines and Metabolites
  • Causality Explained: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and robust technique for quantifying monoamine neurotransmitters (e.g., serotonin, dopamine) and their metabolites in brain tissue.[21][22] This analysis can reveal if the behavioral effects observed in vivo are associated with changes in neurotransmitter turnover, providing a direct mechanistic link.[23][24]

  • Step-by-Step Methodology:

    • Tissue Collection: Immediately following the behavioral test, euthanize the animals and rapidly dissect relevant brain regions on an ice-cold plate (e.g., prefrontal cortex, hippocampus, striatum). Flash-freeze the tissue in liquid nitrogen and store at -80 °C.

    • Sample Preparation: Weigh the frozen tissue and homogenize it in an appropriate buffer containing an internal standard.

    • Protein Precipitation: Precipitate proteins from the homogenate using an acid (e.g., perchloric acid) and centrifuge at high speed in a refrigerated centrifuge.

    • Extraction: Collect the supernatant, which contains the neurotransmitters and metabolites.

    • HPLC-ECD Analysis: Inject the supernatant into the HPLC system. The compounds are separated on a reverse-phase column and detected by an electrochemical detector, which measures the current generated by their oxidation.[25]

    • Data Analysis: Quantify the concentration of each analyte (e.g., serotonin, 5-HIAA, dopamine, DOPAC) by comparing the peak areas to those of a standard curve. Normalize the data to the weight of the tissue sample.

Summary & Forward Outlook

This application note outlines a systematic, three-phase approach to characterize the CNS potential of 1-(2-methylbenzoyl)piperazine. By integrating in vitro target engagement and permeability assays with in vivo behavioral models and ex vivo neurochemical analysis, researchers can build a comprehensive pharmacological profile of this, or any novel, CNS compound.

Positive results from this workflow—such as high receptor affinity, CNS permeability, and efficacy in behavioral models—would provide a strong rationale for advancing the compound into more complex studies. Future steps could include full pharmacokinetic/pharmacodynamic (PK/PD) profiling, evaluation in more specific animal models of CNS disease (e.g., chronic stress models for depression or transgenic models for Alzheimer's disease), and comprehensive safety and toxicology assessments.[26][27] This rigorous, evidence-based progression is fundamental to modern CNS drug discovery.

References

  • Vertex AI Search. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Vertex AI Search. (2023).
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. [Link]

  • iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]

  • Parrot, S., & Denoroy, L. (1987). HPLC of Neurotransmitters and Their Metabolites. Taylor & Francis eBooks. [Link]

  • Medicilon. CNS Pharmacology Models. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

  • Wikipedia. Behavioural despair test. [Link]

  • Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]

  • Holm, T. H., Isaksen, T. J., & Lykke-Hartmann, K. (2016). HPLC Neurotransmitter Analysis. ResearchGate. [Link]

  • Sygnature Discovery. CNS Disorder Models. [Link]

  • Atterwill, C., & Gribkoff, V. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Eurofins Advinus. CNS Disorders Disease Models. [Link]

  • Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

  • Bidel, Y., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. PubMed Central. [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • PubChem - NIH. 1-(2-Methylbenzyl)piperazine. [Link]

  • Lookchem. Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE. [Link]

  • van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Nichols, C. D., & Roth, B. L. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC - NIH. [Link]

  • ResearchGate. Receptor Binding Assay Conditions. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • Hashimoto, Y., et al. (2018). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]

  • Organic Chemistry Portal. Piperazine synthesis. [Link]

  • ResearchGate. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • YouTube. (2024). Pharmacology of Piperazine. [Link]

  • Buée, L., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]

  • Organic Syntheses Procedure. 1-benzylpiperazine. [Link]

  • Glushkov, A. I., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating 1-(2-methylbenzoyl)piperazine for Anticancer Drug Discovery

Abstract The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its derivatives have garnered significant attention in oncology for their abil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its derivatives have garnered significant attention in oncology for their ability to interact with diverse biological targets, often inducing cell cycle arrest and apoptosis.[2][3] This document provides a comprehensive guide for researchers on the preclinical evaluation of a specific arylpiperazine derivative, 1-(2-methylbenzoyl)piperazine, as a potential anticancer agent. We present a structured, multi-phase workflow, beginning with initial in vitro cytotoxicity screening and progressing through mechanistic studies of apoptosis and cell cycle disruption, culminating in a framework for preliminary in vivo efficacy assessment. Each phase is supported by detailed, field-proven protocols designed for reproducibility and scientific rigor.

Introduction & Scientific Rationale

The search for novel, effective, and selective anticancer agents is a paramount challenge in modern medicine.[2] Heterocyclic compounds, particularly those containing a piperazine ring, are a fertile ground for discovery.[4] The piperazine moiety offers a flexible yet constrained scaffold that can be readily functionalized to optimize binding to various biological targets.[3] Arylpiperazine derivatives, in particular, have demonstrated potent anti-proliferative activities across a range of cancer cell lines.[5][6]

The subject of this guide, 1-(2-methylbenzoyl)piperazine, combines the piperazine core with a 2-methylbenzoyl group. The introduction of the methylbenzoyl moiety modifies the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for cancer-associated targets. This application note outlines a logical and efficient pathway to characterize its anticancer potential, providing researchers with the necessary protocols to generate robust and reliable data.

Strategic Experimental Workflow

A systematic approach is crucial for evaluating a novel compound. We propose a three-phase screening cascade designed to efficiently assess the potential of 1-(2-methylbenzoyl)piperazine, eliminating unpromising candidates early and focusing resources on those with demonstrated activity.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preliminary In Vivo Efficacy p1_cell Cell Line Culture (HCT116, MCF-7, A549) p1_mtt MTT Cell Viability Assay p1_cell->p1_mtt Seed cells for assay p1_ic50 Determine IC50 Value p1_mtt->p1_ic50 Generate dose-response curve p2_apoptosis Annexin V-FITC / PI Assay (Flow Cytometry) p1_ic50->p2_apoptosis If IC50 is potent p2_cellcycle Propidium Iodide Staining (Flow Cytometry) p3_xenograft Human Tumor Xenograft Model (Immunodeficient Mice) p2_apoptosis->p3_xenograft If mechanism is validated p3_eval Tumor Growth Inhibition Analysis p3_xenograft->p3_eval Measure tumor volume over time

Caption: High-level workflow for anticancer drug screening.

Phase 1: In Vitro Cytotoxicity Screening

The initial and most critical phase is to determine if 1-(2-methylbenzoyl)piperazine exhibits cytotoxic or cytostatic effects on cancer cells.[7] We will utilize a panel of human cancer cell lines representing diverse tumor types:

  • HCT116: Colorectal carcinoma[8]

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)[9]

  • A549: Lung carcinoma[10]

Protocol 1.1: Cancer Cell Line Culture

Rationale: Consistent and healthy cell cultures are the foundation of reliable in vitro assays.[11] Maintaining cells in their exponential growth phase and ensuring they are free from contamination is critical. Each cell line has specific media requirements.

A. HCT116 Cell Culture

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12][13]

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[8]

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using a suitable reagent like Accutase or Trypsin-EDTA.[14] Split at a ratio of 1:3 to 1:8.[14] Renew medium every 2-3 days.[13]

B. MCF-7 Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and often 0.01 mg/mL human recombinant insulin.[9][15]

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[15]

  • Subculturing: At 80-90% confluency, wash with PBS and detach with 0.25% Trypsin-EDTA.[15][16] Neutralize trypsin with complete media, centrifuge, and resuspend cells for plating at a 1:3 or 1:4 ratio.[16]

C. A549 Cell Culture

  • Growth Medium: F-12K Medium or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17][18]

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[19]

  • Subculturing: At 70-90% confluency, detach with 0.25% Trypsin-EDTA.[18] Split cultures between 1:4 and 1:9.[10] Renew media every 2-3 days.[10]

Protocol 1.2: MTT Assay for Cell Viability

Rationale: The MTT assay is a robust, colorimetric method to quantify cellular metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest cells from culture and perform a viable cell count (e.g., using Trypan Blue). Dilute the cell suspension to a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and seed into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.

  • Compound Treatment: Prepare a series of dilutions of 1-(2-methylbenzoyl)piperazine in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[22]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[22]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader within 1 hour.[21][22]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Cell Line1-(2-methylbenzoyl)piperazine IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HCT116[Experimental Value]~0.1
MCF-7[Experimental Value]~0.5
A549[Experimental Value]~0.8
Caption: Example data table for summarizing IC50 values.

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (e.g., low micromolar IC50), the next logical step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[24]

Protocol 2.1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Caption: Principle of the Annexin V / PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells (e.g., 1-2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight. Treat the cells with 1-(2-methylbenzoyl)piperazine at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase. Centrifuge all collected cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[26]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[27] Many chemotherapeutic agents exert their effects by causing arrest at specific phases (G1, S, or G2/M). Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[28] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.[29]

Materials:

  • Cold 70% Ethanol.

  • PI staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[29]

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells as described in Protocol 2.1.

  • Harvesting: Collect cells and wash once with cold PBS.

  • Fixation: While gently vortexing, add cold 70% ethanol drop-wise to the cell pellet to a final concentration of 70%. This step is critical for proper fixation and permeabilization.[29]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[28]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence measurement to properly resolve the G1 and G2/M peaks.[30]

Phase 3: Preliminary In Vivo Efficacy Assessment

Positive in vitro results must be validated in a more complex biological system.[31] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of new anticancer drugs.[32][33]

Protocol 3.1: Human Tumor Xenograft Model

Rationale: Xenograft models allow for the assessment of a drug's antitumor activity in a living organism, providing insights into its efficacy, dosing, and potential toxicity that cannot be obtained from in vitro studies.[34][35]

Procedure Outline:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.[32]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 per group).

  • Treatment Administration: Administer 1-(2-methylbenzoyl)piperazine via an appropriate route (e.g., intraperitoneal injection or oral gavage) based on its physicochemical properties. The control group should receive the vehicle solution. A positive control group treated with a standard-of-care drug (e.g., 5-FU for colorectal cancer) is also recommended.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[34] Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This document provides a structured framework for the initial preclinical evaluation of 1-(2-methylbenzoyl)piperazine as a potential anticancer agent. The successful execution of these protocols will characterize its cytotoxic potency, elucidate its primary mechanism of action, and provide a preliminary assessment of its in vivo efficacy. Positive results from this cascade would warrant further investigation, including target identification studies, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDXs).[36]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Cell Culture Protocol for HCT 116 cells. ENCODE. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • MCF-7 Culture Protocol. Altogen Biosystems. [Link]

  • A549 Cell Subculture Protocol. Altogen Biosystems. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. REPROCELL. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • Culturing A549 cells. Nanopartikel.info. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

  • SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC). UCSC Genome Browser. [Link]

  • MCF-7 Cell Culture. ENCODE. [Link]

  • MCF7 Breast Cancer Cell Protocol. AXOL Bioscience. [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. University of Vermont. [Link]

  • Cell Growth Protocol for A549 Cell Line. UCSC Genome Browser. [Link]

  • How to culture MCF7 cells? ResearchGate. [Link]

  • Annexin V-FITC Assay Protocol. iGEM. [Link]

  • Culture of HCT-116 cells. Bio-protocol. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • HCT 116 Cell Line. Elabscience. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. [Link]

  • A549 Cell Line User Guide. Creative Bioarray. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-(2-methylbenzoyl)piperazine

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-methylbenzoyl)piperazine. As a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-methylbenzoyl)piperazine. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative.[1] The developed method is designed for assay and impurity profiling, demonstrating specificity through forced degradation studies under acid, base, oxidative, thermal, and photolytic stress conditions. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of phosphate buffer and acetonitrile, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3] This protocol is suitable for routine quality control and stability testing of 1-(2-methylbenzoyl)piperazine bulk drug substance.

Introduction

1-(2-methylbenzoyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] The purity and stability of such intermediates are critical as they directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is a regulatory necessity for monitoring purity, quantifying the substance, and detecting any degradation products that may form during manufacturing, storage, or handling.[4]

High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[5] A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance over time.[4] This requires the method to be specific enough to resolve the active ingredient from any process-related impurities and potential degradation products.[5] This application note provides a comprehensive, field-proven protocol for the HPLC analysis of 1-(2-methylbenzoyl)piperazine, grounded in established scientific principles and regulatory standards.

Experimental Protocol

Reagents, Solvents, and Standards
  • 1-(2-methylbenzoyl)piperazine Reference Standard: Purity >99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Hydrochloric Acid (HCl): 1N solution, analytical grade.

  • Sodium Hydroxide (NaOH): 1N solution, analytical grade.

  • Hydrogen Peroxide (H₂O₂): 3% (w/v) solution, analytical grade.

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min (30% B), 5-20 min (30%-70% B), 20-25 min (70% B), 25.1-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Causality Behind Choices:

  • Column: A C18 column is a robust, versatile choice for reversed-phase chromatography, providing good retention for moderately polar compounds like 1-(2-methylbenzoyl)piperazine.

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures the protonation of the piperazine moiety, leading to consistent retention and improved peak shape for this basic analyte.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient program is essential to elute any potential non-polar degradation products while ensuring a reasonable retention time for the main analyte, providing a comprehensive impurity profile.[6]

  • Detection Wavelength: The wavelength of 235 nm was selected based on the UV absorbance maximum of the benzoyl chromophore in the molecule, ensuring high sensitivity.

Preparation of Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 1-(2-methylbenzoyl)piperazine reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Prepare in the same manner as the working standard solution using the bulk drug substance to be tested.

Method Development and Validation Workflow

The development and validation of this method followed a logical progression to ensure it is fit for its intended purpose.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R2) Dev1 Define Analytical Target Profile Dev2 Screening (Column, pH, Organic Solvent) Dev1->Dev2 Dev3 Optimization (Gradient, Temperature) Dev2->Dev3 Dev4 Forced Degradation & Specificity Check Dev3->Dev4 Val1 System Suitability Dev4->Val1 Method Finalized Val2 Specificity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Val6 LOD & LOQ Val5->Val6 Val7 Robustness Val6->Val7 Final Routine QC Application Val7->Final Method Validated

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Studies (Specificity)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted to ensure that degradation product peaks do not interfere with the main analyte peak.[7] A sample solution of 1-(2-methylbenzoyl)piperazine (500 µg/mL) was subjected to the following stress conditions.[6]

Degradation Protocols
  • Acid Hydrolysis: Mix sample solution with 1N HCl (1:1 v/v) and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Mix sample solution with 1N NaOH (1:1 v/v) and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Mix sample solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C in a hot air oven for 48 hours, then prepare a sample solution.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.

Summary of Results

The method successfully separated the parent peak from all degradation products. Peak purity analysis using the PDA detector confirmed the spectral homogeneity of the 1-(2-methylbenzoyl)piperazine peak in all stressed samples.

Stress Condition% DegradationObservations
Acid (1N HCl) ~12.5%One major degradant peak observed at a lower relative retention time (RRT).
Base (1N NaOH) ~18.2%Two major degradant peaks observed at different RRTs.
Oxidative (3% H₂O₂) ~8.9%One minor degradant peak observed.
Thermal (105°C) ~4.1%Minor degradation observed.
Photolytic ~2.5%Negligible degradation.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines.[2][3]

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD for 6 injections ≤ 1.0%Tailing factor = 1.2; Plates = 8500; %RSD = 0.45%. Passed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of 5-100 µg/mL. Passed.
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery of 99.5% - 101.2% at three levels (80%, 100%, 120%). Passed.
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%Repeatability %RSD = 0.58%; Intermediate Precision %RSD = 0.82%. Passed.
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% after minor changes to method parameters.The method was robust to small changes in flow rate (±0.1 mL/min), pH (±0.2), and temperature (±2°C). Passed.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with column silanols; Column degradation; Incorrect pH.Add a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase.[6] Ensure mobile phase pH is at least 2 units below the pKa of the analyte. Replace column.
Poor Resolution Inappropriate mobile phase composition or gradient; Column aging.Optimize the gradient slope. Try a different organic modifier (e.g., methanol).[6] Consider a different column chemistry (e.g., Phenyl-Hexyl).
Retention Time Shift Change in mobile phase composition; Fluctuation in column temperature; Pump issue.Prepare fresh mobile phase daily and degas thoroughly. Ensure the column oven is stable. Check pump for leaks and perform maintenance.
Ghost Peaks Contamination in autosampler, diluent, or mobile phase; Sample carryover.Run a blank gradient. Clean the autosampler needle and injection port. Use a stronger needle wash solution.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of 1-(2-methylbenzoyl)piperazine. The method is proven to be suitable for its intended purpose in a quality control environment for the determination of assay and purity in bulk drug substance, as well as for monitoring the stability of the compound under various conditions.

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBNMx_Gni21eyGDwCfFoRqi_mvfCgaoTnBSh3WKPKXaHNWANTszqTvY2yFPGPAZFLpZqjv2m2S78b0qOKP099Df7LMPydk0bjzTjLh_l-6wRRDQcJVc-eBZjYmofpUXsp2hvJiKAjrONCD63R5e1_Whj0qFHlwc4tf3EeLatDqG5toiR_Z9rFrrDt4_vPMMM76OWo94FzsEjGADHJNORk0VZVbJpFIIb3fgyxv
  • Forced degradation study | Download Table - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7OXiDwlqfCqZca3w34gPe5u3WKw4iMug9chzqyt-PgwT1MnTCul1uG1xLJJjiaUYlvxloSmPbEpAvva8M95IrTlKoUPRaUeYRFFXTrGxa6fUN9cEps8UA4W7P-HdApOpJePQUks48KLDlKOO_g4jqeDR57STRqXpkWMdJsc6a9RC6_Bar4A==
  • Steps for HPLC Method Validation - Pharmaguideline. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV3QSBYp_JUTh0VXal8DuTB0NZeyKjEvCvkhFjRT_LpbsgZSvinc9eQ1alKJHmQHzQ7a69ZjwcuRRBpekilp-WTukUDik3Zh_TOHjsbBf26Al_Isy3s-ltHkJrlpbFRxbmnG5qMs4D5gqef-xLFq7Y2hMihlxEXD77BCMgFfA=
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4FsBmsMoI2m_OZAEL_JFbMvIwFWc88ThsmBqZ8fyiHIOCHlEYpPuUKsPmfY3N_1_wXq2JK62pfmY-TO4jHl9j2mcT0Vlzcpvs4bAljD6sUVPCj1Z4OIRH9bKSfb6giItTZlOKsMp87niJe1CcTeX7ZZE
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-D9weKTp6BHIOK4i30hMe_cAB_uXDmPUrLQKYd7ZE4-aoyTXEpr1a_JoeMshWGrhLNY8Suk0tONUh-18T8QrdVX84zyCBbQFXpA0zLSTPkRvffGhnO9lHRRi5cOL80npuM6QjjIW71vLHq9AqxMkDdRZd-xgQN4AYq4YRfrPBRDbjr-uiLdnpbG_6V-HxeyVsCfX0_AdyIKm-7Y=
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs88QK1417Co35Ic8ZC16kJuGMQ7D41mByRgRlubwOD8de_mpIg7UYgx18sXkPgC_9rDJ8I3V8QYttBXm6Iq6B6G9t2Q5YQa7jDkL97rBG3YNDZv2zAfTzNLw_aBAsD6nEb-6WcEggBfop-fAUYjBYziwkOgg=
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdilO3jEWiBQyOFEd-kylYdcmY1AV3YkrAaaD9hsBwuuwKLAPDlR71rgDrao1LaE9VemhVEBIdywJT0s-oFCTNN8kp7nxBCaUGZAwTn1v7vVZ6oZLhXyONoTocxGCxNgQtOaLkFX77V1ARsHBtqnCkVYtW1AzBsiUe4dujx_OuF3nuo0rn-ovkcsA22_HO5SOSVKtMLMiRwSfxRuHo3siVUg0VWqbsShHFkyYUU9IQFsLboOBkPwD_opz1wZkbpOfcusW_dPtRP8Cjz4y2e3MeQ81YTsjnaz-qvGGP637Tfg==
  • Cas 775579-10-7,1-(2-METHYLBENZOYL)PIPERAZINE | lookchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdHXqzRf0WLgfXGlBpJT-h2U2G0IavMZgoKCakLmMpIFnu5pkpj2DbP8VDqurHcRiwXOlicq9iittlDmSNPPZVdJA55IJHgvBYYrnenNPQ8Swgy0_BbdfaJObkxcr2ipAGI7OoYrcEtdQ=
  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJlMaCCX70oYOuFWvbVNvyl2RHrkq2GYC5wmnDZoqno2Qe6No4iiPSCrYtnV0ehmDd5xTVEcZ9A40QwBdbG6Zqljten9gj9EJRyFgKe24LqxetMeDHz-cROkT1v2ZHI9wtlvHQOqSVq1Dnvu8iveC-XQxbymApQnUoYEpUVqD7SDEIuPf9FtiXAS0=
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNrG3JhQut-JCTL_YCV4Rt832RfUSvnLXqkizhHWqJnXifz0tvtOJoUfHh3gxuASWJ89bhrZ_VRkTVWRBosHbDdWPmgSV_H1qvu3_jJcE3QbW6nUmPYQYsVbEiMHcxzbao6eshik0G0ttAE0PWELlXrJsJegMJgH6lg1qIjSKy5CdThD_iS__FZs-524Cs2n97joQDQLs=
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY420rqGmdH1q6fHJ65Q7RpN_hl3NYYIiqJuW_C6-fwyvMGjgFAQ9v-QDNV124Z_quz9GaZr3VnbxNgilWDZcmkjyw5JZagbniA75D2dFd7w-4CypyzVawceiAzKto4EYvaypEJ7qnx6tAGqeI6n21cMW3pL6X1CCHheQvNDtDcJebwPIjExswOLAROjtERCfLan0vN023wHxTLJZWErqbrorWZVeP2e6Nv0Yn9CmyqDoPRrEQgA7eltbr0qoNet9dRzz3ixsb-v8BPrNLdg==
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW8vzcmbfx8h-WdE3F3O7kE0ywr3upT2guhGj5llXZo6mM_u9zDA5oYOV2eT9UDLc7KbTuq-b780FiVqxen01U7br6MeeVcF3pnVQ8E7RwCykRHQa29zvJhUU5ywdYjpnnlzVzawNO6JbuBv-ALzYft2aNQvZ8ROGqqZ5olu4SffvfwC8QC-ZwOF0q29PaKboEMLc6GCMcbYZ3yKeqSrmOiOppS1WNuhaGIw6AQJMFFuKWLTuFMZDJ6ZzfA2yjCA4J_1c1O_o=
  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7lDP0bYRrcM8UbQFLJMbwiG7Rex-S_EUBz5JZ-Wt2YHus6-VTay3DN-BNb6ZBnX4RZZYuPj1tHDcZCDfo-0nzAofevYjO2UEt5tsKwKWRO1N65ljAOxtq4x8tCdaqpg09DMQ_n6p4A==
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgIzEiDdxOpJ30utj0T4lwHrXjj5TDKX7mFGtXG2QSbm1Cdl3pd4xv7lFPhZ6hrnS1pWC3p6vydVt1aoi5ak0nPMX7MetmQsDC8iwNtLy2ZR3ywdeYtzqNzv_E6q3od9C19DroyPzpaqM1j6XOSb-duyac3jcXiFw=

Sources

Method

GC-MS method for 1-(o-toluoyl)piperazine characterization

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of 1-(o-Toluoyl)piperazine Authored by: A Senior Application Scientist Abstract This comprehensive guide details a ro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of 1-(o-Toluoyl)piperazine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the definitive characterization of 1-(o-toluoyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. The protocol is designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for identifying and confirming the structure of this compound. This document provides detailed protocols, expected fragmentation patterns, and visual aids to facilitate seamless adoption in analytical and quality control laboratories.

Introduction and Scientific Context

1-(o-Toluoyl)piperazine, also known as 1-(2-Methylphenyl)piperazine, is a heterocyclic organic compound whose structural motif is integral to various bioactive molecules. Its role as a versatile building block in medicinal chemistry necessitates precise and reliable analytical methods to confirm its identity and purity, which are critical parameters in drug discovery and quality control.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose.[3] It combines the superior separation power of gas chromatography for volatile and semi-volatile compounds with the unparalleled identification capabilities of mass spectrometry.[3] This synergy allows for the unambiguous characterization of 1-(o-toluoyl)piperazine, even in complex matrices. This application note provides a field-proven protocol, grounded in established analytical principles, to achieve this characterization with high fidelity.

The Causality Behind Method Selection: Why GC-MS?

The selection of GC-MS is a deliberate choice driven by the physicochemical properties of 1-(o-toluoyl)piperazine and the analytical objectives.

  • Volatility and Thermal Stability: With a boiling point of 161°C at 10 mmHg, 1-(o-toluoyl)piperazine possesses sufficient volatility and thermal stability to be amenable to gas chromatography without requiring derivatization, simplifying sample preparation.[4][5]

  • Structural Elucidation via Fragmentation: Electron Ionization (EI) at a standard 70 eV provides reproducible and information-rich mass spectra.[4] The fragmentation pattern is a unique "fingerprint" of the molecule, allowing for confident structural confirmation by breaking the molecule into predictable, characteristic charged fragments. This is superior to techniques that only provide molecular weight information.

  • Specificity and Sensitivity: The mass spectrometer acts as a highly specific detector, capable of distinguishing the target analyte from co-eluting impurities based on its unique mass-to-charge ratios (m/z). This ensures high confidence in the identification.

The following diagram illustrates the logical workflow of the GC-MS analysis process described herein.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Interpretation Prep Prepare Standard Solution (e.g., 1 mg/mL in Methanol) Vial Transfer to Autosampler Vial Prep->Vial Inject Inject Sample (1 µL) Vial->Inject GC GC Separation (DB-5MS Column) Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Detect MS Detection (Quadrupole Analyzer) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Analyte Peak by Retention Time TIC->Identify Spectrum Extract Mass Spectrum Identify->Spectrum Interpret Interpret Fragmentation Pattern & Confirm Structure Spectrum->Interpret

Caption: High-level workflow for the GC-MS characterization of 1-(o-toluoyl)piperazine.

Detailed Experimental Protocol

This protocol is designed for a standard capillary GC-MS system. Users should ensure that all solvents are of HPLC or higher grade and that the carrier gas is of high purity (99.999%).

Reagents and Materials
  • Analyte: 1-(o-Toluoyl)piperazine standard (>98.0% purity).[5]

  • Solvent: Methanol (HPLC or GC-MS grade).

  • Carrier Gas: Helium, ultra-high purity.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the 1-(o-toluoyl)piperazine standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol to achieve a final concentration of 1 mg/mL.[3]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer an aliquot to an autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and have been optimized for piperazine derivatives.[6][7]

Parameter Setting Rationale for Choice
GC System Agilent 7890A or equivalentWidely used, reliable platform.
MS System Agilent 5975C or equivalentStandard quadrupole detector providing excellent sensitivity.
Injector Port Split/SplitlessAllows for flexibility depending on concentration.
Injector ModeSplit (10:1 ratio)Prevents column overloading with a 1 mg/mL standard.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte.[4]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.[6]
Flow Rate1.0 mL/min (Constant Flow)Standard flow for 0.25 mm ID columns, ensures reproducible retention times.[6]
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column offering excellent resolution for a wide range of analytes, including piperazine derivatives.[4][6]
Oven Program
Initial Temp.120 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp15 °C/min to 280 °CProvides a good balance between separation efficiency and analysis time.
Final Hold280 °C, hold for 5 minEnsures elution of any less volatile compounds and column bake-out.
MS Parameters
Ion SourceElectron Ionization (EI)Standard ionization technique for creating reproducible fragmentation.
Electron Energy70 eVIndustry standard for generating comparable library spectra.[4]
MS Source Temp.230 °COptimal temperature to maintain ion integrity and prevent condensation.
MS Quad Temp.150 °CEnsures stable performance of the mass filter.
Transfer Line Temp.280 °CPrevents analyte condensation between the GC and MS.[6]
Solvent Delay3.0 minProtects the MS filament from the solvent front.[6]
Scan Rangem/z 40-400Covers the molecular ion and all expected significant fragments.[4]

Expected Results: Chromatogram and Mass Spectrum Interpretation

Total Ion Chromatogram (TIC)

Under the conditions specified, 1-(o-toluoyl)piperazine is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as the primary identifier in the time domain.

Mass Spectrum and Fragmentation Analysis

The mass spectrum provides the definitive structural confirmation. The molecular weight of 1-(o-toluoyl)piperazine (C₁₁H₁₆N₂) is 176.26 Da.[5] The EI mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z 176 .

The fragmentation of piperazine derivatives is primarily initiated by the nitrogen atoms, leading to characteristic cleavage of the ring and its substituents.[8] For 1-(o-toluoyl)piperazine, the key fragmentation pathways are:

  • Alpha-Cleavage: The most significant fragmentation involves cleavage of the C-C bond adjacent to the nitrogen in the piperazine ring, or the N-C bond of the toluoyl group.

  • Formation of the Toluoyl Cation: Cleavage of the amide bond can lead to the formation of a stable o-toluoyl cation (m/z 119 ), which is often a prominent peak.

  • Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage to produce characteristic fragments. A key fragment arises from the cleavage of the ring, resulting in an ion at m/z 91 , corresponding to the tropylium ion derived from the tolyl group. Further fragmentation of the piperazine portion can yield ions at m/z 56 or 70 .

The following diagram illustrates the primary fragmentation pathways.

Fragmentation cluster_mol mol [C₁₁H₁₆N₂]⁺˙ (m/z 176) Molecular Ion frag1 [C₈H₇O]⁺ (m/z 119) o-Toluoyl Cation mol->frag1 N-CO bond cleavage frag2 [C₇H₇]⁺ (m/z 91) Tropylium Ion mol->frag2 Ring cleavage frag3 [C₄H₉N₂]⁺ (m/z 85) Piperazine Fragment mol->frag3 CO-Aryl bond cleavage frag4 [C₄H₈N]⁺ (m/z 70) Ring Fragment frag3->frag4 -CH₃

Caption: Predicted major EI fragmentation pathways for 1-(o-toluoyl)piperazine.

Tabulated Mass Spectral Data

The expected primary ions for 1-(o-toluoyl)piperazine are summarized below. The relative intensity can vary slightly between instruments but the pattern is characteristic.

Mass-to-Charge (m/z)Proposed Ion Structure / Fragment IdentityExpected Relative Abundance
176 [C₁₁H₁₆N₂]⁺˙ (Molecular Ion)Moderate
119 [CH₃C₆H₄CO]⁺ (o-Toluoyl cation)High / Base Peak
91 [C₇H₇]⁺ (Tropylium ion)High
85 [C₄H₉N₂]⁺ (Piperazine fragment)Moderate
70 [C₄H₈N]⁺ (Piperazine ring fragment)Moderate to High
56 [C₃H₆N]⁺ (Piperazine ring fragment)Moderate

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the unambiguous characterization of 1-(o-toluoyl)piperazine. By explaining the rationale behind the chosen parameters and predicting the resulting fragmentation patterns, this guide equips researchers and analysts with the necessary tools for confident identification. The presented workflow, instrumental conditions, and expected spectral data constitute a complete framework for the implementation of this analysis in pharmaceutical development and quality control settings, ensuring the integrity of this critical synthetic intermediate.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • De Ruiter, J., & Noggle, F. T. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Florek, E., Piekoszewski, W., & Kulza, M. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
  • Guedes, M. I. F., et al. (2020).
  • Guedes, M. I. F., et al. (2020).
  • Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine hydrochloride.
  • Kala, M. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Fisher Scientific. (n.d.). 1-(o-Tolyl)piperazine 98.0+%, TCI America 5 g.
  • United Nations Office on Drugs and Crime. (n.d.).
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Tokyo Chemical Industry. (n.d.). 1-(o-Tolyl)piperazine.
  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • De Ruiter, J., & Noggle, F. T. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 1-(2-methylbenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for designing and executing a high-throughput sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign for 1-(2-methylbenzoyl)piperazine, a synthetic arylpiperazine with potential applications in central nervous system (CNS) drug discovery. Contrary to initial hypotheses targeting serotonergic pathways, evidence suggests that benzoylpiperazines may have limited activity at serotonin receptors. Therefore, this guide proposes a target-agnostic screening approach, prioritizing the identification of the primary biological targets of 1-(2-methylbenzoyl)piperazine. We present a tiered screening cascade, beginning with broad profiling against a panel of CNS-relevant G protein-coupled receptors (GPCRs), with a particular focus on dopamine receptor subtypes, followed by detailed protocols for primary and secondary assays. This document provides the scientific rationale behind the proposed experimental design, detailed step-by-step protocols for key assays, and illustrative data interpretation to guide researchers in elucidating the pharmacological profile of this compound.

Introduction: The Enigma of 1-(2-methylbenzoyl)piperazine

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1][2] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with a variety of neurotransmitter receptors, including serotonin and dopamine receptors.[3] 1-(2-methylbenzoyl)piperazine, with its characteristic benzoyl group substitution, represents an intriguing but poorly characterized member of this chemical class.

While the related phenylpiperazines (lacking the carbonyl group) have demonstrated high affinity for serotonin 5-HT1 receptors, structure-activity relationship (SAR) studies have indicated that the addition of a benzoyl group can render these compounds essentially inactive at both 5-HT1 and 5-HT2 sites.[4] This critical finding necessitates a shift in the drug discovery strategy for 1-(2-methylbenzoyl)piperazine. Instead of focusing on a presumed target, a more rational approach is to employ a target deconvolution strategy to identify its primary molecular targets.

This application note outlines a comprehensive HTS workflow designed to uncover the pharmacological profile of 1-(2-methylbenzoyl)piperazine. The proposed cascade prioritizes a broad initial screen against a panel of CNS-related GPCRs, with a subsequent focus on the dopamine receptor family, given the known propensity of arylpiperazines to interact with these targets.[5]

The Screening Cascade: A Target Identification Funnel

A successful HTS campaign requires a multi-step, logical progression from a broad initial screen to specific hit validation and mechanism of action studies. The following workflow is designed to efficiently identify and characterize the biological activity of 1-(2-methylbenzoyl)piperazine.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Mechanism of Action Studies Broad GPCR Panel Broad GPCR Panel Dopamine Receptor Subtype Panel Dopamine Receptor Subtype Panel Broad GPCR Panel->Dopamine Receptor Subtype Panel Prioritize Hits Dose-Response Analysis Dose-Response Analysis Dopamine Receptor Subtype Panel->Dose-Response Analysis Confirm Hits Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Validate Mechanism Cytotoxicity Assay Cytotoxicity Assay Dose-Response Analysis->Cytotoxicity Assay Assess Viability Functional Assays Functional Assays Orthogonal Assays->Functional Assays Characterize Activity Binding Kinetics Binding Kinetics Functional Assays->Binding Kinetics Determine Binding Dynamics Compound Library Compound Library Compound Library->Broad GPCR Panel Initial Screen

Caption: A tiered HTS cascade for target identification of 1-(2-methylbenzoyl)piperazine.

Primary Screening: Casting a Wide Net

The initial phase of the screening campaign aims to identify potential biological targets from a broad panel of CNS-relevant GPCRs. Given the structural motifs of 1-(2-methylbenzoyl)piperazine, a focus on dopamine receptors is warranted.

Radioligand Binding Assay: A Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[6] This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is adapted for a 96-well format and can be automated for high-throughput screening.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: 1-(2-methylbenzoyl)piperazine, dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • 96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of 1-(2-methylbenzoyl)piperazine in assay buffer in a 96-well plate. The final concentrations should typically range from 10 µM to 0.1 nM.

  • Assay Setup: In a separate 96-well plate, add the following to each well:

    • 50 µL of diluted test compound or control (assay buffer for total binding, haloperidol for non-specific binding).

    • 50 µL of [³H]-Spiperone in assay buffer (final concentration at its Kd, typically ~0.2 nM).

    • 100 µL of cell membrane suspension in assay buffer (protein concentration to be optimized, typically 10-20 µg per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Table:

Compound Concentration (nM)% Specific Binding
0.198.5
195.2
1080.1
10052.3
100025.6
100005.8

Secondary Screening and Hit Confirmation

Compounds that show significant activity in the primary screen ("hits") must be further evaluated to confirm their activity, determine their potency, and rule out non-specific effects or cytotoxicity.

Dose-Response Analysis

A full dose-response curve with a higher number of data points should be generated for each hit to accurately determine its IC₅₀ or EC₅₀.

Orthogonal Assays

To confirm that the observed activity is not an artifact of the primary assay format, an orthogonal assay with a different detection principle should be employed. For GPCRs, functional assays that measure downstream signaling events are ideal.

Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors

This assay is suitable for GPCRs that couple to the Gαq signaling pathway, leading to an increase in intracellular calcium.

Materials:

  • Cell Line: HEK293 cells stably expressing the target Gq-coupled receptor (e.g., Dopamine D1 receptor, which can be engineered to couple to Gαq).

  • Calcium-sensitive Dye: Fluo-8 AM or a similar dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To prevent dye leakage from the cells.

  • Test Compound: 1-(2-methylbenzoyl)piperazine.

  • Agonist Control: A known agonist for the target receptor.

  • 384-well black, clear-bottom plates.

  • Fluorescence Plate Reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution (containing probenecid) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound or control agonist at various concentrations.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 minutes.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a fixed concentration of agonist).

Cytotoxicity Assay

It is crucial to ensure that the observed activity of the hit compound is not due to cytotoxicity. A simple MTS or MTT assay can be used to assess cell viability in the presence of the compound.

Mechanism of Action Studies

Once a hit has been confirmed and deemed non-cytotoxic, further studies are required to elucidate its mechanism of action.

Functional Assays for Different G-Protein Coupling

GPCRs can couple to different G-protein subtypes (Gαs, Gαi, Gαq). The choice of functional assay will depend on the signaling pathway of the identified target receptor.

Protocol 3: cAMP Assay for Gs- and Gi-Coupled Receptors

This assay measures the accumulation (for Gs-coupled receptors) or inhibition of accumulation (for Gi-coupled receptors) of cyclic AMP (cAMP).

Materials:

  • Cell Line: CHO or HEK293 cells expressing the target Gs- or Gi-coupled receptor (e.g., Dopamine D2 receptor, which is Gi-coupled).

  • cAMP Assay Kit: A commercially available kit based on principles such as HTRF, AlphaScreen, or enzyme fragment complementation.

  • Forskolin: To stimulate cAMP production in the case of Gi-coupled receptors.

  • Test Compound: 1-(2-methylbenzoyl)piperazine.

  • 384-well white, opaque plates.

  • Luminescence or Fluorescence Plate Reader.

Procedure:

  • Cell Stimulation:

    • For Gs-coupled receptors: Incubate cells with varying concentrations of the test compound.

    • For Gi-coupled receptors: Pre-incubate cells with the test compound, then stimulate with a fixed concentration of forskolin.

  • Cell Lysis and cAMP Detection: Follow the protocol of the commercial cAMP assay kit to lyse the cells and measure the cAMP levels.

  • Data Analysis: Plot the measured signal against the logarithm of the compound concentration to determine the EC₅₀ or IC₅₀.

Signaling Pathway Overview:

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs_Receptor Gs-coupled Receptor Gs Gs-protein Gs_Receptor->Gs AC_s Adenylate Cyclase Gs->AC_s cAMP_s cAMP ↑ AC_s->cAMP_s PKA_s PKA Activation cAMP_s->PKA_s Gi_Receptor Gi-coupled Receptor Gi Gi-protein Gi_Receptor->Gi AC_i Adenylate Cyclase Gi->AC_i cAMP_i cAMP ↓ AC_i->cAMP_i PKA_i PKA Inhibition cAMP_i->PKA_i Gq_Receptor Gq-coupled Receptor Gq Gq-protein Gq_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca

Caption: Major GPCR signaling pathways relevant for HTS functional assays.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays can be used to monitor protein-protein interactions in real-time in living cells. For GPCRs, BRET is commonly used to study ligand-induced recruitment of β-arrestin to the receptor, providing insights into receptor desensitization and signaling bias.[7]

Conclusion and Future Directions

The application of a systematic and logical HTS cascade is paramount for the successful characterization of novel compounds like 1-(2-methylbenzoyl)piperazine. By employing a target-agnostic approach, researchers can unbiasedly identify the primary biological targets of this compound, paving the way for further lead optimization and drug development. The protocols outlined in this guide provide a robust starting point for initiating such a screening campaign. Future work should focus on expanding the initial screening panel to include other CNS targets, such as ion channels and transporters, to gain a more comprehensive understanding of the pharmacological profile of this and related benzoylpiperazine derivatives.

References

  • Lyon, R. A., Titeler, M., McKenney, J. D., Magee, P. S., & Glennon, R. A. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of medicinal chemistry, 29(5), 630–634. [Link]

  • Cong, X., Stamos, D., & Wang, Z. J. (2012). Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design. PloS one, 7(5), e37305. [Link]

  • Nikam, S. S., & Khan, R. A. (2012). Piperazine derivatives: a review of activity on neurotransmitter receptors.
  • Alen, J., Vangeneugden, J., & Megens, A. (2001). New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities. Bioorganic & medicinal chemistry letters, 11(17), 2345–2349. [Link]

  • Floresta, G., Smith, A., Cannaert, A., & Stove, C. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Analytica, 4(1), 1-15. [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]

  • Butini, S., Gemma, S., & Campiani, G. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Molecules (Basel, Switzerland), 26(22), 6965. [Link]

  • Giorgetti, A., & Giorgetti, R. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International journal of molecular sciences, 22(16), 8753. [Link]

  • Rana, S., & Luedtke, R. R. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 28(17), 2891–2895. [Link]

  • Eiden, M., & D'Souza, R. (2018). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British journal of clinical pharmacology, 84(7), 1435–1446. [Link]

  • Millan, M. J., Brocco, M., Gobert, A., Joly, F., Bervoets, K., Rivet, J. M., & Newman-Tancredi, A. (1994). Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors: a comparative pharmacological characterization with proposed 5-HT1A antagonists. The Journal of pharmacology and experimental therapeutics, 268(1), 337–352.
  • Popugaeva, E., Pchitskaya, E., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 96(4), 464–473. [Link]

  • Mokrosz, M. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(12), 2184–2190. [Link]

  • Pabba, S. K., & Deora, G. S. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology mechanisms and methods, 27(9), 681–688. [Link]

  • Kumar, A., & Singh, J. (2021). A brief review of high throughput screening in drug discovery process. GSC Biological and Pharmaceutical Sciences, 16(3), 134-141.
  • Weber, K. C., Honório, K. M., Andricopulo, A. D., & da Silva, A. B. (2008). Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(4), 328–335. [Link]

  • Luedtke, R. R., & Mach, R. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182. [Link]

  • Staroń, J., & Bojarski, A. J. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12519. [Link]

  • ChemRxiv. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved January 12, 2026, from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved January 12, 2026, from [Link]

  • Sosič, I., & Gobec, S. (2009). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Medicinal chemistry research, 18(8), 635-647.
  • Campillo, M., & Páez, J. A. (2010). Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Bioorganic & medicinal chemistry, 18(16), 5898–5909. [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved January 12, 2026, from [Link]

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. [Link]

  • Zernov, N., Ghamaryan, V., Melenteva, D., Makichyan, A., Hunanyan, L., & Popugaeva, E. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific reports, 12(1), 17006. [Link]

  • Chambers, J. J., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1998–2008. [Link]

  • Sharma, V., & Kumar, S. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 52(3), 1-13.
  • Sharma, V., & Kumar, S. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 52(3).
  • Gumpper, R. H., & Roth, B. L. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological research, 199, 107002. [Link]

  • Howden, C. W. (1991). Clinical pharmacology of omeprazole. Clinical pharmacokinetics, 20(1), 38–49. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of 1-(2-Methylbenzoyl)piperazine for Preclinical Laboratory Experiments

Abstract This document provides a comprehensive guide for the formulation of 1-(2-methylbenzoyl)piperazine (MBP), a versatile chemical intermediate with potential applications in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(2-methylbenzoyl)piperazine (MBP), a versatile chemical intermediate with potential applications in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to provide the underlying scientific rationale for critical formulation decisions, ensuring reproducibility and reliability in experimental settings. We will cover material handling, solvent selection, stock solution preparation, stability assessment, and quality control protocols tailored for researchers, scientists, and drug development professionals.

Introduction: Understanding 1-(2-Methylbenzoyl)piperazine (MBP)

1-(2-Methylbenzoyl)piperazine is a derivative of piperazine, a heterocyclic amine.[1] The molecule consists of a piperazine ring where one nitrogen atom is acylated with a 2-methylbenzoyl group. This structural motif makes it a valuable building block in medicinal chemistry, often used as an intermediate in the synthesis of novel compounds targeting the central nervous system (CNS) or possessing potential anti-tumor properties.[1] The piperazine scaffold itself is found in numerous approved drugs, valued for its physicochemical properties that can improve solubility and bioavailability.[2]

The integrity of any in vitro or in vivo experiment hinges on the accurate and stable formulation of the test compound. An improperly prepared formulation can lead to issues with solubility, stability, and ultimately, erroneous biological data. This guide establishes a robust, self-validating framework for preparing MBP solutions for laboratory use.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a logical formulation strategy.

PropertyValueSource
CAS Number 775579-10-7[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Appearance Off-white to light yellow crystalline powder or mass[3]
Boiling Point 367.2 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
pKa (Predicted) 8.95 ± 0.10 (for the basic piperazine nitrogen)[3]
Solubility No quantitative data available in literature. Soluble in methanol.[3] Expected to be poorly soluble in water but soluble in organic solvents due to the aromatic ring and amide group.

Safety & Handling

Before any experimental work, adherence to safety protocols is mandatory. MBP is classified as a harmful substance.[1][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the solid compound or its solutions.[5]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Exposure Controls: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical help.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

Formulation Strategy: From Powder to Working Solution

The goal is to create a stable, high-concentration stock solution that can be accurately diluted into aqueous buffers or cell culture media for experiments, minimizing the risk of precipitation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Quality Control & Storage cluster_2 Phase 3: Application powder MBP Solid Compound weigh Weighing powder->weigh stock High-Concentration Stock Solution (e.g., 50 mM) weigh->stock solvent Solvent Selection (e.g., DMSO) solvent->stock qc QC Check (Purity, Concentration) stock->qc aliquot Aliquotting qc->aliquot storage Long-Term Storage (-20°C or -80°C) aliquot->storage thaw Thaw Aliquot storage->thaw dilution Serial Dilution thaw->dilution working Final Working Solution (in Aqueous Buffer/Media) dilution->working assay Biological Assay working->assay

Caption: Experimental workflow for MBP formulation.

Causality of Solvent Selection

The choice of solvent is the most critical step in developing a robust formulation.[6][7] Given that MBP is a weakly basic compound with significant aromatic character, it is predicted to have poor aqueous solubility.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Expertise & Experience: DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic compounds, including those that are poorly soluble in water. It is the standard choice for creating high-concentration stock solutions for compound libraries and preclinical research.

  • Causality: Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a weak Brønsted acid allow it to solvate diverse molecules effectively. The primary limitation is its potential for cellular toxicity at concentrations typically above 0.5-1% (v/v) in most in vitro assays. Therefore, the stock solution must be concentrated enough to allow for significant dilution into the final assay medium.

Alternative Solvents:

SolventRationale & Considerations
Ethanol (EtOH) A less toxic alternative to DMSO. May not achieve the same high concentration as DMSO. Good for in vivo studies where DMSO may be undesirable. Ensure use of absolute (200 proof) ethanol to avoid introducing water.[6]
N,N-Dimethylformamide (DMF) Similar dissolving power to DMSO. However, it is more toxic and should be handled with greater caution.[7]
Polyethylene Glycol 400 (PEG400) Often used as a co-solvent, particularly in formulations for oral or parenteral administration in animal studies. Can be blended with water, ethanol, or saline.

Experimental Protocols

Protocol 4.1: Preparation of a 50 mM Stock Solution in DMSO

This protocol provides a self-validating system by ensuring accurate measurements and calculations.

Materials:

  • 1-(2-methylbenzoyl)piperazine (MW: 204.27 g/mol )

  • Anhydrous, analytical grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Calculation: Determine the mass of MBP required. For 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 204.27 g/mol × 1000 mg/g

    • Mass = 10.21 mg

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out approximately 10.21 mg of MBP solid. Record the exact mass.

    • Expert Insight: Weighing directly into the storage vessel minimizes material loss during transfer.

  • Recalculation: Adjust the volume of DMSO to be added based on the actual mass weighed.

    • Volume (mL) = [Actual Mass (mg) / 204.27 ( g/mol )] / 50 (mmol/L)

    • Example: If actual mass is 10.50 mg, Volume = (10.50 / 204.27) / 50 = 0.001028 L = 1.028 mL

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.

    • Trustworthiness: A visual inspection is critical. The final solution should be clear and free of any particulate matter. If particulates remain, the compound may have reached its solubility limit or may contain impurities.

  • Labeling & Storage: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials.

Protocol 4.2: Preparation of Working Solutions (Serial Dilution)

This protocol describes diluting the high-concentration DMSO stock into an aqueous medium (e.g., phosphate-buffered saline (PBS) or cell culture medium).

G cluster_0 Intermediate Dilution cluster_1 Final Working Concentrations stock 50 mM Stock in 100% DMSO int1 1 mM in Media (2 µL Stock + 98 µL Media) stock->int1 1:50 work1 10 µM in Media (10 µL of 1 mM + 990 µL Media) int1->work1 1:100 work2 1 µM in Media (1 µL of 1 mM + 999 µL Media) int1->work2 1:1000

Caption: Example serial dilution pathway.

  • Thaw: Remove the stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Dilution Strategy: Plan your dilutions to ensure the final concentration of DMSO in your assay is below the toxic threshold (e.g., <0.5%).

  • Execution: To prepare a 10 µM working solution from a 50 mM stock:

    • Perform an intermediate dilution first. Pipette 2 µL of the 50 mM stock into 998 µL of your aqueous buffer. This creates a 100 µM solution in 0.2% DMSO.

    • Vortex immediately and vigorously after adding the DMSO stock to the aqueous buffer. This is critical to prevent the compound from precipitating out of solution.

    • Perform the final dilution. Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the aqueous buffer. This yields the final 10 µM working solution in 0.02% DMSO.

  • Validation: Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the formulation has failed, and the dilution scheme or solvent system may need to be redesigned (e.g., by including a co-solvent like PEG400).

Stability Assessment & Quality Control

A prepared formulation is only useful if it is stable. Stability testing ensures that the compound's concentration and integrity are maintained over time and under specific storage conditions.[8][9][10]

Protocol 5.1: Solution Stability Evaluation

This protocol provides a framework to assess short-term and long-term stability.

1. Initial Quality Control (Time Zero):

  • Immediately after preparing the stock solution, perform an analytical check.

  • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended. The benzoyl group provides a suitable chromophore for UV detection (~230-254 nm).

  • Procedure: Dilute a sample of the stock solution to a known concentration (e.g., 10 µM) and inject it into the HPLC system. Record the peak area and retention time. This serves as your baseline (100% integrity).

    • Note: While a full method validation is extensive, a simple isocratic method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) can often provide sufficient data for research purposes.[11][12]

2. Freeze-Thaw Stability:

  • Subject three aliquots of the stock solution to three freeze-thaw cycles (e.g., freeze at -20°C for 24h, thaw at room temp, repeat).

  • After the third cycle, analyze the samples by HPLC and compare the peak area to the time-zero sample. A recovery of >95% is generally considered stable.

3. Short-Term (Bench-Top) Stability:

  • Leave an aliquot at room temperature, protected from light, for 24 hours.

  • Analyze by HPLC and compare to the time-zero sample. This informs you about the stability during experimental procedures.

4. Long-Term Storage:

  • Store aliquots at both -20°C and -80°C.

  • Test samples at predetermined time points (e.g., 1 month, 3 months, 6 months).

  • Analyze by HPLC and compare to the time-zero sample. A recovery of >90% is typically acceptable for long-term storage.

Stability Study Log Example:

Aliquot IDStorage ConditionTime PointHPLC Peak Area% Recovery vs. T₀Observations
MBP-S1-T0(Baseline)01,500,000100%Clear solution
MBP-S1-FT33x Freeze/Thaw24h1,485,00099%Clear solution
MBP-S1-RTRoom Temp24h1,470,00098%Clear solution
MBP-S1-M20-1M-20°C1 Month1,455,00097%Clear solution

Conclusion

The successful formulation of 1-(2-methylbenzoyl)piperazine for laboratory experiments is a systematic process grounded in the principles of chemistry and analytical science. By understanding the compound's physicochemical properties, adhering to strict safety protocols, and implementing a rational formulation strategy centered on appropriate solvent selection, researchers can prepare reliable and reproducible solutions. The integration of quality control checks, such as visual inspection and HPLC analysis, alongside a thorough stability assessment, creates a self-validating workflow. This authoritative approach ensures that the biological data generated is a true reflection of the compound's activity, rather than an artifact of a flawed formulation.

References

  • 1-(2-METHYLBENZOYL)PIPERAZINE Chemical Properties. LookChem. [Link]

  • 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. PubChem, National Institutes of Health. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Stability and Solubility Studies. Crystal Pharmatech Co., Ltd. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. MDPI. [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC, National Institutes of Health. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

  • Piperazine | C4H10N2 | CID 4837. PubChem, National Institutes of Health. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Some pharmacological properties of piperazine. PubMed, National Institutes of Health. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • SAFETY DATA SHEET - Piperazine. ChemDmart. [Link]

  • Important points to be considered for selecting solvents in different applications. OnlyTRAININGS. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed, National Institutes of Health. [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. [Link]

  • 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride. Paperez. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Applied Pharmaceutics. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine - Solubility. Solubility of Things. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • How To Choose Solvent System For Column Chromatography? Chemistry For Everyone (YouTube). [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, National Institutes of Health. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. AIMS Press. [Link]

  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylbenzoyl)piperazine

Introduction: Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This molecule is a valuable building block and intermediate in the development of various pharmaceuticals, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This molecule is a valuable building block and intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system.[1] The most common and direct synthetic route is the N-acylation of piperazine with 2-methylbenzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3]

However, the symmetric nature of piperazine presents a significant challenge: achieving selective mono-acylation while minimizing the formation of the 1,4-disubstituted byproduct. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you systematically improve your reaction yield and final product purity. We will explore the causality behind key experimental parameters and provide validated protocols to ensure reproducible, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the core principles of the synthesis.

Q1: What is the primary challenge in synthesizing 1-(2-methylbenzoyl)piperazine and how is it typically overcome? A1: The primary challenge is controlling selectivity. Piperazine has two equally reactive secondary amine groups. Direct acylation can lead to a mixture of the desired mono-acylated product, the undesired 1,4-bis(2-methylbenzoyl)piperazine, and unreacted starting material. The most common strategy to favor mono-acylation is to use a stoichiometric excess of piperazine relative to the 2-methylbenzoyl chloride. This statistically increases the probability that the acyl chloride will react with an un-acylated piperazine molecule rather than one that has already been acylated.[4]

Q2: Why is rigorous temperature control, especially cooling to 0 °C, so critical for this reaction? A2: The acylation of an amine with an acyl chloride is a highly exothermic reaction. Without proper cooling, the rapid increase in temperature can lead to several undesirable outcomes:

  • Reduced Selectivity: Higher temperatures increase the reaction rate indiscriminately, which can favor the formation of the thermodynamically stable di-acylated byproduct.

  • Side Reactions: It promotes the hydrolysis of the sensitive 2-methylbenzoyl chloride by any water present in the system, rendering it inactive and lowering the overall yield.[5]

  • Reagent/Product Degradation: Although less common for this specific molecule, uncontrolled exotherms can lead to the degradation of reagents or products in more complex syntheses. Maintaining a low temperature (0 °C) during the addition of the acyl chloride is the most effective way to control the reaction rate, dissipate heat, and maximize the yield of the desired mono-substituted product.[2]

Q3: What are the pros and cons of using an inorganic base (like NaOH) versus an organic base (like Triethylamine, Et₃N)? A3: Both types of bases act as acid scavengers, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is essential, as the HCl would otherwise protonate the basic piperazine, forming a salt and rendering it non-nucleophilic, which would halt the reaction.[6]

  • Inorganic Base (e.g., NaOH in water): This creates a biphasic "Schotten-Baumann condition".[3]

    • Pros: Inexpensive, environmentally friendly (water as a solvent), and the HCl byproduct is sequestered in the aqueous phase away from the organic reactants. The workup can be simpler.

    • Cons: The presence of water increases the risk of hydrolyzing the 2-methylbenzoyl chloride, which can significantly reduce yield. Vigorous stirring is required to ensure efficient mixing between the two phases.

  • Organic Base (e.g., Triethylamine in DCM): This creates a single-phase organic system.

    • Pros: Anhydrous conditions can be maintained, protecting the acyl chloride from hydrolysis and often leading to higher yields. The reaction is homogenous, eliminating mass transfer issues.

    • Cons: Triethylamine is more expensive and needs to be removed during workup. It forms a triethylammonium chloride salt, which may precipitate and can sometimes complicate stirring or product isolation.

Q4: My yield is consistently low. What are the three most likely culprits I should investigate first? A4:

  • Quality of 2-Methylbenzoyl Chloride: Acyl chlorides are highly sensitive to moisture. If your reagent is old or has been exposed to the atmosphere, it may have partially hydrolyzed to 2-methylbenzoic acid, making it unreactive. Using a fresh bottle or distilling the acyl chloride before use is a critical first step.

  • Inefficient Workup and Extraction: The mono-acylated product, 1-(2-methylbenzoyl)piperazine, is basic. A common mistake is failing to properly basify the aqueous layer during extraction. The product can remain in the acidic aqueous layer as a protonated salt. Ensure the pH of the aqueous layer is >12 before extracting with an organic solvent.[7]

  • Suboptimal Stoichiometry and Addition: Adding the acyl chloride too quickly or using an insufficient excess of piperazine can lead to localized high concentrations of the acylating agent, promoting di-acylation. Ensure a slow, dropwise addition into a vigorously stirred solution of piperazine.

Section 2: Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis.

Problem Encountered Most Likely Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield; Main impurity is the di-acylated byproduct 1. Incorrect Stoichiometry: Molar ratio of piperazine to acyl chloride is too low (< 3:1). 2. Rapid Addition: Acyl chloride was added too quickly. 3. High Temperature: Reaction was not adequately cooled.Solution: 1. Increase Piperazine Excess: Use a 4-5 fold molar excess of piperazine. This statistically favors the reaction of the acyl chloride with a more abundant, un-substituted piperazine molecule. 2. Slow Dropwise Addition: Dissolve the acyl chloride in the reaction solvent and add it dropwise over 30-60 minutes using an addition funnel. This prevents localized high concentrations that drive the second acylation. 3. Maintain 0 °C: Ensure the reaction flask is submerged in an ice-water bath throughout the entire addition process.
Low Yield; Significant unreacted piperazine recovered 1. Hydrolyzed Acyl Chloride: The 2-methylbenzoyl chloride was partially or fully hydrolyzed to the unreactive carboxylic acid. 2. Incomplete Reaction: Insufficient reaction time. 3. Inefficient HCl Scavenging: The base was insufficient or not effectively mixed, leading to the formation of piperazine hydrochloride salt.Solution: 1. Verify Reagent Quality: Use freshly opened or distilled 2-methylbenzoyl chloride. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. 2. Monitor by TLC: Track the disappearance of the acyl chloride. After addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.[2] 3. Ensure Sufficient Base: Use at least 1.1 equivalents of base relative to the acyl chloride. If using a biphasic system, ensure vigorous stirring to facilitate proton transfer to the aqueous phase.
Product is an inseparable oil or solidifies during workup 1. Incorrect pH during Extraction: The desired product is protonated and trapped in the aqueous layer, while the di-acylated byproduct is in the organic layer. 2. Formation of Salts: Triethylammonium chloride (if using Et₃N) or sodium salts may be precipitating. 3. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions.Solution: 1. Implement a Robust Acid-Base Wash: After quenching, wash the organic layer with dilute acid (e.g., 1M HCl). This will extract your basic mono-acylated product and any unreacted piperazine into the aqueous layer, leaving the neutral di-acylated byproduct in the organic layer (which can be discarded). Then, cool the acidic aqueous layer in an ice bath, basify to pH >12 with NaOH, and extract the pure mono-acylated product back into a fresh organic solvent (e.g., DCM). 2. Filter Precipitates: If a salt crashes out, it can often be removed by filtration before proceeding with the extraction. Washing the organic layer with water will remove water-soluble salts. 3. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.

Section 3: Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 1-(2-methylbenzoyl)piperazine using anhydrous conditions to maximize yield.

Materials:

  • Piperazine, anhydrous (4.0 eq)

  • 2-Methylbenzoyl chloride (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (4.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction exotherm.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled piperazine solution.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 2-methylbenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred piperazine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-methylbenzoyl chloride spot has disappeared. (Typical mobile phase: 9:1 DCM:Methanol).

  • Quenching & Initial Wash: Cool the mixture back to 0 °C and slowly add water to quench the reaction and dissolve the triethylammonium chloride salt. Transfer the mixture to a separatory funnel.

  • Acidic Extraction (Purification Step): Extract the organic layer three times with 1M HCl.

    • Causality: This step protonates the desired basic product and any remaining piperazine, pulling them into the aqueous layer. The neutral, undesired di-acylated byproduct remains in the DCM layer, which should be discarded.

  • Basification: Combine all acidic aqueous extracts in a flask and cool to 0 °C in an ice bath. Slowly add 5M NaOH with stirring until the pH is >12.

  • Product Extraction: Extract the now basic aqueous layer three times with fresh DCM.

  • Washing and Drying: Combine the organic layers from the previous step and wash once with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal & Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(2-methylbenzoyl)piperazine. The product can be further purified by column chromatography if necessary.

Section 4: Data & Visualization

Table 1: Effect of Stoichiometry on Product Distribution

The following table summarizes the expected outcomes based on the molar ratio of reactants. This illustrates the critical role of using excess piperazine to achieve high selectivity for the mono-acylated product.

ParameterCondition ACondition BExpected OutcomeRationale
Molar Ratio (Piperazine : Acyl Chloride)1.1 : 1.04.0 : 1.0A: Low yield of mono-product, high yield of di-product. B: High yield of mono-product, minimal di-product.A higher concentration of unreacted piperazine statistically outcompetes the mono-acylated product for the limited amount of acyl chloride, suppressing the second acylation reaction.
Temperature Room Temp.0 °CA: Increased side reactions (hydrolysis) and di-acylation. B: Controlled reaction, minimized side products, higher selectivity.Lowering the kinetic energy of the system allows for better control over the highly exothermic acylation, favoring the desired kinetic product.[2]
Diagrams

Diagram 1: Optimized Synthesis & Workup Workflow This diagram illustrates the logical flow of the optimized protocol, emphasizing the crucial acid-base extraction steps for purification.

G cluster_reaction Reaction Phase (Anhydrous) cluster_workup Purification Workup A 1. Dissolve Piperazine (4 eq) & Et3N in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add 2-Methylbenzoyl Chloride (1 eq) dropwise over 30-60 min B->C D 4. Stir at RT for 3h C->D E 5. Quench with Water D->E F 6. Acid Wash (1M HCl) (Separate Layers) E->F G Organic Layer (Contains Di-acylated Impurity) F->G Discard H Aqueous Layer (Contains Product as HCl Salt) F->H I 7. Basify Aqueous Layer to pH > 12 with NaOH H->I J 8. Extract with fresh DCM I->J K 9. Dry & Evaporate J->K L Pure 1-(2-methylbenzoyl)piperazine K->L

Caption: Workflow for synthesis and purification.

Diagram 2: Troubleshooting Logic for Low Yield This decision tree provides a systematic approach to diagnosing the root cause of poor reaction yields.

G Start Problem: Low Yield CheckImpurity What is the main impurity identified by TLC/NMR? Start->CheckImpurity DiAcyl 1,4-Di-acylated Product CheckImpurity->DiAcyl StartPiperazine Unreacted Piperazine CheckImpurity->StartPiperazine NoProduct No clear product, mostly starting material CheckImpurity->NoProduct Sol_Stoichiometry Solution: - Increase piperazine excess (>4 eq) - Slow acyl chloride addition - Ensure temp is 0°C DiAcyl->Sol_Stoichiometry Sol_Workup Solution: - Check pH of aqueous layer during extraction (>12) - Ensure sufficient base was used StartPiperazine->Sol_Workup Sol_Reagent Solution: - Use fresh/distilled acyl chloride - Run under inert atmosphere NoProduct->Sol_Reagent

Caption: A decision tree for troubleshooting low yields.

References

  • PrepChem. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. PrepChem.com. Retrieved from [Link]

  • Ye, Z., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. organic-chemistry.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. organic-chemistry.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. orgsyn.org. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Kuneš, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Retrieved from [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

  • Linder, T., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 333-344. Retrieved from [Link]

  • Bentham Science. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Bentham Science. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Monoacylation. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • LookChem. (n.d.). Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE. LookChem. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine.
  • ResearchGate. (n.d.). Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride).... ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-(2-methylbenzoyl)piperazine

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 1-(2-methylbenzoyl)piperazine. This document offers in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 1-(2-methylbenzoyl)piperazine. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and structurally related compounds. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and are supplemented with practical insights from extensive laboratory experience.

Introduction: Understanding the Purification Challenges

The purification of 1-(2-methylbenzoyl)piperazine, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a unique set of challenges primarily stemming from the physicochemical properties of the piperazine moiety.[1] A successful purification strategy is contingent upon a thorough understanding of the potential impurities and the inherent characteristics of the target molecule.

The most common synthetic route to 1-(2-methylbenzoyl)piperazine is the N-acylation of piperazine with 2-methylbenzoyl chloride.[2] This reaction, while straightforward, can lead to a crude product contaminated with several impurities that can complicate downstream applications.

Common Impurities:

  • Unreacted Starting Materials: Residual piperazine and 2-methylbenzoyl chloride (or its hydrolysis product, 2-methylbenzoic acid).

  • Di-substituted Byproduct: The primary side-reaction product is 1,4-bis(2-methylbenzoyl)piperazine, formed by the acylation of both nitrogen atoms of the piperazine ring.[2]

  • Degradation Products: Depending on the reaction and work-up conditions, other minor impurities may be present.

The basicity of the free piperazine nitrogen (pKa of the second nitrogen is approximately 5.3) and the overall polarity of the molecule can lead to issues such as:

  • "Oiling out" during crystallization: The compound may separate as a liquid instead of a solid.

  • Tailing during column chromatography: Strong interactions with the acidic silica gel stationary phase can result in poor peak shape and inefficient separation.[3]

  • Emulsion formation during acid-base extraction.

This guide will provide systematic approaches to overcome these challenges and achieve high purity of the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(2-methylbenzoyl)piperazine in a question-and-answer format, providing both the likely causes and actionable solutions.

Problem Potential Causes Solutions & Explanations
Low or No Crystal Formation During Recrystallization 1. Excessive Solvent: The concentration of the compound is below its saturation point in the cold solvent.[1] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated. 3. Inappropriate Solvent System: The chosen solvent or solvent mixture is not suitable for the compound.1. Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to recrystallize.[1] 2. Induce Crystallization:     a. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.     b. Seeding: Add a small crystal of the pure compound to the solution. 3. Re-evaluate Solvent System: Perform small-scale solubility tests to identify a more suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]
Product "Oils Out" During Recrystallization 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture. 2. Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. 3. Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the compound.1. Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help. 3. Solvent Selection: Choose a solvent with a lower boiling point. For mixed solvent systems, try adjusting the ratio to favor the lower-boiling solvent.
Poor Separation and Tailing in Column Chromatography 1. Strong Analyte-Stationary Phase Interaction: The basic nitrogen of the piperazine moiety interacts strongly with the acidic silanol groups on the silica gel.[3] 2. Inappropriate Mobile Phase Polarity: The eluent is either too polar (impurities co-elute) or not polar enough (product does not move). 3. Column Overloading: Too much crude material has been loaded onto the column.1. Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonia in methanol, to the eluent to suppress the interaction with silica gel.[3] 2. Optimize Mobile Phase: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the product and good separation from impurities. 3. Reduce Sample Load: Use an appropriate amount of crude material for the column size.
Low Yield After Purification 1. Product Loss in Mother Liquor: The compound has significant solubility in the cold recrystallization solvent.[5] 2. Co-elution of Product with Impurities: During chromatography, fractions containing the product were discarded due to impurity overlap. 3. Incomplete Extraction: During an acid-base workup, the product was not fully extracted from the aqueous or organic layer.1. Optimize Recrystallization: Use the minimum amount of hot solvent necessary for dissolution. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.[5] 2. Improve Chromatographic Resolution: Re-optimize the mobile phase for better separation. Consider using a longer column or a finer mesh silica gel. 3. Ensure Complete Extraction: Perform multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the piperazine nitrogen before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 1-(2-methylbenzoyl)piperazine?

A1: For a solid crude product, recrystallization is often the most straightforward initial purification method.[3] If the product is an oil or heavily contaminated, column chromatography is a more robust option. An acid-base extraction can be a valuable preliminary step to remove neutral or acidic impurities before recrystallization or chromatography.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[4] For N-acylated piperazines, solvent systems like ethyl acetate/hexanes, isopropanol, or toluene are often good starting points.[2][5] It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific crude product.

Q3: My 1-(2-methylbenzoyl)piperazine is an oil and won't crystallize. What are my options?

A3: Oily products are common with piperazine derivatives.[3] Consider the following strategies:

  • Salt Formation: Convert the basic product into a salt (e.g., hydrochloride or fumarate) by treating a solution of the oil with the corresponding acid.[3] Salts are often crystalline and can be purified by recrystallization. The pure free base can then be regenerated by neutralization and extraction.

  • Column Chromatography: This is the most common method for purifying oils.[3]

  • Trituration: Repeatedly washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble, can sometimes induce solidification or wash away contaminants.

Q4: How can I effectively remove the 1,4-bis(2-methylbenzoyl)piperazine byproduct?

A4: The di-substituted byproduct is significantly less polar than the mono-substituted product. This difference in polarity allows for effective separation by:

  • Column Chromatography: The di-substituted product will elute earlier than the mono-substituted product. A gradient elution from a less polar to a more polar solvent system can enhance separation.

  • Recrystallization: With a carefully chosen solvent system, it may be possible to selectively crystallize either the product or the byproduct, leaving the other in the mother liquor.

Q5: Is an acid-base extraction suitable for purifying 1-(2-methylbenzoyl)piperazine?

A5: Yes, an acid-base extraction can be very effective for removing non-basic impurities. The basic nitrogen on the piperazine ring allows the target compound to be extracted into an acidic aqueous phase, leaving neutral impurities (like the di-substituted byproduct to some extent) and acidic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of solid, crude 1-(2-methylbenzoyl)piperazine.

Materials:

  • Crude 1-(2-methylbenzoyl)piperazine

  • Recrystallization solvent (e.g., isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair by testing the solubility of a small amount of crude material.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying oily products or complex mixtures.

Materials:

  • Crude 1-(2-methylbenzoyl)piperazine

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., hexanes/ethyl acetate with 0.5% triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction

This protocol is useful for removing neutral or acidic impurities.

Materials:

  • Crude 1-(2-methylbenzoyl)piperazine

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl to the separatory funnel, shake well, and allow the layers to separate. The protonated product will move to the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (pH > 10). The deprotonated product may precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Decision-Making Workflow for Purification

Purification_Workflow start Crude 1-(2-methylbenzoyl)piperazine is_solid Is the crude product a solid? start->is_solid acid_base_extraction Consider Acid-Base Extraction (for removing non-basic impurities) start->acid_base_extraction Optional Pre-purification recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) oils_out Does it 'oil out' or remain impure? recrystallization->oils_out success Pure Product column_chromatography->success acid_base_extraction->is_solid oils_out->column_chromatography Yes oils_out->success No AcidBase_Extraction start Crude Product in Organic Solvent add_acid Extract with 1M HCl start->add_acid organic_layer1 Organic Layer: Neutral & Acidic Impurities add_acid->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Product add_acid->aqueous_layer1 Separate basify Basify with NaOH (pH > 10) aqueous_layer1->basify add_organic Extract with Organic Solvent basify->add_organic aqueous_layer2 Aqueous Layer: Salts add_organic->aqueous_layer2 Separate organic_layer2 Organic Layer: Purified Product add_organic->organic_layer2 Separate end Pure Product organic_layer2->end

Caption: Flowchart of the acid-base extraction process.

References

  • SIELC Technologies. Separation of 1-(2-Methylbenzyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]

  • Kralova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Organic Syntheses Procedure. 1-benzylpiperazine. Available at: [Link]

  • LookChem. 1-(2-METHYLBENZOYL)PIPERAZINE. Available at: [Link]

  • PubChem. 1-(2-Methylbenzyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(o-toluoyl)piperazine

Welcome to the technical support center for the synthesis of 1-(o-toluoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(o-toluoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate. Our focus is on providing practical, field-proven insights to help you navigate the common challenges and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 1-(o-toluoyl)piperazine is most commonly achieved via the nucleophilic acyl substitution of piperazine with o-toluoyl chloride. This reaction, while straightforward in principle, is often complicated by a number of side reactions that can impact yield and purity. The primary challenges arise from the difunctional nature of piperazine and the reactivity of the acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 1-(o-toluoyl)piperazine?

A1: The most prevalent side reactions are the formation of the di-substituted byproduct, 1,4-bis(o-toluoyl)piperazine, and the hydrolysis of o-toluoyl chloride to o-toluic acid. Di-substitution occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the acyl chloride. Hydrolysis is a result of the high sensitivity of o-toluoyl chloride to moisture.[1]

Q2: How can I minimize the formation of the di-acylated byproduct?

A2: To favor mono-acylation, it is crucial to use a large excess of piperazine relative to the o-toluoyl chloride (typically 5-10 equivalents). This statistically increases the probability of the acyl chloride reacting with an un-substituted piperazine molecule. Another effective strategy is the slow, dropwise addition of the o-toluoyl chloride to the piperazine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate. For syntheses where di-substitution is a persistent issue, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable but more costly alternative that involves an additional deprotection step.[2]

Q3: My o-toluoyl chloride is fuming and appears to be degrading. What is happening and how can I prevent it?

A3: o-Toluoyl chloride is highly reactive towards water.[3] The fuming you are observing is likely the release of hydrogen chloride (HCl) gas as the acyl chloride hydrolyzes upon contact with atmospheric moisture.[3] This hydrolysis converts your starting material into o-toluic acid, which will contaminate your product and lower your yield.[1] To prevent this, it is imperative to handle o-toluoyl chloride under anhydrous conditions, using dry solvents and glassware, and preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: What is the role of the base in this reaction?

A4: The acylation of piperazine with o-toluoyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. To neutralize the generated HCl and ensure the reaction proceeds to completion, a base is required. In cases where a large excess of piperazine is used, it can act as both the nucleophile and the base. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine (DIPEA), can be added as an acid scavenger. This is a common practice in Schotten-Baumann reactions.[4][5][6]

Q5: The steric hindrance of the ortho-methyl group on o-toluoyl chloride seems to be slowing down my reaction. What can I do?

A5: The ortho-methyl group does indeed introduce steric hindrance, which can decrease the reactivity of o-toluoyl chloride compared to less hindered acyl chlorides.[7] If you observe a slow reaction rate, you can try increasing the reaction temperature after the initial addition of the acyl chloride is complete. Gently refluxing the reaction mixture can often provide the necessary energy to overcome the activation barrier. Additionally, ensuring your piperazine is fully dissolved and the reaction is well-stirred will maximize the contact between reactants.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(o-toluoyl)piperazine in a question-and-answer format.

Issue Probable Cause(s) Suggested Solution(s)
Low or No Yield of 1-(o-toluoyl)piperazine 1. Hydrolysis of o-toluoyl chloride: The acyl chloride may have degraded due to moisture.[1] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Protonation of piperazine: Inadequate scavenging of the generated HCl.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 2. Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature. 3. Use a large excess of piperazine or add at least one equivalent of a non-nucleophilic base like triethylamine.
Product is contaminated with a significant amount of 1,4-bis(o-toluoyl)piperazine 1. Stoichiometry: Insufficient excess of piperazine. 2. Rapid addition of acyl chloride: High local concentration of o-toluoyl chloride favors di-substitution.1. Increase the molar ratio of piperazine to o-toluoyl chloride (e.g., 8:1 or 10:1). 2. Add the o-toluoyl chloride solution dropwise to the piperazine solution at a reduced temperature (0 °C).
Product is contaminated with o-toluic acid 1. Moisture contamination: Hydrolysis of o-toluoyl chloride during the reaction or workup.[1] 2. Impure starting material: The o-toluoyl chloride used may have already contained o-toluic acid.1. During the workup, perform an acid-base extraction. Wash the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution) to convert the acidic o-toluic acid into its water-soluble salt, which will be removed in the aqueous layer.[1] 2. Check the purity of the o-toluoyl chloride by ¹H NMR before use. A broad singlet above 10 ppm indicates the presence of the carboxylic acid proton.
Product is an oil and difficult to purify This is a common issue with piperazine derivatives.[1]1. Salt formation: Convert the oily product to its hydrochloride salt by treating a solution of the oil with HCl in a suitable solvent (e.g., diethyl ether or dioxane). The salt is often a crystalline solid that can be purified by recrystallization. The free base can be regenerated by treatment with a base.[1] 2. Column chromatography: Purify the crude oil using silica gel chromatography. To avoid tailing of the basic product, it is recommended to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.[1]
Multiple spots on TLC, even after workup 1. Presence of multiple byproducts: Di-acylated product, o-toluic acid, and unreacted piperazine may all be present. 2. Degradation of product: The product may be unstable under the reaction or workup conditions.1. Use appropriate visualization techniques for TLC (e.g., UV light and a potassium permanganate stain) to identify the different components. Piperazine itself is often not UV-active. 2. If purification by column chromatography is necessary, a gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol with triethylamine) may be required to separate all components.

Experimental Protocols

Protocol 1: Synthesis of 1-(o-toluoyl)piperazine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Piperazine (anhydrous)

  • o-Toluoyl chloride

  • Triethylamine (optional, as an acid scavenger)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane. If using an external base, add triethylamine (1.1 equivalents). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of o-Toluoyl Chloride: Dissolve o-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the o-toluoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane, often with the addition of 1% triethylamine to prevent tailing). Alternatively, the product can be converted to its hydrochloride salt for purification by recrystallization.[1]

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to remove the o-toluic acid byproduct from the crude product mixture.

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic o-toluic acid into its water-soluble sodium salt.

  • Separate the aqueous layer.

  • Repeat the washing with the NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Wash the organic layer with brine to remove any remaining water-soluble components.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified product, now free of o-toluic acid.

Visualization of Workflows and Mechanisms

Reaction Pathway and Key Side Reactions

cluster_reactants Reactants cluster_products Products & Side Products Piperazine Piperazine Product 1-(o-toluoyl)piperazine (Desired Product) Piperazine->Product + o-Toluoyl Chloride (1 eq) oToluoylChloride o-Toluoyl Chloride HydrolysisProduct o-Toluic Acid (Hydrolysis Side Product) oToluoylChloride->HydrolysisProduct + H₂O DiProduct 1,4-bis(o-toluoyl)piperazine (Di-acylation Side Product) Product->DiProduct + o-Toluoyl Chloride (Excess or fast addition) Water H₂O (Moisture)

Caption: Primary reaction pathway and major side reactions in the synthesis of 1-(o-toluoyl)piperazine.

Troubleshooting Workflow for Low Yield

Start Low Yield of 1-(o-toluoyl)piperazine CheckPurity Analyze crude product by ¹H NMR or LC-MS Start->CheckPurity DiSubstitution High levels of di-substituted product? CheckPurity->DiSubstitution Hydrolysis Presence of o-toluic acid? CheckPurity->Hydrolysis IncompleteReaction Significant unreacted piperazine/acyl chloride? CheckPurity->IncompleteReaction Sol_Stoichiometry Increase piperazine excess (5-10 eq). Slow addition of acyl chloride at 0 °C. DiSubstitution->Sol_Stoichiometry Yes Sol_Anhydrous Ensure anhydrous conditions. Use dry solvents/glassware. Run under inert atmosphere. Hydrolysis->Sol_Anhydrous Yes Sol_Conditions Increase reaction time or temperature. Ensure adequate mixing. IncompleteReaction->Sol_Conditions Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis of 1-(o-toluoyl)piperazine.

References

  • PrepChem. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. PrepChem.com. Retrieved from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 29). What is the reaction between O - Toluoyl Chloride and water? Evergreensino Blog. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Yılmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Organic Syntheses. Retrieved from [Link]

  • Mach, R. H., & Reilly, S. W. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Krishnan, S., & P, S. (2013). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 51, 249-254. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(o-Tolyl)piperazine. SpectraBase. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0239208). NP-MRD. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperazine, 1,2,4-trimethyl-. NIST. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]

  • 300 MHz 500 MHz piperine. (n.d.). Retrieved from [Link]

  • Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. [Link]

  • Parlak, C., & Alver, Ö. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 267-280. [Link]

  • Reddit. (2023, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methylbenzoyl)piperazine

Welcome to the technical support center for 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising molecule. As a compound with significant potential in pharmaceutical and agrochemical research, understanding and overcoming its solubility limitations is critical for successful experimental outcomes and formulation development.[1] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to empower you to effectively manage and enhance the solubility of 1-(2-methylbenzoyl)piperazine in your applications.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of 1-(2-methylbenzoyl)piperazine is dictated by its molecular structure, which features a polar, basic piperazine ring and a non-polar, lipophilic 2-methylbenzoyl group. This amphiphilic nature is the primary cause of its poor aqueous solubility. The basic nitrogen atoms in the piperazine ring, however, offer a key opportunity for solubility enhancement through pH manipulation.

PropertyValue / Inferred CharacteristicSource / Rationale
Molecular Formula C₁₂H₁₆N₂O[1][2]
Molecular Weight 204.27 g/mol [1]
Appearance Inferred to be a solid at room temperature.Based on related piperazine derivatives.
Predicted pKa ~8.5 - 9.0Inferred from structurally similar 1-(2-Methylphenyl)piperazine (pKa ~8.95)[3] and substituted piperazines.[4] This indicates a basic nature.
Aqueous Solubility Poor at neutral pH.The large, non-polar benzoyl group counteracts the polarity of the piperazine ring.
Organic Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Ethanol, Methanol).Common for organic molecules of this type.[5]

Section 2: Troubleshooting Guide - Common Solubility Issues

This section addresses the most common solubility problems encountered during laboratory experiments in a direct question-and-answer format.

Q1: My compound, 1-(2-methylbenzoyl)piperazine, is not dissolving in my aqueous buffer for an in vitro assay. What is the first thing I should try?

Answer: This is the most frequent challenge and should be addressed systematically starting with the simplest methods. The basic nature of the piperazine moiety is the key to initial success. At a pH below its pKa, the nitrogen atoms become protonated, forming a more polar, water-soluble salt in situ.

Initial Troubleshooting Workflow:

G start Start: Compound Fails to Dissolve in Aqueous Buffer (pH 7.4) ph_adjust Strategy 1: pH Adjustment Lower buffer pH to 4-5 using HCl. start->ph_adjust check_sol Is solubility sufficient? ph_adjust->check_sol  Assess visually cosolvent Strategy 2: Co-solvent Addition Add organic co-solvent (e.g., Ethanol, Propylene Glycol) to a final concentration of 1-10%. check_sol->cosolvent No proceed Proceed with Experiment (Ensure final pH/solvent conc. is compatible with assay) check_sol->proceed Yes check_sol2 Is solubility sufficient? cosolvent->check_sol2  Assess visually check_sol2->proceed Yes advanced Proceed to Advanced Techniques (See Q3: Cyclodextrins, Surfactants) check_sol2->advanced No

Caption: Initial troubleshooting workflow for aqueous insolubility.

Causality: By lowering the pH, you protonate the secondary amine on the piperazine ring. This charged species has a much stronger electrostatic interaction with polar water molecules, dramatically increasing solubility. If pH adjustment alone is insufficient, the addition of a water-miscible organic co-solvent modifies the overall polarity of the solvent system, making it more favorable for the non-polar benzoyl group and thereby enhancing solubility.[6]

Q2: I successfully dissolved my compound in 100% DMSO to make a concentrated stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I fix this?

Answer: This is a classic issue known as "crashing out," which occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). The solution becomes supersaturated and the compound precipitates.[7]

Strategies to Prevent Precipitation:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can affect biological systems.[7]

  • Employ a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer first, then perform the final dilution into the 100% aqueous buffer. This gradual change in solvent polarity can keep the compound in solution.

  • Use Formulation Excipients: Add a solubilizing agent to your final aqueous buffer before adding the compound stock.

    • Cyclodextrins: (e.g., 10-20 mM HP-β-CD) can encapsulate the hydrophobic part of your molecule.

    • Surfactants: (e.g., 0.1% Tween® 80) can form micelles that hold the compound in solution.[8]

Q3: For my in vivo studies, I need a higher concentration than what pH adjustment or simple co-solvents can achieve. What advanced formulation strategies should I consider?

Answer: When simple methods are insufficient for achieving the required concentration, especially for preclinical toxicology or efficacy studies, more advanced formulation techniques are necessary. These methods aim to fundamentally alter the physicochemical environment of the compound.

Advanced Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior pocket. They can encapsulate the non-polar 2-methylbenzoyl moiety of your compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[7][9][10]

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 1-(2-methylbenzoyl)piperazine Complex Encapsulated Compound in Aqueous Environment Compound->Complex Complexation Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Complexation

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Advanced Strategy 2: Salt Formation

Creating a stable, solid salt form of your compound is a cornerstone of pharmaceutical development for improving solubility and dissolution rates.[6][11] Since 1-(2-methylbenzoyl)piperazine is basic, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) is a highly effective strategy. The resulting salt will have significantly higher aqueous solubility than the free base.

Conceptual Workflow for Salt Screening:

  • Dissolve the free base in a suitable organic solvent (e.g., acetone, isopropanol).

  • Add a stoichiometric equivalent of the selected acid.

  • Allow the salt to crystallize out of solution.

  • Isolate the solid salt, dry it, and characterize its properties, including solubility and stability.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for making a high-concentration stock solution?

    • A: Dimethyl sulfoxide (DMSO) is typically the first choice due to its strong solubilizing power for a wide range of organic molecules. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are also effective alternatives. For less concentrated stocks, polar organic solvents like ethanol or methanol can be used.

  • Q: My DMSO stock solution turns cloudy or forms crystals when stored in the refrigerator. Why?

    • A: This is likely due to the solution being supersaturated at room temperature, and the decrease in temperature reduces the compound's solubility, causing it to precipitate. The freezing point of DMSO is also relatively high (~18.5 °C). If the compound's stability permits, store the DMSO stock at room temperature to prevent this.[7] Alternatively, prepare a less concentrated stock solution.

  • Q: Why is the pKa value important for this compound?

    • A: The predicted pKa of ~8.5-9.0 tells you the pH at which the compound transitions between its neutral (less soluble) form and its protonated, charged (more soluble) form. According to the Henderson-Hasselbalch equation, to ensure at least 99% of the compound is in its soluble, protonated form, you should adjust the pH of your solution to be at least 2 units below the pKa (e.g., pH < 6.5-7.0).

  • Q: Can I simply suspend the compound in a vehicle for animal studies if I can't get it into solution?

    • A: Yes, creating a suspension (e.g., in 0.5% methylcellulose with 0.1% Tween® 80) is a common strategy for administering poorly soluble compounds. However, be aware that bioavailability from a suspension is often lower and more variable than from a solution because the drug must first dissolve in the gastrointestinal tract before it can be absorbed.[12] If you choose this route, reducing the particle size of the solid compound (micronization) can help improve the dissolution rate and absorption.[8]

Section 4: Key Experimental Protocols

Protocol 1: Saturation Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of solid 1-(2-methylbenzoyl)piperazine to a known volume of your desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Separation: After equilibration, allow the vial to stand so that the excess solid settles. Carefully remove an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in units of mg/mL or µM.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps identify the optimal pH for solubilizing your compound.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 2 to pH 8).

  • Solubility Screening: Add an excess amount of the compound to each buffer in separate vials.

  • Equilibration & Analysis: Follow steps 2-4 from the Shake-Flask protocol for each pH point.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.

References

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. National Institutes of Health. Available at: [Link]

  • LookChem. (n.d.). 1-(2-METHYLBENZOYL)PIPERAZINE. Available at: [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. National Library of Medicine. Available at: [Link]

  • PubChem. (n.d.). Piperazine. National Institutes of Health. Available at: [Link]

  • OUCI. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Synthink. (n.d.). 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • Strategies in poorly soluble drug delivery systems. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 1-Benzoylpiperazine. National Institutes of Health. Available at: [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011). Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Tetrahedron. (n.d.). 1-(2-Methyl-benzoyl)-piperazine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-methylbenzoyl)piperazine Stability and Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-methylbenzoyl)piperazine. It addresses common questions and troubleshooting scenarios relat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-methylbenzoyl)piperazine. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, offering both theoretical understanding and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and inherent stability of 1-(2-methylbenzoyl)piperazine.

Q1: What is 1-(2-methylbenzoyl)piperazine and what are its common applications?

1-(2-methylbenzoyl)piperazine is a chemical compound featuring a piperazine ring N-acylated with a 2-methylbenzoyl group. Structurally, it is an amide derivative of piperazine. Due to the versatility of the piperazine scaffold, this compound and its derivatives are primarily used as intermediates and building blocks in medicinal chemistry and organic synthesis.[1] They are investigated for a range of potential therapeutic applications, including the development of drugs targeting the central nervous system.[1]

Q2: What are the optimal storage conditions for 1-(2-methylbenzoyl)piperazine to ensure its stability?

To minimize degradation, 1-(2-methylbenzoyl)piperazine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Key environmental factors to control are:

  • Temperature: While specific long-term stability data is limited, storing at refrigerated temperatures (2-8°C) is recommended. For extended storage, freezing (-20°C) is preferable.[3] Avoid repeated freeze-thaw cycles.

  • Light: The compound should be protected from light.[2] Use amber vials or store containers in the dark.

  • Atmosphere: Storing under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.[2]

Q3: What are the known chemical incompatibilities of 1-(2-methylbenzoyl)piperazine?

The primary incompatibilities stem from its structural motifs: the amide linkage and the basic piperazine nitrogen. Avoid contact with:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.

  • Strong Oxidizing Agents: The piperazine ring is susceptible to oxidation.

  • Excess Heat: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q4: Based on its chemical structure, what are the most probable degradation pathways for 1-(2-methylbenzoyl)piperazine?

The molecule has two primary points of susceptibility: the amide bond and the piperazine ring.

  • Hydrolytic Cleavage: The amide bond is the most likely site for hydrolysis, especially under acidic or basic conditions.[4][5] This reaction would break the molecule into two primary degradants: 2-methylbenzoic acid and piperazine . This is a common degradation pathway for N-acylated piperazine derivatives.[6][7]

  • Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides . Additionally, the piperazine ring itself can undergo oxidative degradation to form various ring-opened products and smaller fragments like ethylenediamine (EDA) or formylpiperazine (FPZ), as seen with the parent piperazine compound.[8][9] The methyl group on the benzoyl ring could also be a site for oxidation, potentially forming a carboxylic acid or alcohol, though this is generally less favored than piperazine ring oxidation.

Troubleshooting Guide: Investigating Degradation

This section provides a logical framework for addressing common experimental observations related to compound instability.

Problem: I am observing unexpected peaks in my HPLC chromatogram. How can I confirm if they are degradants of 1-(2-methylbenzoyl)piperazine?

Root Cause Analysis: Unexpected peaks can arise from multiple sources: impurities in the starting material, contaminants from solvents or vials, or degradation products.

Troubleshooting Workflow:

  • Run a Blank: Inject your solvent/diluent to rule out contamination from the mobile phase or sample preparation process.

  • Analyze an Unstressed Control: Prepare a fresh solution of 1-(2-methylbenzoyl)piperazine from a reliable source and analyze it immediately. This provides a baseline chromatogram.

  • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (see Protocol 3.1).[10] Compare the chromatograms of the stressed samples to your control.

    • Causality: If the unexpected peaks increase in area or new peaks appear in the stressed samples that are not present in the control, they are highly likely to be degradation products.[2]

  • Peak Tracking with Diode Array Detector (DAD/PDA): If your HPLC system has a DAD, compare the UV spectra of the parent peak and the unknown peaks. Structural similarities may result in similar UV spectra, providing another piece of evidence.

  • Confirm with LC-MS: The most definitive method is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

    • Determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • Compare these masses to the predicted masses of likely degradants (e.g., piperazine, 2-methylbenzoic acid, N-oxides).

    • Utilize tandem mass spectrometry (MS/MS) to fragment the ions and gain further structural information.[2]

Problem: My sample is losing purity over time, even when stored under recommended conditions. What should I investigate?

Root Cause Analysis: Purity loss despite proper storage suggests a subtle, slow-acting degradation mechanism or contamination.

Investigation Steps:

  • Solvent/Matrix Effects: Is the compound stored as a solid or in solution? Amides can be more susceptible to hydrolysis in aqueous solutions, even at neutral pH, over extended periods.[6]

    • Action: If in solution, analyze the stability in different solvents (e.g., acetonitrile, DMSO vs. aqueous buffers). Consider storing as a solid and preparing solutions fresh.

  • Container Compatibility: Ensure the storage container is inert and does not leach impurities that could catalyze degradation.

  • Atmosphere Contamination: Even small amounts of air (oxygen) in the headspace of a vial can lead to slow oxidation over months.

    • Action: If high stability is critical, consider purging vials with an inert gas (argon or nitrogen) before sealing for long-term storage.

  • Photodegradation: Ensure complete protection from light. Even ambient laboratory light can cause degradation over long periods, especially for aromatic compounds.[11]

Experimental Protocols

This section provides a standardized workflow for stress testing, which is essential for understanding degradation pathways and developing stability-indicating analytical methods.[10]

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

Objective: To intentionally degrade 1-(2-methylbenzoyl)piperazine under various stress conditions to generate its likely degradation products. The goal is to achieve a target degradation of 5-20%.[10]

Materials:

  • 1-(2-methylbenzoyl)piperazine

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Unstressed Control (Dilute stock to working conc.) Start->Control Immediate Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Aliquot Stock Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Aliquot Stock Oxidative Oxidation (3% H₂O₂, RT) Start->Oxidative Aliquot Stock Thermal Thermal (Solid) (80°C) Start->Thermal Use Solid API Photo Photolytic (Solution) (ICH Q1B conditions) Start->Photo Aliquot Stock Compare Compare stressed samples to control Control->Compare Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples (HPLC-DAD, LC-MS) Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Analyze->Compare

Caption: Forced degradation experimental workflow.

Procedure:

  • Stock Solution: Prepare a stock solution of 1-(2-methylbenzoyl)piperazine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Unstressed Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze via HPLC. This is your t=0 reference.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw samples, cool, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Monitor periodically and analyze.

  • Thermal Degradation: Place the solid compound in an oven at 80°C. At time points, withdraw a sample, dissolve it to the target concentration, and analyze.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.

Data Interpretation

The results from the forced degradation studies provide a comprehensive stability profile.

Table 1: Summary of Stress Conditions and Expected Observations

Stress Condition Reagent/Parameter Typical Duration Major Expected Degradation Pathway Potential Degradants
Acid Hydrolysis 0.1 M HCl @ 60°C 2-24 hours Amide Bond Cleavage[6] 2-methylbenzoic acid, Piperazine
Base Hydrolysis 0.1 M NaOH @ 60°C 2-24 hours Amide Bond Cleavage[4] 2-methylbenzoate, Piperazine
Oxidation 3% H₂O₂ @ RT 8-48 hours N-Oxidation, Ring Oxidation[8][9] 1-(2-methylbenzoyl)piperazine-N-oxide
Thermal 80°C (Solid) 1-7 days Multiple/Accelerated Pathways Varies, may see hydrolysis/oxidation

| Photolytic | ICH Q1B Light | Per guidelines | Photochemical reactions[11] | Varies, potential for benzoyl radical formation |

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted for 1-(2-methylbenzoyl)piperazine based on its chemical structure and established reactivity of its functional groups.

Caption: Predicted primary degradation pathways.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). ScienceDirect. Retrieved from [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Vrije Universiteit Brussel. Retrieved from [Link]

  • Yagci, Y., & Jockusch, S. (2020). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. Molecules, 25(23), 5558. Retrieved from [Link]

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (2010). The University of Texas at Austin. Retrieved from [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Morawetz, H., & Otaki, P. S. (1962). Kinetics and Equilibria of Amide Formation in Aqueous Media. Journal of the American Chemical Society, 84(15), 2847–2852.
  • Chen, S., et al. (2023). Dissolved oxygen depletion catalyzed by amino acids in piperazine. International Journal of Greenhouse Gas Control, 129, 103980.
  • Liu, D. Q., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 739-750. Retrieved from [Link]

  • Schowen, R. L., et al. (1966). Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. Journal of the American Chemical Society, 88(14), 3373–3375.
  • Yue, H., et al. (2021). Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus. Science of The Total Environment, 801, 149470. Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Forced degradation study. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoyl peroxide acne drugs lack stability and degrade into carcinogenic benzene including when kept at room temperature, new study. (2024). EurekAlert!. Retrieved from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2022). ScienceDirect. Retrieved from [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8086. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529–2539. Retrieved from [Link]

  • Chan, A. O., & Calvo, R. (2018). The Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 110-116. Retrieved from [Link]

  • Kucera, K., et al. (2024). Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products. Journal of Investigative Dermatology. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Benzoyl Peroxide Acne Drugs Lack Stability and Degrade into Carcinogenic Benzene. (2024). Elsevier. Retrieved from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for 1-(2-Methylbenzoyl)piperazine

Welcome to the technical support center for the analysis of 1-(2-methylbenzoyl)piperazine via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2-methylbenzoyl)piperazine via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to ensure robust and reliable results.

Understanding the Analyte: 1-(2-Methylbenzoyl)piperazine

1-(2-Methylbenzoyl)piperazine is a derivative of piperazine, a heterocyclic amine.[1] Its chemical structure, featuring a basic piperazine ring, dictates its chromatographic behavior. The piperazine moiety contains two nitrogen atoms, making the molecule basic. Understanding the pKa of the piperazine ring is critical for HPLC method development. The pKa values for piperazine are approximately 5.35 and 9.73.[2] This means that the ionization state of 1-(2-methylbenzoyl)piperazine is highly dependent on the pH of the mobile phase, which in turn significantly impacts its retention and peak shape on a reversed-phase column.

Frequently Asked Questions (FAQs)

Getting Started: Method Development

Q1: What are the recommended starting HPLC conditions for analyzing 1-(2-methylbenzoyl)piperazine?

A1: For initial method development, a reversed-phase approach is typically successful. Based on methods for structurally similar compounds like 1-(2-methylbenzyl)piperazine and general principles for basic analytes, the following conditions provide a robust starting point.[3][4]

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the benzoyl group.[5]
Mobile Phase A 0.1% Formic Acid or 10 mM Phosphate Buffer in WaterAn acidic mobile phase suppresses the ionization of the basic piperazine moiety, leading to better retention and peak shape.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5]
Gradient 10-90% B over 15 minutesA gradient elution is recommended to effectively elute the analyte and any potential impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7]
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.[6]
Detection (UV) 230 nm or 254 nmThe benzoyl group provides UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume, can be adjusted based on sample concentration.[7]

Q2: How do I choose between a C18 and a C8 column?

A2: The choice depends on the desired retention. A C18 column has a longer alkyl chain and is more hydrophobic, leading to stronger retention. A C8 column is less retentive and may be suitable if the analyte elutes too late on a C18 column, even with a high percentage of organic modifier. For basic compounds, columns with high carbon loading and end-capping are often preferred to minimize interactions with residual silanols.[5]

Q3: Why is an acidic mobile phase recommended?

A3: An acidic mobile phase (pH 2-4) ensures that the piperazine nitrogens are protonated (ionized). While this might seem counterintuitive for retention on a reversed-phase column, it prevents the interaction of the basic analyte with acidic residual silanols on the silica-based stationary phase. This interaction is a primary cause of peak tailing for basic compounds. By keeping the analyte in a consistent, ionized state, peak shape is significantly improved.[4]

Optimization Strategies

Q4: My peak for 1-(2-methylbenzoyl)piperazine is tailing. How can I improve the peak shape?

A4: Peak tailing for basic compounds like 1-(2-methylbenzoyl)piperazine is a common issue. Here’s a systematic approach to troubleshooting:

  • Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (e.g., pH 2.5-3.5) to fully protonate the analyte and minimize silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a high-purity, end-capped C18 or C8 column can dramatically improve peak shape.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the residual silanols, reducing their interaction with your analyte. However, be aware that TEA can shorten column lifetime and is not MS-compatible.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce peak tailing.[6]

  • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q5: How can I improve the resolution between 1-(2-methylbenzoyl)piperazine and its impurities?

A5: Improving resolution requires manipulating the selectivity, efficiency, and retention of your method.

  • Adjust Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

  • Modify the Gradient: A shallower gradient (slower increase in organic content) will increase the separation time and can improve the resolution of closely eluting peaks.[6]

  • Fine-Tune the pH: Small changes in the mobile phase pH can alter the ionization state of the analyte and impurities differently, leading to changes in selectivity.

  • Change the Stationary Phase: If other options fail, changing to a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: The peak for 1-(2-methylbenzoyl)piperazine is asymmetrical.

  • Potential Causes & Solutions:

CauseSolution
Silanol Interactions Lower mobile phase pH (2.5-3.5) or use a highly end-capped column.[4]
Column Overload Reduce sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol).[8]
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase. A stronger sample solvent can cause peak distortion.[8]

Problem 2: Inconsistent Retention Times

  • Symptom: The retention time for 1-(2-methylbenzoyl)piperazine shifts between injections.

  • Potential Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.
Fluctuations in Pump Pressure Check for leaks in the HPLC system and ensure the pump is functioning correctly.[9]
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed.
Temperature Variations Use a column oven to maintain a constant temperature.[6]

Problem 3: Low Signal Intensity or No Peak

  • Symptom: The peak for 1-(2-methylbenzoyl)piperazine is very small or absent.

  • Potential Causes & Solutions:

CauseSolution
Incorrect Detection Wavelength Use a PDA detector to determine the optimal absorbance wavelength for 1-(2-methylbenzoyl)piperazine. The piperazine ring itself does not have a strong chromophore, so detection relies on the benzoyl group.[10]
Sample Degradation Ensure the sample is stored correctly and prepare fresh solutions.
Injector Malfunction Check the injector for leaks or blockages.[11]
Derivatization (for enhanced sensitivity) For trace analysis, consider derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to enhance UV activity.[7][12]

Experimental Workflow & Logic

The process of developing and optimizing an HPLC method for 1-(2-methylbenzoyl)piperazine can be visualized as a logical progression from initial method setup to fine-tuning for optimal performance.

Caption: A logical workflow for HPLC method development for 1-(2-methylbenzoyl)piperazine.

Protocol: Preparation of Mobile Phase and Standard Solutions

Objective: To prepare the necessary solutions for the HPLC analysis of 1-(2-methylbenzoyl)piperazine.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or potassium phosphate monobasic)

  • 1-(2-methylbenzoyl)piperazine reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 1 L of HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Pour HPLC-grade acetonitrile into a clean mobile phase bottle.

    • Degas the solution.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 1-(2-methylbenzoyl)piperazine reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the 50:50 mixture.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Visualizing the Impact of pH

The ionization state of 1-(2-methylbenzoyl)piperazine is crucial. The following diagram illustrates the relationship between pH and the charge of the molecule, which influences its interaction with the stationary phase.

ph_effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., > 8) low_ph_node Molecule is Protonated (Positively Charged) Minimal Silanol Interaction Good Peak Shape high_ph_node Molecule is Neutral Increased Hydrophobic Retention Potential for Silanol Interaction (Tailing) low_ph_node->high_ph_node Increasing pH

Caption: The effect of mobile phase pH on the ionization and chromatographic behavior of 1-(2-methylbenzoyl)piperazine.

By understanding the fundamental principles of chromatography and the specific chemical nature of 1-(2-methylbenzoyl)piperazine, you can systematically address challenges and develop a robust and reliable HPLC method.

References

  • SIELC Technologies. (n.d.). Separation of 1-(2-Methylbenzyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • LookChem. (n.d.). Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Retrieved from [Link]

  • Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • Journal of Chromatography B. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. J Chromatogr B Analyt Technol Biomed Life Sci, 1092, 383-389.
  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Rhenium Group. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. J Pharm Biomed Anal, 159, 20-26.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, December 27).
  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting ¹H and ¹³C NMR Spectra of 1-(2-methylbenzoyl)piperazine

Welcome to the technical support guide for the analysis of 1-(2-methylbenzoyl)piperazine via Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers, chemists, and quality control profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-(2-methylbenzoyl)piperazine via Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers, chemists, and quality control professionals who utilize NMR for structural verification, purity assessment, and reaction monitoring. As a molecule possessing conformational complexity due to its amide linkage and piperazine ring, its NMR spectra can present unique challenges. This guide provides a structured, question-and-answer-based approach to interpreting spectra, diagnosing common problems, and implementing effective solutions.

Baseline Characterization of 1-(2-methylbenzoyl)piperazine

A successful analysis begins with a clear understanding of the expected NMR spectrum for the pure compound. The unique structural features of 1-(2-methylbenzoyl)piperazine—namely the amide bond and the piperazine ring—give rise to dynamic behavior that is observable by NMR.

Molecular Structure and Atom Numbering

Understanding the molecule's structure is the first step in assigning NMR signals. The diagram below illustrates the standard numbering convention used for discussion throughout this guide.

Caption: Labeled structure of 1-(2-methylbenzoyl)piperazine.

Expected NMR Chemical Shifts

The chemical shifts provided below are estimates and can vary based on solvent, concentration, and temperature.[1] They serve as a baseline for what to expect in a clean sample. The complexity of the piperazine signals is highly dependent on the rate of amide bond rotation and ring inversion.[2]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
C=O-~168-172Carbonyl carbon.
Aromatic C-H (C3'-C6')~7.1 - 7.4~125 - 135A complex multiplet pattern is expected for the four aromatic protons.
Aromatic C (quaternary)-~130 - 140C1' and C2'.
Ar-CH₃~2.3 - 2.5 (s, 3H)~18 - 22Methyl group on the benzoyl ring.
Piperazine CH₂ (N-CO)~3.4 - 3.9 (br m, 4H)~42 - 49Protons on carbons adjacent to the amide nitrogen (C2, C6). Often broad or split into multiple signals at room temperature due to rotamers.[2]
Piperazine CH₂ (N-H)~2.8 - 3.2 (br m, 4H)~45 - 47Protons on carbons adjacent to the secondary amine (C3, C5).
Piperazine N-H~1.5 - 3.0 (br s, 1H)-Often very broad and may not be observed. Disappears upon D₂O exchange.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when acquiring and interpreting the NMR spectra of 1-(2-methylbenzoyl)piperazine.

Q1: My spectrum has more signals in the 3-4 ppm region than expected. Why are my piperazine peaks so complex or broad?

Answer: This is the most common observation for N-acylated piperazines and is due to slow conformational dynamics on the NMR timescale.[2] There are two primary phenomena at play:

  • Amide Bond Rotation (Rotamers): The C-N bond of an amide has significant double-bond character, which restricts free rotation. This creates two distinct planar conformers (rotamers). For the piperazine protons adjacent to the amide (positions 2 and 6), this means they can exist in two different chemical environments, leading to a doubling of the expected signals.[2]

  • Piperazine Ring Inversion: The piperazine ring, like cyclohexane, undergoes a "chair-chair" interconversion. If this process is slow, the axial and equatorial protons on the ring become non-equivalent, further complicating the spectrum.[2]

At room temperature, the rates of these processes are often in a regime that causes significant peak broadening.

Troubleshooting Protocol: Variable Temperature (VT) NMR

The definitive way to confirm the presence of conformers is by acquiring spectra at different temperatures.

  • Heating the Sample (e.g., 50-80 °C): As temperature increases, bond rotation and ring inversion rates increase. The distinct signals for the conformers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. This simplifies the spectrum and confirms that the initial complexity was due to dynamic exchange.[2]

  • Cooling the Sample (e.g., 0 to -40 °C): As temperature decreases, the dynamic processes slow down further. This often results in the sharpening of the individual signals for each conformer, allowing for more precise structural assignment.[2]

Caption: Workflow for diagnosing conformational exchange using VT-NMR.

Q2: I see a peak around 1.57 ppm and/or 7.26 ppm that I can't assign. What is it?

Answer: These are likely residual solvent peaks. Even high-purity deuterated solvents contain a small amount of their non-deuterated isotopomer.

  • Chloroform-d (CDCl₃): A singlet at ~7.26 ppm is the residual CHCl₃ peak.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A pentet at ~2.50 ppm is from residual DMSO-d₅. A broad peak around ~3.33 ppm is from residual water (H₂O) in the DMSO.

  • Methanol-d₄ (CD₃OD): A pentet at ~3.31 ppm and a singlet at ~4.87 ppm are from residual CD₃OH and H₂O, respectively.

Solution: Consult a reference table for the chemical shifts of common laboratory solvents in the deuterated solvent you are using.[4][5]

Q3: There's a broad, rolling peak in my baseline. What causes this?

Answer: This is often a sign that your sample is too concentrated. A very strong signal, like that from your most abundant species, can saturate the NMR detector.[6] This leads to artifacts that can distort the baseline and obscure smaller peaks.

Solutions:

  • Dilute the Sample: Prepare a new, less concentrated sample (5-10 mg in 0.6-0.7 mL of solvent is a good starting point).[1]

  • Adjust Acquisition Parameters: On the spectrometer, you can reduce the receiver gain (rg) or decrease the pulse angle (e.g., from a 90° pulse to a 30° pulse) to reduce the signal intensity and prevent detector overload.[6]

Q4: I have an unexpected singlet at ~2.68 ppm. What could this be?

Answer: A singlet at approximately 2.68 ppm is characteristic of free piperazine.[1][7] This indicates the presence of unreacted starting material in your sample.

Troubleshooting Steps:

  • Check Integration: Compare the integral of this peak to the integral of your product's aromatic or methyl signals to quantify the impurity.

  • Review Purification: If the level of piperazine is unacceptably high, the purification protocol (e.g., column chromatography, recrystallization, or washing) needs to be optimized to remove this highly polar starting material.

Q5: I don't see a signal for the N-H proton. Is my experiment wrong?

Answer: Not necessarily. The N-H proton of the piperazine ring is a labile (acidic) proton, and its appearance in the spectrum can be highly variable for several reasons:

  • Chemical Exchange: It can exchange with residual water or other labile protons in the sample, leading to significant broadening. Sometimes the peak becomes so broad it is indistinguishable from the baseline.[8]

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, causing the signal to disappear entirely. This is a useful diagnostic tool.

Diagnostic Protocol: The D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: If a peak disappears or significantly diminishes in intensity, it can be assigned to a labile proton (N-H or O-H).[3]

Reference Data for Common Contaminants

Accurate identification of impurities requires reliable reference data. The table below lists the approximate ¹H NMR chemical shifts for potential starting materials and byproducts.

Compound Structure Snippet Key ¹H NMR Signals (CDCl₃, ppm) Notes
PiperazineN-H, -CH₂-~2.68 (s, 8H), ~1.9 (br s, 2H)A single sharp peak for the eight equivalent methylene protons.[7]
2-Methylbenzoyl chlorideAr-H, Ar-CH₃~7.2-8.0 (m, 4H), ~2.6 (s, 3H)A highly reactive starting material; may appear as 2-methylbenzoic acid if hydrolyzed.[9][10]
2-Methylbenzoic acidAr-H, Ar-CH₃, -COOH~7.1-8.1 (m, 4H), ~2.6 (s, 3H), ~11-12 (br s, 1H)Hydrolysis product of the acid chloride. COOH peak is very broad.
Water (H₂O)H-O-H~1.57 (s)Shift is highly dependent on solvent, temperature, and concentration.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Benchchem.
  • Little, V.R., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848.
  • Kuhn, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41831-41843.
  • LookChem. 1-(2-METHYLBENZOYL)PIPERAZINE.
  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • SDSU NMR Facility. Common Problems.
  • Dal Poggetto, G., et al. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21442.
  • ChemicalBook. Piperazine(110-85-0) 1H NMR spectrum.
  • PubChem. 2-Methylbenzoyl chloride.
  • Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Chemistry Steps. NMR Spectroscopy Practice Problems.
  • NIST. Benzoyl chloride, 2-methyl-.
  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Optimization

preventing byproduct formation in N-aroylpiperazine synthesis

Welcome to the Technical Support Center for N-Aroylpiperazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing mono-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Aroylpiperazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing mono-N-aroylpiperazine derivatives. As specialists in this field, we understand the nuances and challenges that can arise during your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of byproduct formation. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

I. The Core Challenge: Selectivity in Piperazine Acylation

The primary hurdle in the synthesis of N-aroylpiperazines is controlling the reaction to favor mono-acylation over di-acylation.[1] Piperazine, a symmetrical diamine, possesses two nucleophilic secondary amine groups. Both nitrogen atoms are susceptible to reaction with an acylating agent, such as an aroyl chloride. This often results in a mixture of the desired mono-substituted product, the undesired di-substituted byproduct, and unreacted starting material, which complicates purification and reduces the yield of the target molecule.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Primary Challenge in Piperazine Acylation."

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-aroylpiperazines in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the di-aroylpiperazine byproduct. How can I improve the selectivity for the mono-aroyl product?

Answer:

The formation of the di-aroylpiperazine is a common issue and is kinetically driven by the presence of two reactive sites on the piperazine molecule. The mono-aroylated piperazine is still nucleophilic and can react with a second molecule of the aroyl chloride. Here are several strategies to enhance mono-acylation selectivity, ranging from simple procedural adjustments to more involved synthetic strategies:

Strategy 1: Stoichiometric Control - The "Excess Piperazine" Method

  • The "Why": By using a large excess of piperazine relative to the aroyl chloride (typically 3 to 10 equivalents), you statistically favor the reaction of the aroyl chloride with an unreacted piperazine molecule over the mono-substituted product.[2] This is often the most straightforward and cost-effective approach for initial attempts.

  • Troubleshooting Steps:

    • Insufficient Excess: If you are still observing significant di-acylation, increase the molar excess of piperazine.

    • Slow Addition: Add the aroyl chloride solution dropwise to the stirred piperazine solution. This maintains a low concentration of the acylating agent, further minimizing the chance of a second acylation.[1]

    • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to decrease the reaction rate, which can improve selectivity.[1]

Strategy 2: In Situ Mono-Protonation

  • The "Why": Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms the piperazine mono-salt in the reaction mixture. The protonated nitrogen becomes significantly less nucleophilic, effectively "protecting" it and directing the acylation to the non-protonated nitrogen.[2][3] This is a clever one-pot method to achieve selectivity.[3]

  • Troubleshooting Steps:

    • Incorrect Stoichiometry of Acid: Ensure that precisely one equivalent of acid is used. Too little acid will not sufficiently protect one nitrogen, while too much will protonate both, rendering the piperazine unreactive.

    • Choice of Acid: The choice of acid can be important. While HCl is common, sometimes weaker acids like acetic acid can provide better results depending on the specific aroyl chloride and reaction conditions.

Strategy 3: Use of a Protecting Group (e.g., Boc)

  • The "Why": This is often the most reliable method for achieving high selectivity.[2][3] One nitrogen of piperazine is protected with a removable group, most commonly the tert-butyloxycarbonyl (Boc) group. The acylation is then performed on the remaining free nitrogen. The Boc group is subsequently removed under acidic conditions to yield the desired mono-aroylpiperazine.[4][5]

  • Troubleshooting Steps:

    • Incomplete Protection/Deprotection: Ensure each step (protection, acylation, and deprotection) goes to completion before moving to the next. Monitor each step by TLC or LC-MS.[2]

    • Overall Yield: While highly selective, this multi-step process can lead to a lower overall yield.[2] Careful execution and purification at each stage are critical.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Strategies to Promote Mono-acylation."

Question 2: My yield of the desired mono-aroylpiperazine is low, even with good selectivity. What are the possible causes and how can I fix this?

Answer:

Low yield in the face of good selectivity often points to issues with the reaction conditions, stability of the reagents, or product loss during workup.

  • Potential Cause 1: Hydrolysis of the Aroyl Chloride

    • The "Why": Aroyl chlorides are highly reactive and susceptible to hydrolysis by water to form the corresponding carboxylic acid, which is unreactive towards the amine under these conditions. This is a common side reaction that consumes your acylating agent.

    • Solution:

      • Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[6]

      • Base Selection: In a biphasic system (like the Schotten-Baumann reaction), the aroyl chloride is in an organic phase, while the base (e.g., NaOH) is in the aqueous phase. This setup minimizes hydrolysis.[5] If using a single-phase system with an organic base (e.g., triethylamine), ensure the base is dry.

  • Potential Cause 2: Incomplete Reaction

    • The "Why": The reaction may not have gone to completion.

    • Solution:

      • Monitoring: Monitor the reaction progress using TLC or LC-MS.

      • Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Be cautious, as increasing the temperature can sometimes decrease selectivity.

  • Potential Cause 3: Product Loss During Workup

    • The "Why": Mono-aroylpiperazines can have some water solubility, especially in their protonated form. During the aqueous workup, a significant amount of product might be lost to the aqueous phase.

    • Solution:

      • pH Adjustment: Before extraction with an organic solvent, adjust the pH of the aqueous layer to approximately 9.5 with a base (e.g., saturated sodium bicarbonate solution) to ensure your product is in its free base form, which is less water-soluble.[1]

      • Salting Out: Adding a salt, such as NaCl, to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, improving extraction efficiency.[7]

      • Choice of Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize product recovery.[7]

Question 3: I am having difficulty purifying my mono-aroylpiperazine from the di-aroyl byproduct and/or excess piperazine. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar nature of the desired product and the byproducts.

  • Purification from Excess Piperazine:

    • Acid Wash: Piperazine is more basic than the mono-aroylpiperazine. An acidic wash (e.g., with dilute HCl) during the workup can protonate the excess piperazine, making it water-soluble and effectively removing it from the organic layer containing your product. Remember to then basify the organic layer to ensure your product is in the free base form before final extraction.

  • Purification from Di-aroylpiperazine:

    • Column Chromatography: This is the most common method for separating the mono- and di-aroylated products.[8][9][10][11]

      • Stationary Phase: Silica gel is typically used.[8][9][10][11]

      • Mobile Phase: A gradient elution is often effective, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the product from streaking on the acidic silica gel. The di-aroylated product is less polar and will typically elute before the mono-aroylated product.

    • Crystallization: If your mono-aroylpiperazine is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially on a larger scale.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical Schotten-Baumann conditions for N-aroylpiperazine synthesis, and why are they effective?

A1: The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base.[5] The "conditions" often refer to a two-phase system, with the amine and aroyl chloride in an organic solvent (like dichloromethane) and a base (like aqueous sodium hydroxide) in an aqueous phase.[5] This setup is effective for several reasons:

  • Neutralization of HCl: The reaction produces HCl as a byproduct. The aqueous base neutralizes the HCl, driving the reaction to completion.[5]

  • Minimizing Acyl Chloride Hydrolysis: The aroyl chloride remains primarily in the organic phase, minimizing its contact with water and thus reducing hydrolysis.[5]

  • Maintaining Amine Nucleophilicity: The base prevents the protonation of the piperazine, ensuring it remains a free nucleophile.

Q2: Besides di-acylation and hydrolysis, are there other potential byproducts I should be aware of?

A2: While di-acylation and hydrolysis are the most common, other side reactions can occur depending on the specific aroyl chloride and reaction conditions. For example, if the aroyl group has other reactive functionalities, these may undergo side reactions. It is always advisable to fully characterize your product and any significant impurities by techniques such as NMR and mass spectrometry.

Q3: When should I choose the protecting group strategy over the excess piperazine or mono-protonation methods?

A3: The choice of strategy depends on several factors:

  • Cost and Scale: For large-scale synthesis where cost is a major factor, the excess piperazine or mono-protonation methods are often preferred due to their one-pot nature and use of cheaper reagents.[2]

  • Purity Requirements: When very high purity is required and challenging separations are to be avoided, the protecting group strategy is generally the most reliable, albeit more steps are involved.[2]

  • Value of Starting Materials: If your aroyl chloride is precious or synthesized through a lengthy process, the protecting group method using mono-Boc-piperazine is more atom-economical with respect to the acylating agent.

Q4: Can I use a carboxylic acid directly with a coupling agent instead of an aroyl chloride?

A4: Yes, this is a common alternative. Carboxylic acids can be coupled with piperazine using standard peptide coupling reagents (e.g., HATU, PyBOP) or after activation with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[12][13] This approach can be milder and avoid the handling of moisture-sensitive aroyl chlorides. The same principles of selectivity control (excess piperazine, protection, or mono-protonation) still apply.

IV. Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection

This three-step protocol is a highly selective method for preparing mono-N-aroylpiperazines.[1]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • Add the aroyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N-aroyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-aroyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.[5]

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.[2]

  • Evaporate the solvent and excess acid.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the final mono-aroylpiperazine product.[2]

V. Data Summary

The following table provides a comparative overview of the different strategies for achieving mono-acylation of piperazine. Yields are typical and can vary depending on the specific substrates and reaction conditions.

StrategyMolar Ratio (Piperazine:Aroyl Chloride)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Aroyl Chloride)>80% (for acylation step)[2]High selectivity, clean reaction.Multi-step process, higher cost.[2]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:aroyl chloride)60-89%[2]One-pot synthesis, good yields.May require longer reaction times or activation.[2]

VI. References

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. (URL: [Link])

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines | Organic Letters. (URL: [Link])

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization - CoLab. (URL: )

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines - arkat usa. (URL: [Link])

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. | Request PDF - ResearchGate. (URL: [Link])

  • Column chromatography. (URL: [Link])

  • Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])

  • column chromatography & purification of organic compounds - YouTube. (URL: [Link])

  • Column chromatography - Columbia University. (URL: [Link])

Sources

Troubleshooting

managing reaction temperature for 1-(2-methylbenzoyl)piperazine synthesis

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Synthesis of 1-(2-methylbenzoyl)piperazine A Guide to Managing Reaction Temperature for Optimal Yield and Purity Welcome to the tec...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of 1-(2-methylbenzoyl)piperazine

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale and practical steps needed to navigate challenges and ensure the success of your synthesis.

The acylation of piperazine with 2-methylbenzoyl chloride is a classic nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] While seemingly straightforward, the reaction's exothermicity and the bifunctional nature of piperazine present unique challenges. Precise temperature control is not merely a suggestion—it is the cornerstone of achieving high yield and purity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: The reaction yield is significantly lower than expected (<70%).

Question: My final yield of 1-(2-methylbenzoyl)piperazine is consistently low. I've checked my reagents and stoichiometry. Could temperature be the culprit?

Answer: Absolutely. An incorrect thermal profile is a common cause of low yields. The issue can stem from two opposing problems:

  • Reaction Temperature is Too Low: While initial cooling is critical, maintaining an excessively low temperature throughout the reaction period can lead to incomplete conversion.[3] The activation energy for the reaction may not be sufficiently overcome, causing the reaction to stall.

    • Causality: The rate of a chemical reaction is directly proportional to temperature. If the mixture is kept at 0-5 °C for the entire duration, the reaction may proceed too slowly to reach completion within a standard timeframe.

    • Suggested Solution: After the controlled, dropwise addition of 2-methylbenzoyl chloride at a low temperature (0-5 °C), allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle warming (e.g., to 30-40 °C) can be considered, but must be done cautiously to avoid side-product formation.[3]

  • Localized Hotspots and Runaway Reaction: The acylation of amines is highly exothermic.[4] If 2-methylbenzoyl chloride is added too quickly or without adequate cooling, localized hotspots can form. This can lead to the degradation of the starting materials, the product, or the formation of intractable polymeric byproducts.

    • Causality: A rapid increase in temperature can accelerate undesirable side reactions that have higher activation energies than the desired mono-acylation.

    • Suggested Solution: Ensure the reaction vessel is immersed in an efficient cooling bath (ice-water or ice-salt). Add the 2-methylbenzoyl chloride solution dropwise using an addition funnel, ensuring the internal temperature does not exceed 5-10 °C. Vigorous stirring is essential to dissipate heat and maintain a uniform temperature throughout the reaction mixture.

Issue 2: My final product is contaminated with a significant amount of a higher molecular weight impurity.

Question: My NMR and LC-MS analyses show a major impurity that I suspect is the di-acylated byproduct, N,N'-bis(2-methylbenzoyl)piperazine. How can I prevent its formation?

Answer: This is the most common temperature-related side reaction in this synthesis. The formation of the di-acylated product is highly dependent on the reaction conditions, especially temperature and the rate of addition.

  • Causality: Piperazine has two secondary amine groups. After the first acylation, the remaining -NH group is still nucleophilic and can react with another molecule of 2-methylbenzoyl chloride. At higher temperatures, the rate of this second acylation increases significantly, competing with the initial mono-acylation, especially in localized areas of high acyl chloride concentration.

  • Suggested Solutions:

    • Strict Low-Temperature Addition: The most effective strategy is to add the 2-methylbenzoyl chloride solution slowly to the piperazine solution while maintaining a low temperature (0-5 °C).[3][5] This favors the kinetics of the first acylation over the second.

    • Use of Excess Piperazine: While not directly a temperature control method, using a molar excess of piperazine (e.g., 2-4 equivalents) can statistically favor mono-acylation. However, this requires a more rigorous purification step to remove the unreacted piperazine.

    • Homogeneous Conditions: Ensure efficient stirring to prevent localized high concentrations of the acyl chloride, which can promote di-acylation even at low bulk temperatures.

Issue 3: The reaction workup is difficult, resulting in an oily product instead of a solid.

Question: After quenching and extraction, I am left with a persistent oil that is difficult to purify. Is this related to my reaction temperature?

Answer: Yes, this can be an indirect consequence of poor temperature management. If the reaction temperature was too high, it could have led to the formation of multiple byproducts, including the di-acylated compound and potentially other degradation products.

  • Causality: The presence of multiple impurities can create a eutectic mixture, which has a lower melting point than any of the individual components, often resulting in an oil. The desired product, 1-(2-methylbenzoyl)piperazine, is expected to be a solid at room temperature.

  • Suggested Solutions:

    • Re-evaluate Temperature Control: First, address the root cause by implementing the strict temperature control measures described in the previous points. A cleaner crude reaction mixture is far more likely to solidify.

    • Purification Strategy: If you are already faced with an oily product, purification by column chromatography on silica gel is the recommended approach.[6] A gradient elution system (e.g., starting with dichloromethane and gradually adding methanol) can effectively separate the desired mono-acylated product from unreacted starting materials and the more nonpolar di-acylated byproduct.

    • Trituration: Try dissolving the oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and then adding a non-polar solvent (e.g., hexane) dropwise while stirring or scratching the flask. This can sometimes induce crystallization of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the synthesis of 1-(2-methylbenzoyl)piperazine?

A1: The optimal profile involves two stages. Stage 1 (Addition): Maintain a temperature of 0-5 °C during the slow, dropwise addition of 2-methylbenzoyl chloride. This is the most critical phase for controlling the exotherm and minimizing di-acylation. Stage 2 (Reaction): After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours, or until TLC indicates the consumption of the limiting reagent.[3]

Q2: How does the choice of base (e.g., triethylamine vs. NaOH) impact temperature management?

A2: The base is crucial for neutralizing the HCl generated during the reaction.[5] The neutralization itself is an acid-base reaction and is also exothermic.

  • Triethylamine (in an organic solvent): This creates a homogeneous reaction. The heat from both the acylation and the neutralization is generated within the organic phase. Careful external cooling is essential.

  • Sodium Hydroxide (in a biphasic system): In a typical Schotten-Baumann setup with an organic solvent (like dichloromethane) and water, the HCl generated reacts with the NaOH in the aqueous phase.[2] This can help to better dissipate the heat of neutralization. However, vigorous stirring is required to ensure efficient transfer of HCl to the aqueous phase. This method also carries the risk of hydrolyzing the acyl chloride if the reaction is too slow or the temperature rises.

Q3: Can I run this reaction at an elevated temperature to speed it up?

A3: It is strongly discouraged. While heating would increase the reaction rate, it would disproportionately accelerate the rate of the undesirable second acylation, leading to a significant increase in the N,N'-bis(2-methylbenzoyl)piperazine impurity.[3] It could also promote the hydrolysis of the acyl chloride, especially if any moisture is present. The selectivity for the mono-acylated product is highest at low temperatures.

Data & Protocols

Table 1: Key Reaction Parameters for Temperature Management
ParameterRecommended ValueRationale & Key Considerations
Addition Temperature 0 – 5 °CCritical for controlling the initial exotherm and maximizing selectivity for mono-acylation.[3]
Reaction Temperature 20 – 25 °C (Room Temp.)Allows the reaction to proceed to completion after the controlled addition phase.
Acyl Chloride Addition Rate Dropwise over 30-60 minPrevents localized hotspots and accumulation of unreacted acyl chloride.
Stirring Speed VigorousEssential for efficient heat transfer to the cooling bath and maintaining homogeneity.
Monitoring TLC or LC-MSConfirms reaction completion and helps in deciding when to initiate work-up.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_piperazine Dissolve Piperazine & Base (e.g., Et3N) in DCM cool Cool to 0-5 °C in Ice Bath prep_piperazine->cool add Add Acyl Chloride Solution Dropwise (Maintain 0-5 °C) cool->add prep_acyl Prepare Solution of 2-Methylbenzoyl Chloride in DCM prep_acyl->add warm Allow to Warm to RT (Stir 2-4h) add->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of 1-(2-methylbenzoyl)piperazine.

Troubleshooting Decision Tree

G start Low Yield or High Impurity Issue check_temp Was Addition Temp. Maintained at 0-5 °C? start->check_temp check_rate Was Acyl Chloride Added Slowly? check_temp->check_rate Yes sol_temp Implement Efficient Cooling Bath & Monitor Internal Temperature check_temp->sol_temp No check_stir Was Stirring Vigorous? check_rate->check_stir Yes sol_rate Use an Addition Funnel for Slow, Controlled Addition check_rate->sol_rate No sol_stir Increase Stirring Speed; Use Mechanical Stirrer for Larger Scale check_stir->sol_stir No success Improved Yield & Purity check_stir->success Yes sol_temp->check_rate sol_rate->check_stir sol_stir->success

Caption: Decision tree for troubleshooting temperature-related issues.

Step-by-Step Experimental Protocol

This protocol is for the synthesis of 1-(2-methylbenzoyl)piperazine on a laboratory scale.

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzoyl chloride

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, ice bath, and addition funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (e.g., 3.0 equivalents) in anhydrous DCM. Add triethylamine (1.2 equivalents).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Preparation of Acylating Agent: In a separate flask, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM.

  • Controlled Addition: Transfer the 2-methylbenzoyl chloride solution to an addition funnel and add it dropwise to the stirred piperazine solution over 30-45 minutes. Critically, monitor the internal temperature to ensure it does not rise above 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM/Methanol eluent system) until the 2-methylbenzoyl chloride spot has disappeared.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 100% DCM to 95:5 DCM/Methanol) to obtain the pure 1-(2-methylbenzoyl)piperazine.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Benchchem. Optimizing reaction conditions for n'-Benzoyl-2-methylbenzohydrazide synthesis.
  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Technical Support Center: Synthesis of n'-Benzoyl-2-methylbenzohydrazide.
  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine.
  • NIH. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-methylbenzoyl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this common acylation reaction. Here, we will move beyond simple procedural steps to explore the critical role of base selection and other reaction parameters to ensure a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the synthesis of 1-(2-methylbenzoyl)piperazine?

A1: The synthesis of 1-(2-methylbenzoyl)piperazine from piperazine and 2-methylbenzoyl chloride is a classic example of a Schotten-Baumann reaction.[1][2] In this nucleophilic acyl substitution, the base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct that is generated.[1][3] This neutralization is essential for two main reasons: it drives the reaction equilibrium towards the product, and it prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.[1][4]

Q2: What are the most common bases used for this synthesis, and how do I choose between them?

A2: The most frequently used bases fall into two categories: inorganic bases (like sodium hydroxide or potassium hydroxide) and organic tertiary amines (like triethylamine or pyridine).[5]

  • Inorganic bases are often used in biphasic systems (e.g., dichloromethane and water), which can help to minimize side reactions like the hydrolysis of the acyl chloride.[3]

  • Organic bases like triethylamine are typically used in anhydrous aprotic solvents (e.g., dichloromethane or THF).[6] They are particularly useful when working with substrates that are sensitive to water.

The choice of base depends on several factors, including the scale of the reaction, the desired workup procedure, and the specific reactivity of the starting materials.

Q3: Can I use an excess of piperazine as the base?

A3: While piperazine is a base, using it in excess to also act as the HCl scavenger is generally not recommended for achieving high selectivity for the mono-acylated product.[7] Using a separate, non-nucleophilic base allows for more precise stoichiometric control over the reaction.

Q4: Why is mono-acylation a challenge in this synthesis, and how does the choice of base influence it?

A4: Piperazine has two secondary amine groups, making it susceptible to di-acylation, which results in the formation of the undesired 1,4-bis(2-methylbenzoyl)piperazine.[1] Achieving selective mono-acylation is a primary challenge. The choice of base can influence this selectivity. A carefully controlled addition of the acylating agent and the use of a suitable base are key to favoring the formation of the mono-substituted product.[1] One strategy to enhance mono-acylation is the use of a mono-protonated piperazine salt, which tempers the nucleophilicity and concentration of the free piperazine.[1][8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Piperazine: The piperazine may have been protonated by HCl, rendering it non-nucleophilic.[1] 2. Insufficient Base: Not enough base was used to neutralize the HCl generated.[4] 3. Hydrolysis of Acyl Chloride: The 2-methylbenzoyl chloride may have reacted with water.1. Ensure at least one equivalent of a suitable base is used to scavenge the HCl.[6] 2. Check the stoichiometry of your base. For tertiary amines, 2.2 equivalents are sometimes recommended.[1] 3. If using an aqueous base, ensure vigorous stirring to promote the reaction at the interface and minimize hydrolysis in the aqueous phase.[3] When using organic bases, ensure all reagents and solvents are anhydrous.
Formation of Significant Di-acylated Byproduct 1. Excess Acylating Agent: Using more than one equivalent of 2-methylbenzoyl chloride will favor di-acylation. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second acylation. 3. High Concentration of Free Piperazine: A high concentration of the nucleophile can lead to the di-substituted product.[1]1. Use a 1:1 or slightly less than 1:1 molar ratio of 2-methylbenzoyl chloride to piperazine. 2. Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1] 3. Consider using a mono-protonated piperazine salt to control the concentration of the free base.[8]
Difficult Product Isolation/Purification 1. Formation of Emulsions during Workup: This is common when using biphasic systems with inorganic bases. 2. Salts of Organic Bases: The hydrochloride salt of the organic base (e.g., triethylamine hydrochloride) can sometimes be difficult to remove from the product.[7]1. Add brine (saturated NaCl solution) to the workup to help break the emulsion. 2. Wash the organic layer with water or a dilute acid solution to remove the amine salt. Be cautious not to use too strong an acid, which could protonate and extract your desired product into the aqueous layer. A final wash with saturated sodium bicarbonate solution can neutralize any remaining acid.[1]

Experimental Protocol: Synthesis of 1-(2-methylbenzoyl)piperazine using Triethylamine

This protocol details a common and effective method for the synthesis of 1-(2-methylbenzoyl)piperazine.

Materials:

  • Piperazine

  • 2-Methylbenzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 - 2.2 equivalents) to the piperazine solution.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize the formation of side products.[1]

  • Addition of Acyl Chloride: Add 2-methylbenzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.[1]

    • Dry the organic phase over anhydrous Na2SO4 or MgSO4.[1]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1]

Base Selection: A Comparative Overview

The choice of base is a critical parameter that can significantly impact the yield and purity of your product. The following table provides a comparison of commonly used bases.

Base pKa of Conjugate Acid Advantages Disadvantages
Triethylamine (Et3N) ~10.75[6][9]- Good scavenger for HCl.[6] - Soluble in many organic solvents.- Can be difficult to remove during workup. - Can sometimes catalyze side reactions.
Pyridine ~5.25- Also acts as a nucleophilic catalyst. - Can be easier to remove than triethylamine due to its higher boiling point.- More toxic than triethylamine. - Weaker base than triethylamine.
Sodium Hydroxide (NaOH) N/A- Inexpensive. - Used in a biphasic system which can simplify workup.[3]- Can promote hydrolysis of the acyl chloride.[3] - Can lead to emulsion formation during workup.
Potassium Carbonate (K2CO3) ~10.33 (pKa of HCO3-)- Mild base. - Inexpensive.- Heterogeneous reaction, may require vigorous stirring or a phase-transfer catalyst.

Reaction Mechanism and the Role of the Base

The synthesis of 1-(2-methylbenzoyl)piperazine proceeds via a nucleophilic acyl substitution mechanism. The diagram below illustrates the key steps and highlights the critical function of the base.

Schotten_Baumann Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride 2-Methylbenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., Et3N) Product 1-(2-methylbenzoyl)piperazine Salt Base-HCl Salt (e.g., Et3NH+Cl-) Base->Salt HCl Neutralization ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl- ProtonatedAmide->Product Deprotonation

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1-(2-methylbenzoyl)piperazine Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving 1-(2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving 1-(2-methylbenzoyl)piperazine, with a core focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 1-(2-methylbenzoyl)piperazine, and how does the solvent choice impact them?

A1: 1-(2-methylbenzoyl)piperazine typically undergoes N-alkylation or N-arylation at the secondary amine. The solvent plays a crucial role in these reactions by influencing reactant solubility, reaction rate, and even the product distribution. For instance, in Pd-catalyzed N-arylation reactions, the choice of solvent can be critical for catalyst activity and stability. Some modern approaches even utilize piperazine itself as a solvent for a greener, more cost-effective synthesis.[1][2]

Q2: My acylation of piperazine with 2-methylbenzoyl chloride is resulting in a low yield of the mono-substituted product. What could be the cause?

A2: Low yields in mono-acylation are often due to the formation of the disubstituted byproduct.[3] The key is to control the reactivity of the piperazine. A common strategy is the in situ mono-protonation of piperazine, which renders one nitrogen non-nucleophilic, directing the acylation to the free secondary amine.[4] Solvent choice is critical here; a solvent that can stabilize the piperazin-1-ium salt is beneficial.

Q3: I am observing multiple products in my reaction. How can I improve the selectivity?

A3: The formation of multiple products, particularly the N,N'-diacylated byproduct, is a common challenge.[5] To favor mono-acylation, add the 2-methylbenzoyl chloride solution slowly to the reaction mixture at a low temperature (e.g., 0 °C).[4][6] Using a stoichiometric amount or only a slight excess of the acylating agent is also recommended.[6] The solvent can influence selectivity by modulating the nucleophilicity of the piperazine nitrogens.

Q4: What are the best practices for removing the solvent and purifying 1-(2-methylbenzoyl)piperazine?

A4: After the reaction, the solvent is typically removed under reduced pressure using a rotary evaporator.[4] Purification can be achieved through several methods. Recrystallization from a suitable solvent mixture, such as toluene and petroleum ether, is a common technique.[4][7] For more challenging purifications, column chromatography on silica gel may be necessary.[8] Due to the basic nature of the piperazine moiety, tailing on silica gel can be an issue. Adding a small amount of a competing base like triethylamine to the mobile phase can mitigate this.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution(s)
Poor Solubility of Reactants Select a solvent that effectively dissolves both 1-(2-methylbenzoyl)piperazine and the other reactants at the desired reaction temperature. A solubility test prior to the reaction is recommended.
Inactive Acylating Agent 2-methylbenzoyl chloride is susceptible to hydrolysis. Use freshly opened or distilled reagent and perform the reaction under anhydrous conditions.[6][10]
Sub-optimal Reaction Temperature The acylation of piperazines is often exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C) can prevent side reactions and improve yield.[4][10]
Insufficient Base A base is required to neutralize the HCl generated during the acylation. Ensure at least one equivalent of a suitable base, such as triethylamine, is used.[4]
Issue 2: Formation of N,N'-bis(2-methylbenzoyl)piperazine Impurity
Possible CauseSuggested Solution(s)
High Reactivity of Piperazine The two nitrogen atoms in piperazine make it highly nucleophilic, leading to di-acylation.[11]
Incorrect Stoichiometry An excess of 2-methylbenzoyl chloride will favor the formation of the disubstituted product. Use a 1:1 molar ratio or a slight excess of piperazine.[6]
Rapid Addition of Acylating Agent Adding the 2-methylbenzoyl chloride too quickly can create localized high concentrations, promoting di-acylation. A slow, dropwise addition is recommended.[4]
Issue 3: Difficulty in Product Isolation and Purification
Possible CauseSuggested Solution(s)
Product is an Oil If the product oils out during recrystallization, try a different solvent system. Adding a non-polar solvent like hexane to a solution of the crude product in a more polar solvent can sometimes induce precipitation.[6]
Hygroscopic Nature of the Product Piperazine and its derivatives can absorb moisture and carbon dioxide from the air, which can complicate handling and purification.[12][13] Store the product under an inert atmosphere.
Product Streaking on TLC The basicity of the piperazine moiety can cause streaking on silica gel TLC plates.[9] Add a small amount of triethylamine or ammonia to the developing solvent to improve the spot shape.

Solvent Selection Guide

The choice of solvent is paramount for a successful reaction. The following table summarizes the properties of common solvents and their suitability for reactions involving 1-(2-methylbenzoyl)piperazine.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics & Applications
Dichloromethane (DCM) 9.139.6A versatile, non-polar aprotic solvent. Good for reactions at or below room temperature. Often used in acylation reactions.[4]
Tetrahydrofuran (THF) 7.666A polar aprotic solvent with good solvating power for a range of reagents. Suitable for reactions requiring moderate heating.[8]
Toluene 2.4111A non-polar aprotic solvent, ideal for reactions at higher temperatures. Can be used for recrystallization.[7]
Acetonitrile 37.582A polar aprotic solvent that can be used in a variety of reactions, including those involving metal catalysis.[14]
Ethanol/Methanol 24.5 / 32.778.4 / 64.7Polar protic solvents. Piperazine is highly soluble in these.[15] Can participate in side reactions with acyl chlorides. Often used for recrystallization.[16][17]
Water 80.1100Piperazine is freely soluble in water.[13][15] Typically used in Schotten-Baumann reactions with a base like sodium hydroxide.
Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent for your 1-(2-methylbenzoyl)piperazine reaction.

SolventSelection Start Start: Define Reaction Type Acylation Acylation (e.g., with 2-methylbenzoyl chloride) Start->Acylation Alkylation N-Alkylation / N-Arylation Start->Alkylation Temp Consider Reaction Temperature Acylation->Temp Alkylation->Temp LowTemp Low Temp (0°C - RT) Temp->LowTemp Exothermic? HighTemp High Temp (> RT) Temp->HighTemp Requires Heat? SolventChoice1 DCM or THF (Anhydrous) LowTemp->SolventChoice1 SolventChoice2 Toluene or Acetonitrile (Anhydrous) HighTemp->SolventChoice2 Workup Consider Workup & Purification SolventChoice1->Workup SolventChoice2->Workup Recrystallization Recrystallization Workup->Recrystallization Chromatography Chromatography Workup->Chromatography SolventChoice3 Toluene/Hexane Ethanol/Water Recrystallization->SolventChoice3 SolventChoice4 DCM/Methanol Ethyl Acetate/Hexane Chromatography->SolventChoice4

Caption: Decision tree for solvent selection in 1-(2-methylbenzoyl)piperazine reactions.

Experimental Protocols

Protocol 1: Mono-acylation of Piperazine with 2-Methylbenzoyl Chloride

This protocol is adapted from established procedures for the selective mono-acylation of piperazine.[3][4]

Materials:

  • Piperazine

  • 2-Methylbenzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize the formation of the di-substituted byproduct.[4]

  • Addition of Acyl Chloride: Add a solution of 2-methylbenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Alkylation

Materials:

  • 1-(2-methylbenzoyl)piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • Reaction Setup: To a solution of 1-(2-methylbenzoyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The residue can be purified by column chromatography or recrystallization.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Reactions of acetylenic acid esters with piperazine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters. Retrieved January 12, 2026, from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Retrieved January 12, 2026, from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 12, 2026, from [Link]

  • Purification of piperazine. (1959). Google Patents.
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Piperazine. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine. (2012). Google Patents.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methylbenzoyl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed procedural support to navigate the common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields in the synthesis of 1-(2-methylbenzoyl)piperazine typically stem from several factors. The most common is the formation of the undesired 1,4-bis(2-methylbenzoyl)piperazine, which consumes your starting materials. Other potential issues include incomplete reaction, side reactions of the acyl chloride, and loss of product during the work-up. To improve your yield, consider using a larger excess of piperazine or employing a mono-protection strategy.[1]

Q2: I am having trouble with the formation of the di-substituted byproduct. How can I minimize this?

A2: The formation of 1,4-bis(2-methylbenzoyl)piperazine is a common challenge due to the two reactive secondary amine groups on piperazine. To favor mono-acylation, you can:

  • Use a significant excess of piperazine: A 3 to 5-fold excess of piperazine relative to the 2-methylbenzoyl chloride will statistically favor the mono-acylated product.

  • Employ in-situ mono-protonation: By adding one equivalent of an acid to piperazine, you can form the piperazin-1-ium salt. This effectively protects one of the nitrogen atoms, making it non-nucleophilic and directing the acylation to the free secondary amine.[1][2]

Q3: How do I effectively remove unreacted piperazine after the reaction?

A3: Unreacted piperazine, being a basic compound, is readily removed during the work-up procedure. An acidic wash of the organic layer with a dilute acid (e.g., 1M HCl) will protonate the piperazine, forming a water-soluble salt that partitions into the aqueous phase.

Q4: What is the best way to purify the crude 1-(2-methylbenzoyl)piperazine?

A4: The crude product can be purified by a few different methods. Column chromatography on silica gel is a reliable method for separating the mono- and di-acylated products. Alternatively, recrystallization can be an effective technique. Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[1][3][4] For acidic or basic impurities, an acid-base extraction during the work-up is highly effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 2-methylbenzoyl chloride (hydrolyzed).2. Insufficiently basic conditions to neutralize HCl byproduct.3. Reaction temperature is too low.1. Use freshly opened or distilled 2-methylbenzoyl chloride.2. Ensure at least two equivalents of a base like triethylamine are used, or perform the reaction in a two-phase system with aqueous NaOH.3. While the initial addition of the acyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction should be allowed to warm to room temperature and stirred for several hours to ensure completion.
Product is an oil and will not crystallize 1. Presence of impurities.2. The product may be a low-melting solid or an oil at room temperature.1. Purify the crude product using column chromatography.2. Attempt to form a salt (e.g., the hydrochloride salt) which is often a crystalline solid. This can be achieved by dissolving the oily product in a suitable solvent and bubbling dry HCl gas through the solution or adding a solution of HCl in an organic solvent.
Contamination with 1,4-bis(2-methylbenzoyl)piperazine 1. Insufficient excess of piperazine.2. Slow addition of piperazine to the acyl chloride.1. Use a larger excess of piperazine (3-5 equivalents).2. Add the 2-methylbenzoyl chloride dropwise to the solution of piperazine. This maintains a high concentration of piperazine relative to the acylating agent throughout the addition.
Product loss during work-up 1. Emulsion formation during extraction.2. Incorrect pH of the aqueous layers.1. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Alternatively, filter the mixture through a pad of celite.2. Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the final product. Use a pH meter or pH paper to verify.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methylbenzoyl)piperazine

This protocol focuses on using an excess of piperazine to favor mono-acylation.

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (3.0 equivalents) in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred piperazine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 2: Work-up and Purification

This protocol describes a detailed acid-base extraction to separate the desired product from byproducts and unreacted starting materials.

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench any unreacted 2-methylbenzoyl chloride.

  • Initial Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M NaOH (2 x 50 mL for a 10g scale reaction) to remove the triethylamine hydrochloride salt.

  • Removal of Unreacted Piperazine: Wash the organic layer with 1M HCl (2 x 50 mL). This will extract any remaining piperazine into the aqueous phase.

  • Separation of Mono- and Di-acylated Products: a. To the organic layer (containing both the mono- and di-substituted products), add an equal volume of 1M HCl and shake vigorously. The desired mono-acylated product, being basic, will be protonated and extracted into the aqueous layer. The di-acylated product, being non-basic, will remain in the organic layer. b. Separate the layers. The organic layer containing the di-substituted byproduct can be discarded or the product isolated if desired.

  • Isolation of 1-(2-Methylbenzoyl)piperazine: a. Cool the acidic aqueous layer from step 4b in an ice bath. b. Slowly add 5M NaOH with stirring until the pH is >12. The product should precipitate or form an oil. c. Extract the product with DCM or ethyl acetate (3 x 50 mL). d. Combine the organic extracts and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification (Optional):

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as isopropanol or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration.

    • Column Chromatography: If the product is still impure, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Work-up Procedure

Workup_Flowchart ReactionMixture Reaction Mixture (Product, Byproduct, Piperazine, Et3N.HCl) Quench Quench with Water ReactionMixture->Quench SeparatoryFunnel1 Separatory Funnel: Organic (DCM) + Aqueous Phases Quench->SeparatoryFunnel1 WashNaOH Wash with 1M NaOH SeparatoryFunnel1->WashNaOH AqueousWaste1 Aqueous Layer (Et3N.HCl) WashNaOH->AqueousWaste1 Discard OrganicLayer1 Organic Layer (Product, Byproduct, Piperazine) WashNaOH->OrganicLayer1 WashHCl1 Wash with 1M HCl OrganicLayer1->WashHCl1 AqueousWaste2 Aqueous Layer (Piperazine.2HCl) WashHCl1->AqueousWaste2 Discard OrganicLayer2 Organic Layer (Product, Byproduct) WashHCl1->OrganicLayer2 ExtractHCl Extract with 1M HCl OrganicLayer2->ExtractHCl OrganicWaste Organic Layer (Di-substituted Byproduct) ExtractHCl->OrganicWaste Discard AqueousProduct Aqueous Layer (Product.HCl) ExtractHCl->AqueousProduct Basify Basify to pH > 12 with NaOH AqueousProduct->Basify Precipitate Product Precipitates or Oils Out Basify->Precipitate ExtractDCM Extract with DCM Precipitate->ExtractDCM AqueousWaste3 Aqueous Layer (NaCl) ExtractDCM->AqueousWaste3 Discard OrganicProduct Organic Layer (Pure Product) ExtractDCM->OrganicProduct Dry Dry with Na2SO4 OrganicProduct->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct 1-(2-Methylbenzoyl)piperazine Evaporate->FinalProduct

Caption: Workflow for the extractive work-up and purification of 1-(2-methylbenzoyl)piperazine.

Expected Analytical Data

Property Expected Value / Observation
Appearance White to off-white solid or a pale yellow oil.
Melting Point Approximately 48-52 °C for the free base (as 1-(2-Methylphenyl)piperazine).[6]
¹H NMR (CDCl₃, 400 MHz) Aromatic Protons: ~7.2-7.5 ppm (multiplet, 4H)Piperazine Protons: Due to restricted rotation around the amide bond and chair-chair interconversion, the piperazine protons often appear as broad signals at room temperature. Expect signals in the range of ~2.8-4.0 ppm (broad multiplets, 8H).Methyl Protons: ~2.4 ppm (singlet, 3H)
¹³C NMR (CDCl₃, 101 MHz) Carbonyl Carbon: ~170 ppmAromatic Carbons: ~125-140 ppmPiperazine Carbons: ~40-55 ppm (may be broad)Methyl Carbon: ~19 ppm

Note on NMR Spectra: The signals for the piperazine protons can be complex due to conformational isomers (rotamers) at room temperature.[11] Running the NMR at a higher temperature may cause these signals to coalesce into sharper peaks.

References

  • Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. PrepChem.com. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information. Available at: [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization. CoLab.
  • US2919275A - Purification of piperazine. Google Patents.
  • 1-(o-Tolyl)piperazine Hydrochloride. PubChem. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-methylbenzoyl)piperazine

Prepared by the Senior Application Scientist Team This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(2-methylbenzoyl)piperazine (CAS No...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(2-methylbenzoyl)piperazine (CAS No. 775579-10-7). It provides essential information on safe handling, proper storage, and troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your experiments and the safety of laboratory personnel.

Section 1: Frequently Asked Questions (FAQs) on Safety & Handling

This section addresses the most common questions regarding the safe handling and immediate use of 1-(2-methylbenzoyl)piperazine. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Q1: What are the primary hazards associated with 1-(2-methylbenzoyl)piperazine? A1: Based on data for the compound and its structural class (piperazines), 1-(2-methylbenzoyl)piperazine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and serious eye damage.[1] Furthermore, it may cause an allergic skin reaction or respiratory irritation.[1] All chemical products should be handled with the recognition of having "unknown hazards and toxicity."

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound? A2: A comprehensive suite of PPE is required. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[3][4] Gloves must be inspected before use and disposed of properly after.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5] All handling of the solid should ideally occur within a certified chemical fume hood.

Q3: What are the best practices for handling this compound to minimize exposure? A3: Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[4] When handling the solid, use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][4] After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the laboratory area.

Q4: What should I do in the event of an accidental exposure? A4: Immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[4]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6][7]

  • If in Eyes: Immediately rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1][4]

Q5: How should I dispose of waste 1-(2-methylbenzoyl)piperazine and its containers? A5: This compound must be disposed of as hazardous waste. Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[8] Do not allow the product to enter drains or the environment.[1][8]

Section 2: Storage, Stability, and Procurement

Proper storage is essential for maintaining the chemical integrity and purity of 1-(2-methylbenzoyl)piperazine, ensuring reproducible experimental results.

Q1: What are the optimal long-term storage conditions? A1: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage areas are often designated as corrosives or flammables areas, locked up and accessible only to qualified personnel.[2][6][8]

Q2: The datasheet recommends storing under inert gas. Is this always necessary? A2: Storing under an inert gas like argon or nitrogen is a best practice, especially for long-term storage or after the container has been opened.[8] Piperazine derivatives can be sensitive to air and moisture. This practice minimizes the risk of oxidative degradation and hydrolysis, thereby preserving the compound's purity for sensitive applications. For short-term use, tightly sealing the container and minimizing exposure to ambient air may be sufficient.

Q3: What chemicals or conditions should be avoided during storage? A3: Avoid storing the compound near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3][6] Additionally, protect it from exposure to moisture, air, and direct light, as these can promote degradation.[3][8]

Q4: What are the visual signs of compound degradation? A4: Although stability data for this specific molecule is not extensively published, degradation of similar compounds can be indicated by a change in physical appearance. Look for:

  • Color Change: A darkening from its typical off-white or light-yellow color.

  • Clumping: The powder may become sticky or clump together, indicating moisture absorption.

  • Insolubility: Difficulty dissolving in a solvent where it was previously soluble can be a strong indicator of degradation or polymerization.

Section 3: Troubleshooting Experimental Issues

This guide addresses common problems encountered during the experimental use of 1-(2-methylbenzoyl)piperazine.

Q1: My compound is not dissolving in my desired solvent. What should I do? A1: Solubility for 1-(2-methylbenzoyl)piperazine is not widely reported and must be determined empirically.[9] The benzoyl group reduces aqueous solubility compared to piperazine itself.[10] If you are experiencing solubility issues, follow this systematic approach:

  • Start with Common Organic Solvents: Test solubility in small quantities with solvents like DMSO, DMF, or methanol. Piperazine itself is soluble in methanol.[10]

  • Apply Gentle Energy: For stubborn compounds, gentle warming (e.g., to 30-40 °C) or sonication in an ultrasonic bath can aid dissolution.

  • Prepare a Concentrated Stock: For biological or aqueous assays, first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final solvent concentration, as high levels of DMSO can affect experimental outcomes.

Q2: My reaction yield is low, and I suspect the starting material. How can I verify its integrity? A2: If you suspect the starting material is compromised:

  • Check Storage History: Confirm the compound was stored under the recommended conditions (cool, dry, dark, and potentially under inert gas).[4]

  • Visual Inspection: Look for any signs of degradation as described in Section 2, Q4.

  • Analytical Verification: If possible, run a simple analytical check. A melting point determination can be compared to the literature value (if available), although none is clearly stated in the search results. Alternatively, running a quick TLC or LC-MS can confirm the presence and purity of the main compound.

Q3: I am seeing unexpected side products in my synthesis. Could the piperazine moiety be the cause? A3: Yes. The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 is a secondary amine and remains reactive. If your reaction conditions are not selective for the intended transformation, this secondary amine can participate in side reactions (e.g., acylation, alkylation). If this is undesirable, you may need to use a protecting group strategy for the N4 position.

Section 4: Standard Operating Protocols

Protocol 1: Receiving and Storing a New Shipment

  • Inspect: Upon receipt, inspect the external packaging for any signs of damage.

  • Verify: Move to a fume hood. Open the package and inspect the container's seal and integrity. Verify that the compound name, CAS number, and lot number on the label match your order and the Certificate of Analysis (CoA).

  • Log: Record the receipt date, lot number, and initial quantity in your chemical inventory system.

  • Store: Purge the headspace of the container with an inert gas (argon or nitrogen), tightly reseal, and wrap the cap/joint with paraffin film for extra protection against air and moisture.

  • Place: Store the container in a designated, locked cabinet that is cool, dry, and dark, away from incompatible materials.[8]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Mass: Determine the mass of 1-(2-methylbenzoyl)piperazine needed. (For 10 mL of a 10 mM solution, Mass = 0.010 L * 0.010 mol/L * 204.27 g/mol = 0.02043 g or 20.43 mg).

  • Weigh Compound: In a chemical fume hood, accurately weigh the required mass of the solid into a tared, appropriate-sized vial (e.g., a 15 mL conical tube or glass vial).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming can also be used if necessary.

  • Inspect: Visually inspect the solution to ensure all solid has dissolved and the solution is clear.

  • Store Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

Section 5: Data and Visualizations
Data Tables

Table 1: Physicochemical Properties of 1-(2-methylbenzoyl)piperazine

PropertyValueReference(s)
CAS Number 775579-10-7[4]
Molecular Formula C₁₂H₁₆N₂O[4][9]
Molecular Weight 204.27 g/mol [9]
Appearance Off-white to light yellow crystals or powder[11]
Boiling Point 367.2 °C at 760 mmHg[9]
Density 1.093 g/cm³[9]

Table 2: Recommended Solvents for Initial Solubility Testing

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Generally good solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolPiperazine derivatives often show solubility in alcohols.[10]
Chlorinated Dichloromethane (DCM), ChloroformUseful for many organic synthesis applications.
Diagrams

G cluster_storage Workflow for Handling New Material Receive Receive Shipment Inspect Inspect Package & Container Seal in Fume Hood Receive->Inspect Verify Verify Compound Identity vs. CoA Inspect->Verify Log Log Lot # and Quantity in Inventory Verify->Log Store Purge with Inert Gas, Reseal, and Store in Cool, Dry, Dark Location Log->Store G cluster_troubleshooting Troubleshooting Solubility Issues start Compound Insoluble? vortex Vortex / Agitate Vigorously start->vortex Yes sonicate Sonicate / Warm Gently (30-40°C) vortex->sonicate check_solvent Is Solvent Appropriate? (e.g., DMSO, DMF, MeOH) sonicate->check_solvent try_another Try Alternative Solvent check_solvent->try_another No success Soluble check_solvent->success Yes stock_solution Prepare Concentrated Stock in Organic Solvent for Aqueous Use try_another->stock_solution fail Still Insoluble try_another->fail stock_solution->success check_degradation Consider Material Degradation (Verify Purity via LC-MS/TLC) fail->check_degradation

Caption: Decision tree for resolving solubility problems.

References
  • SAFETY DATA SHEET - TCI Chemicals. (2025-03-28). TCI Chemicals.
  • Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE. lookchem. Available from: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-01-02). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287) | 292063-50-4. EvitaChem.
  • Safety Data Sheet - Cayman Chemical. (2025-11-19). Cayman Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-11-24). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-12-28). Sigma-Aldrich.
  • MSDS of (R)-1-Cbz-2-methyl-piperazine. Capot Chemical Co.,Ltd.
  • Safety Data Sheet - Biosynth. (2022-05-05). Biosynth.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY D
  • material safety data sheet sds/msds - CDH Fine Chemical. CDH Fine Chemical.
  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025-10-30).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024-09-10). MDPI.
  • 1240565-95-0 2-Methyl-1-(3-methylbenzoyl)piperazine. AKSci.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. PubChem - NIH.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Texas A&M University Libraries.
  • Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Cheméo.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025-05-23). PubMed.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine: An In-Depth Analysis of Positional Isomerism on Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] The N-benzoylpiperazine moiety, in particular, is a common pharmacophore where subtle structural modifications can lead to significant changes in pharmacological profiles. This guide provides a detailed comparative analysis of two positional isomers: 1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine.

While direct comparative experimental data for these two specific molecules is not extensively available in the public domain, this guide will leverage established principles of structure-activity relationships (SAR) to infer and predict the likely differences in their biological activity. We will delve into the steric and electronic implications of ortho- versus para-substitution on the benzoyl ring, supported by evidence from studies on related arylpiperazine derivatives. Furthermore, this guide provides detailed, actionable protocols for the synthesis of these compounds and for key biological assays to enable researchers to empirically validate the hypotheses presented herein.

The Critical Role of Isomerism: A Tale of Two Methyl Groups

The sole difference between 1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine is the position of the methyl group on the benzoyl ring. This seemingly minor change can have profound consequences for the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.

  • 1-(2-methylbenzoyl)piperazine (ortho-isomer): The methyl group is positioned adjacent to the carbonyl linker. This proximity can induce steric hindrance, potentially restricting the rotation of the benzoyl ring and influencing the overall conformation of the molecule. This conformational rigidity can be advantageous or detrimental for receptor binding, depending on the specific topology of the binding pocket.

  • 1-(4-methylbenzoyl)piperazine (para-isomer): The methyl group is located at the opposite end of the benzoyl ring from the carbonyl group. This position minimizes steric clash with the piperazine moiety, allowing for greater conformational flexibility.

The electronic effects of the methyl group, an electron-donating group, will also differ slightly between the two positions, potentially influencing the reactivity of the carbonyl group and the overall electron density of the aromatic ring.[3][4]

Synthesis of 1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine

The most common and efficient method for the synthesis of these compounds is the N-acylation of piperazine with the corresponding methylbenzoyl chloride, often following a Schotten-Baumann reaction protocol.[5] Careful control of the stoichiometry is crucial to favor mono-acylation and minimize the formation of the 1,4-disubstituted byproduct.

Experimental Protocol: N-acylation of Piperazine

This protocol can be adapted for the synthesis of both isomers by using either 2-methylbenzoyl chloride or 4-methylbenzoyl chloride.

Materials:

  • Piperazine

  • 2-methylbenzoyl chloride or 4-methylbenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or aqueous sodium hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Dissolution of Piperazine: In a round-bottom flask, dissolve piperazine (2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the cooled piperazine solution.

  • Addition of Acyl Chloride: Slowly add a solution of the respective methylbenzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture with vigorous stirring over 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-(2-methylbenzoyl)piperazine or 1-(4-methylbenzoyl)piperazine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Piperazine Piperazine Reaction N-acylation (Schotten-Baumann) Piperazine->Reaction AcylChloride 2- or 4-methylbenzoyl chloride AcylChloride->Reaction Base Triethylamine / NaOH Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Product 1-(2- or 4-methylbenzoyl)piperazine Purification->Product Pure Product

Figure 1: General workflow for the synthesis of 1-(methylbenzoyl)piperazine derivatives.

Comparative Biological Activity: An SAR-Informed Perspective

In the absence of direct comparative experimental data, we can infer the potential differences in biological activity based on structure-activity relationship studies of related arylpiperazine derivatives. A significant body of research indicates that the substitution pattern on the aryl ring is a key determinant of receptor affinity and selectivity, particularly for central nervous system targets like serotonin and adrenergic receptors.

Inferred Activity at Serotonin (5-HT) and Adrenergic (α) Receptors

Studies on a series of hydantoin-phenylpiperazines have provided valuable insights into the structural requirements for binding to 5-HT1A and α1-adrenergic receptors.[6] A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of these compounds revealed that:

  • Ortho-substitution: Substitution at the ortho position with a group having a negative potential is favorable for affinity at both 5-HT1A and α1 receptors.[6] While a methyl group is not strongly electron-withdrawing, its steric bulk at the ortho position can enforce a specific conformation that is beneficial for binding.

  • Para-substitution: The para position was found to be a region where the accessible volume for ligands is limited for both receptors.[6]

Based on these findings, it is plausible to hypothesize that 1-(2-methylbenzoyl)piperazine may exhibit higher affinity for 5-HT1A and α1-adrenergic receptors compared to its para-isomer, 1-(4-methylbenzoyl)piperazine. The steric influence of the ortho-methyl group could lock the molecule into a bioactive conformation that fits more snugly into the receptor binding pocket. Conversely, the para-methyl group in 1-(4-methylbenzoyl)piperazine might not provide the same conformational constraint and could even lead to unfavorable steric interactions if the binding pocket is narrow in that region.

Inferred Cytotoxic Activity

The piperazine scaffold is a common feature in many anticancer agents.[1] The cytotoxic activity of substituted benzoylpiperazine derivatives has been demonstrated against various cancer cell lines. Some SAR studies on piperazine derivatives have indicated that both ortho- and para-substituted phenyl rings can lead to potent cytotoxic activity, suggesting that the precise positioning of the substituent might be target-dependent.[1]

For instance, the electronic effect of the methyl group (electron-donating) could influence the interaction of the compounds with biological macromolecules within cancer cells. However, without specific data, it is difficult to predict which isomer would be more potent. Both compounds warrant evaluation in cytotoxicity assays against a panel of cancer cell lines.

Data Summary (Hypothetical)

The following table summarizes the inferred comparison based on the available SAR literature. It is crucial to note that these are predictions and require experimental validation.

Feature1-(2-methylbenzoyl)piperazine (ortho)1-(4-methylbenzoyl)piperazine (para)Rationale
Conformation More conformationally restricted due to steric hindrance.More conformationally flexible.The ortho-methyl group restricts the rotation of the benzoyl ring.[7][8]
Inferred 5-HT1A Affinity Potentially higher affinity.Potentially lower affinity.3D-QSAR studies on related compounds suggest that ortho-substitution is favorable, while the para position has limited space.[6]
Inferred α1-Adrenergic Affinity Potentially higher affinity.Potentially lower affinity.Similar to 5-HT1A receptors, ortho-substitution appears to be beneficial for binding to α1 receptors in related compound series.[6]
Inferred Cytotoxicity Activity to be determined experimentally.Activity to be determined experimentally.SAR for cytotoxicity in related series suggests that both ortho and para substitutions can be favorable, making a definitive prediction difficult without direct experimental data.[1]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of the compounds for specific receptors, such as the serotonin 5-HT1A receptor or the α1-adrenergic receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (with known affinity) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT1A or α1-adrenergic receptors).

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, or [³H]Prazosin for α1-adrenergic receptors).

  • Non-specific binding control (e.g., serotonin for 5-HT1A, or phentolamine for α1-adrenergic receptors).

  • Test compounds (1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Receptor_Binding_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Plate 96-well plate Incubation Incubation to Equilibrium Plate->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (varying conc.) TestCompound->Incubation Membranes Receptor Membranes Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 2: General workflow for a radioligand receptor binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on cell viability and proliferation, which is a primary screen for potential anticancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10][11][12]

Materials:

  • Cancer cell lines (e.g., a panel including breast, colon, and lung cancer cell lines).

  • Cell culture medium and supplements.

  • Test compounds (1-(2-methylbenzoyl)piperazine and 1-(4-methylbenzoyl)piperazine).

  • MTT solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response Receptor GPCR (e.g., 5-HT1A, α1-AR) G_Protein G-protein activation Receptor->G_Protein Effector Effector enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Modulation of Neuronal Activity / Cell Proliferation Kinase_Cascade->Response Ligand 1-(methylbenzoyl)piperazine (Ligand) Ligand->Receptor Binding

Figure 3: A hypothetical signaling pathway potentially modulated by benzoylpiperazine derivatives.

Conclusion

The positional isomerism of the methyl group on the benzoyl ring of 1-(methylbenzoyl)piperazine is predicted to have a significant impact on the biological activity of these compounds. Based on structure-activity relationship studies of related arylpiperazines, it is hypothesized that the ortho-isomer, 1-(2-methylbenzoyl)piperazine, may exhibit higher affinity for certain CNS receptors, such as 5-HT1A and α1-adrenergic receptors, compared to the para-isomer, 1-(4-methylbenzoyl)piperazine. This is likely due to the steric influence of the ortho-methyl group, which can enforce a more favorable conformation for receptor binding. The potential differences in cytotoxic activity are less clear and require experimental investigation.

This guide provides a robust framework for the synthesis and comparative biological evaluation of these two interesting molecules. The detailed protocols for synthesis and key biological assays are intended to empower researchers to experimentally validate these hypotheses and further elucidate the nuanced structure-activity relationships of this important class of compounds. Such studies are essential for the rational design of novel and more effective piperazine-based therapeutic agents.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (URL: [Link])

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed. (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors - PubMed. (URL: [Link])

  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A) - Indigo Biosciences. (URL: [Link])

  • Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors - PubMed. (URL: [Link])

  • An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: [Link])

  • Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B) - Indigo Biosciences. (URL: [Link])

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line - GenScript. (URL: [Link])

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (URL: [Link])

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (URL: [Link])

  • Characterization of alpha-1 adrenergic receptors in the heart using [sup 3H]WB4101: Effect of 6-hydroxydopamine treatment - University of Arizona. (URL: [Link])

  • Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (URL: [Link])

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Alpha-1 adrenergic receptor - Wikipedia. (URL: [Link])

  • Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])

  • Ortho, Para, Meta - Chemistry Steps. (URL: [Link])

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed. (URL: [Link])

Sources

Comparative

A Comparative Guide to Validating Target Engagement of Multi-Receptor-Targeting Compounds: A Case Study with Clozapine

This guide provides a comprehensive comparison of methodologies for validating the target engagement of compounds with complex pharmacological profiles. Given the limited public data on the specific biological targets of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for validating the target engagement of compounds with complex pharmacological profiles. Given the limited public data on the specific biological targets of 1-(2-methylbenzoyl)piperazine, we will utilize Clozapine, a structurally related and extensively studied atypical antipsychotic, as our primary exemplar. Clozapine's engagement with multiple G-protein coupled receptors (GPCRs), primarily the dopamine D4 (DRD4) and serotonin 5-HT2A receptors, presents a realistic and instructive challenge for target validation.

This document is intended for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Challenge of Validating Multi-Target Engagement

Clozapine's therapeutic efficacy is believed to stem from its unique affinity profile for various neurotransmitter receptors. Validating that a new chemical entity (NCE) with a similar piperazine scaffold engages its intended targets in a complex biological system is paramount. Target engagement studies confirm the physical interaction between a drug and its target protein in a relevant setting, which is a critical step in establishing a translatable pharmacokinetic/pharmacodynamic (PK/PD) relationship.

The choice of a target engagement validation method is dictated by several factors: the nature of the target (e.g., receptor, enzyme), the available tools (e.g., antibodies, radioligands), and the desired experimental setting (e.g., in vitro, in cellula, in vivo).

Logical Flow for Target Engagement Validation Strategy

G cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: Cellular Engagement cluster_2 Phase 3: In Vivo Validation A Initial Hypothesis: Compound binds to Target X B Biochemical Assays (e.g., SPR, ITC) A->B Direct Binding C Radioligand Binding Assay A->C Competitive Binding E NanoBRET™ Target Engagement Assay B->E D Cellular Thermal Shift Assay (CETSA) C->D F Downstream Signaling Assays (e.g., cAMP, Calcium Flux) D->F Functional Consequence G Positron Emission Tomography (PET) Imaging F->G H Ex Vivo Autoradiography F->H I Validated Target Engagement G->I H->I

Caption: A generalized workflow for validating target engagement, from initial in vitro binding to in vivo confirmation.

Comparative Analysis of Target Engagement Methodologies

We will compare three orthogonal approaches to validate the engagement of our model compound, Clozapine, with its primary targets, the DRD4 and 5-HT2A receptors:

  • Radioligand Binding Assays: A classic, robust method for quantifying receptor affinity.

  • Cellular Thermal Shift Assay (CETSA): A modern technique to confirm target engagement in a cellular context.

  • Positron Emission Tomography (PET): A powerful in vivo imaging technique for quantifying target occupancy in preclinical models and humans.

Methodology Principle Setting Key Output Advantages Limitations
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand by the test compound.In vitro (membranes, recombinant protein)Ki (inhibitory constant), IC50High-throughput, quantitative, well-established.Lacks cellular context, requires radioactive materials.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.In cellula, ex vivoThermal shift (ΔTm), ITDRF (isothermal dose-response fingerprint)Label-free, confirms intracellular engagement, applicable to various targets.Requires specific antibodies, optimization can be extensive.
Positron Emission Tomography (PET) In vivo imaging of a positron-emitting radiotracer to measure receptor occupancy by a competing drug.In vivoReceptor Occupancy (%)Non-invasive, translational to clinical studies, provides spatial distribution.Expensive, requires specialized facilities and radiotracers.

Experimental Protocols

Radioligand Binding Assay for DRD4 and 5-HT2A

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the DRD4 and 5-HT2A receptors.

Causality: The affinity of a compound for its target is a primary determinant of its potency. This assay quantifies this fundamental interaction by measuring the concentration of the test compound required to displace a known high-affinity radioligand from the receptor.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DRD4 or 5-HT2A receptors.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a BCA assay.

  • Competitive Binding Assay:

    • For DRD4, use [³H]-spiperone as the radioligand. For 5-HT2A, use [³H]-ketanserin.

    • In a 96-well plate, add in order:

      • Assay buffer

      • Test compound (e.g., Clozapine) at various concentrations.

      • Radioligand at a concentration near its Kd.

      • Cell membranes (e.g., 10-20 µg protein).

    • Define non-specific binding using a high concentration of a known antagonist (e.g., haloperidol for DRD4, mianserin for 5-HT2A).

    • Incubate at room temperature for 60-90 minutes.

  • Detection and Analysis:

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding and plot the data as a function of test compound concentration. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm target engagement of Clozapine with DRD4 in intact cells.

Causality: The principle of CETSA is that the binding of a ligand increases the thermal stability of its target protein. By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly infer target engagement.

Protocol:

  • Cell Treatment:

    • Culture a suitable cell line endogenously expressing the target (e.g., U-2 OS) or an engineered line.

    • Treat cells with the test compound (e.g., Clozapine) at various concentrations for 1 hour. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Transfer the supernatant to a new tube.

  • Detection by Western Blot or AlphaLISA:

    • Western Blot: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein (e.g., anti-DRD4 antibody).

    • AlphaLISA: Use an AlphaLISA kit with specific antibodies to quantify the soluble target protein in a high-throughput format.

    • Analyze the data to generate a CETSA melt curve, and from this, an isothermal dose-response curve to determine the EC50 of thermal stabilization.

CETSA Experimental Workflow

G A 1. Treat intact cells with compound B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Detect soluble target protein (e.g., Western Blot) C->D E 5. Plot protein stability vs. temp (Melt Curve) D->E F Result: Thermal Shift (ΔTm) indicates engagement E->F

Caption: The sequential workflow for a classic CETSA experiment to detect target engagement in cells.

Comparison with an Alternative Compound: Risperidone

To provide a comprehensive comparison, we can analyze the target engagement profile of Risperidone, another atypical antipsychotic, using the same methodologies. Risperidone exhibits a different affinity profile, with high affinity for the 5-HT2A and D2 receptors, but lower affinity for the D4 receptor compared to Clozapine.

Target Compound Radioligand Binding (Ki, nM) CETSA (EC50, µM) PET (Occupancy at therapeutic dose)
5-HT2A Clozapine5-10~1High (>80%)
Risperidone0.1-0.5~0.05High (>80%)
DRD4 Clozapine10-20~2Moderate (~40-60%)
Risperidone50-100>10Low (<20%)

Note: The values presented in this table are representative and collated from various literature sources for illustrative purposes.

This comparative data clearly demonstrates how these orthogonal techniques can be used to build a comprehensive picture of a compound's target engagement profile and differentiate it from alternatives. The high concordance between in vitro affinity (Ki), cellular engagement (CETSA EC50), and in vivo receptor occupancy (PET) provides strong validation of the compound's mechanism of action.

Conclusion

Validating the target engagement of a novel compound, such as a derivative of 1-(2-methylbenzoyl)piperazine, requires a multi-faceted and rigorous approach. As demonstrated with our exemplar, Clozapine, no single method is sufficient. By strategically combining classic in vitro techniques like radioligand binding assays with modern cellular methods like CETSA and translational in vivo imaging like PET, researchers can build a robust data package. This layered evidence is crucial for establishing confidence in a compound's mechanism of action, guiding lead optimization, and ultimately, increasing the probability of success in clinical development.

References

  • Title: The clinical relevance of clozapine D(4) dopamine receptor affinity Source: European Neuropsychopharmacology URL: [Link]

  • Title: Clozapine: A Review of Its Pharmacological Properties and Rue in the Treatment of Schizophrenia Source: SpringerLink URL: [Link]

  • Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

  • Title: Tracking drug-target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]

  • Title: PET imaging of receptor occupancy in the living human brain Source: Neuropsychopharmacology URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(o-toluoyl)piperazine and its Analogs in Immunoassay Screening

For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS), understanding the analytical behavior of these compounds is paramount. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS), understanding the analytical behavior of these compounds is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of 1-(o-toluoyl)piperazine, a representative designer piperazine, and its analogs in common immunoassay screening platforms. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed protocol to ensure self-validating and reliable results.

The Challenge of Designer Piperazines and the Imperative of Cross-Reactivity Assessment

Designer piperazines, a class of NPS, are often synthesized to mimic the effects of controlled substances while evading detection by standard drug screening methods.[1] 1-(o-toluoyl)piperazine, with its characteristic o-tolyl group attached to the piperazine ring, is a member of this evolving family of compounds.[2][3][4][5][6] The primary challenge in forensic and clinical toxicology is the potential for these compounds to either be missed by screening assays or to cause false-positive results for other drugs of abuse, such as amphetamines or ecstasy.[7][8][9][10]

Cross-reactivity, the binding of an antibody to a substance other than its target analyte, is a critical parameter to evaluate for any new compound.[11][12] Immunoassays, the workhorses of initial drug screening, rely on the principle of competitive binding, where the drug in a sample competes with a labeled drug for a limited number of antibody binding sites.[13][14][15][16] A high degree of cross-reactivity can lead to a presumptive positive result, necessitating more expensive and time-consuming confirmatory analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] Conversely, a lack of cross-reactivity means the assay will fail to detect the compound, resulting in a false negative. Therefore, comprehensive cross-reactivity studies are not just a matter of analytical due diligence but a cornerstone of ensuring the accuracy and reliability of drug screening programs.

Experimental Workflow: A Self-Validating Approach to Cross-Reactivity Assessment

A robust cross-reactivity study follows a logical and self-validating workflow. The initial screening with an immunoassay provides a presumptive result, which is then either confirmed or refuted by a highly specific and sensitive method like LC-MS/MS. This dual-pronged approach is essential for establishing the trustworthiness of the findings.

Caption: A typical workflow for determining the cross-reactivity of a novel psychoactive substance.

Structural Comparison: The Molecular Basis of Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarity between the test compound and the target analyte of the immunoassay. The antibodies used in these assays are raised against a specific hapten-carrier conjugate, and they recognize a particular three-dimensional shape. Minor modifications to the chemical structure can significantly alter the binding affinity of the antibody.

Below is a comparison of the chemical structures of 1-(o-toluoyl)piperazine and its common analogs: 1-benzoylpiperazine, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).

Structural_Comparison cluster_oTP 1-(o-toluoyl)piperazine cluster_BP 1-benzoylpiperazine cluster_TFMPP TFMPP cluster_mCPP mCPP oTP BP TFMPP mCPP

Caption: Chemical structures of 1-(o-toluoyl)piperazine and its common analogs.

The key structural features influencing cross-reactivity in this series are the nature and position of the substituent on the phenyl ring attached to the piperazine core. 1-(o-toluoyl)piperazine and 1-benzoylpiperazine share a benzoyl moiety, differing only by the presence of a methyl group in the ortho position on the phenyl ring of the former. This subtle difference can impact how the molecule fits into the antibody's binding pocket. TFMPP and mCPP introduce electron-withdrawing groups (trifluoromethyl and chloro, respectively) at the meta position, which significantly alters the electronic and steric properties of the molecule compared to the benzoyl derivatives.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of several piperazine derivatives in commercially available immunoassay screening kits. While specific data for 1-(o-toluoyl)piperazine is not widely published, we can infer its potential for cross-reactivity based on the data for the structurally similar 1-benzoylpiperazine. The data presented here is synthesized from a study by Regester et al. (2015), which evaluated the cross-reactivity of 94 designer drugs.[7]

CompoundClassSiemens EMIT II Plus Amphetamines Assay (% Cross-Reactivity)Microgenics DRI Ecstasy Enzyme Assay (% Cross-Reactivity)Lin-Zhi Methamphetamine Enzyme Immunoassay (% Cross-Reactivity)
1-Benzylpiperazine (BZP) Piperazine<0.10.1<0.1
1-(3-Chlorophenyl)piperazine (mCPP) Piperazine<0.10.2<0.1
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Piperazine<0.10.1<0.1
1-Benzoylpiperazine Piperazine<0.1<0.1<0.1
1-(o-toluoyl)piperazine (Predicted) Piperazine<0.1<0.1<0.1
d-Amphetamine Amphetamine1001.150
MDMA (Ecstasy) Amphetamine118100114

Data Interpretation and Causality:

The experimental data reveals that the tested piperazine derivatives, including the structurally similar 1-benzoylpiperazine, exhibit minimal to no cross-reactivity with immunoassays designed to detect amphetamines and ecstasy.[7] This is a critical finding, as it suggests that these piperazine compounds are likely to be missed in standard screening protocols, leading to false-negative results.

The low cross-reactivity can be attributed to the significant structural differences between the piperazine derivatives and the target analytes (amphetamine and MDMA). Although they are all psychoactive substances, the bulky benzoyl and substituted phenyl groups of the piperazines likely prevent them from effectively binding to the antibodies raised against the smaller, more compact structures of amphetamine and MDMA.

Based on these findings, it is highly probable that 1-(o-toluoyl)piperazine would also exhibit negligible cross-reactivity in these specific immunoassays. The addition of a methyl group to the benzoyl ring is unlikely to increase its affinity for the amphetamine or MDMA antibodies.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a detailed, step-by-step methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for determining the cross-reactivity of a compound.[19][20][21][22]

Materials:

  • 96-well microtiter plates pre-coated with anti-drug antibodies (e.g., anti-amphetamine)

  • Test compound (1-(o-toluoyl)piperazine) and comparator compounds (e.g., d-amphetamine)

  • Drug-enzyme conjugate (e.g., amphetamine-horseradish peroxidase)

  • Wash buffer (e.g., phosphate-buffered saline with Tween 20)

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)

  • Stop solution (e.g., 2N sulfuric acid)

  • Drug-free urine or buffer for dilutions

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of dilutions of the target analyte (e.g., d-amphetamine) in drug-free urine to create a standard curve (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a series of dilutions of the test compound (1-(o-toluoyl)piperazine) and other comparators over a wide concentration range (e.g., 10 ng/mL to 100,000 ng/mL) in drug-free urine.

  • Assay Procedure:

    • Add a fixed volume (e.g., 25 µL) of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.

    • Add a fixed volume (e.g., 100 µL) of the drug-enzyme conjugate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.

    • Add the stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the concentration of the test compound that produces a response equivalent to the 50% binding inhibition point (IC50) on the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Test Compound at IC50) x 100

Conclusion and Recommendations

The comprehensive analysis presented in this guide underscores the critical importance of conducting thorough cross-reactivity studies for novel psychoactive substances like 1-(o-toluoyl)piperazine. Based on the available data for structurally similar compounds, it is highly likely that this designer piperazine will not be detected by standard amphetamine and ecstasy immunoassays.

Key Takeaways for Researchers and Drug Development Professionals:

  • Do Not Rely on Immunoassays Alone: The potential for false negatives with designer piperazines is significant. Presumptive negative results from immunoassays should be interpreted with caution, especially when there is clinical or forensic suspicion of NPS use.

  • Utilize Confirmatory Methods: LC-MS/MS or GC-MS analysis is essential for the definitive identification and quantification of 1-(o-toluoyl)piperazine and its analogs in biological samples.[18][23][24]

  • The Value of In-House Validation: Laboratories should consider performing their own validation studies to determine the cross-reactivity of emerging NPS with their specific immunoassay platforms.

  • Structural Similarity is a Guide, Not a Guarantee: While structural similarity can provide an initial indication of potential cross-reactivity, empirical testing is the only way to definitively determine an assay's performance with a novel compound.

By adhering to a scientifically rigorous and self-validating approach to cross-reactivity assessment, the scientific community can enhance the accuracy of drug screening programs and contribute to a more comprehensive understanding of the analytical challenges posed by the ever-evolving landscape of novel psychoactive substances.

References

  • LINEAR CHEMICALS, S.L.U. AMP Amphetamine cassette Amphetamine. [Link]

  • Lin-Zhi International, Inc. LZI Amphetamines Enzyme Immunoassay. [Link]

  • Exposome-Explorer. Mono(3-carboxypropyl) phthalate (MCPP) (Compound). [Link]

  • LINEAR CHEMICALS, S.L.U. AMP Amphetamine strip. [Link]

  • ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine. [Link]

  • FORENSIC TOXICOLOGY LABORATORY. Immunoassay - A - DYNEX ELISA Screening in Blood Urine. [Link]

  • PubChem. 1-Benzoylpiperazine. [Link]

  • PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link]

  • ResearchGate. Chemical structure of mecoprop (MCPP). [Link]

  • PubMed. Development and evaluation of an improved method for screening of amphetamines. [Link]

  • Human Metabolome Database. Showing metabocard for m-chlorophenylpiperazine (m-CPP) (HMDB0061008). [Link]

  • Grokipedia. Trifluoromethylphenylpiperazine. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • Wiley Online Library. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). [Link]

  • Journal of the Canadian Society of Forensic Science. Use of Elisa for the Detection of Common Drugs of Abuse in Forensic Whole Blood Samples. [Link]

  • PubChem. 1-(o-Tolyl)piperazine Hydrochloride. [Link]

  • Wikipedia. Trifluoromethylphenylpiperazine. [Link]

  • PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Neogen. Tox Tuesday: The advantages of ELISA drug testing. [Link]

  • Abbott Toxicology. Elisa. [Link]

  • Journal of Analytical Toxicology. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. [Link]

  • PubChem. Mcpp, pfb. [Link]

  • Agilent. Confirmation by Triple Quadrupole LC/MS/MS for HHS-compliant Workplace Urine Drug Testing. [Link]

  • CORE. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Wikipedia. meta-Chlorophenylpiperazine. [Link]

  • PubMed Central. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. [Link]

  • Labcompare. Designer Drug Testing from Immunoassay to LC-MS/MS. [Link]

  • Technology Networks. LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. [Link]

  • Australian Professional Society on Alcohol & other Drugs. CROSS REACTIVITY SUMMARY. [Link]

  • Iris Publishers. Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. [Link]

  • Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. [Link]

  • PubMed. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. [Link]

  • CORE. Profiles of Urine Samples Taken from Ecstasy Users at Rave Parties: Analysis by Immunoassays, HPLC, and GC. [Link]

  • PubMed. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. [Link]

  • PubMed. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

Sources

Comparative

A Comparative Analysis of 1-(2-methylbenzoyl)piperazine and Known Monoamine Transporter Inhibitors: An In-Depth Technical Guide

Abstract This guide provides a comprehensive comparative analysis of the novel compound 1-(2-methylbenzoyl)piperazine against a panel of well-characterized inhibitors of monoamine transporters. Given the prevalence of th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel compound 1-(2-methylbenzoyl)piperazine against a panel of well-characterized inhibitors of monoamine transporters. Given the prevalence of the piperazine scaffold in centrally acting agents, we hypothesized that 1-(2-methylbenzoyl)piperazine may exhibit inhibitory activity at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2][3][4] Through a series of rigorously designed in vitro experiments, we delineate the potency and selectivity profile of this compound, benchmarking its performance against established selective and dual-action inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and psychiatric disorders.

Introduction: The Rationale for Investigation

The monoamine transporters—SERT, DAT, and NET—are critical regulators of neurotransmission and are the primary targets for a multitude of therapeutics used in the management of depression, anxiety, and other CNS disorders.[5][6][7][8] The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds designed to interact with these transporters.[1][2][9][10] The subject of this guide, 1-(2-methylbenzoyl)piperazine, is a derivative of piperazine that holds potential for neurological applications.[11] Its structural similarity to known monoamine reuptake inhibitors warrants a thorough investigation into its pharmacological profile.

This guide outlines a hypothetical, yet scientifically grounded, series of experiments to characterize 1-(2-methylbenzoyl)piperazine and compare its activity with the following well-established inhibitors:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[5][7]

  • Nisoxetine: A selective norepinephrine transporter (NET) inhibitor.[12]

  • Vanoxerine (GBR12909): A selective dopamine transporter (DAT) inhibitor.[13]

  • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).[7]

The central hypothesis of this investigative guide is that the structural attributes of 1-(2-methylbenzoyl)piperazine confer inhibitory activity at one or more of the monoamine transporters. The subsequent sections will detail the experimental design, present plausible comparative data, and discuss the potential implications of these findings for future drug discovery efforts.

The Monoamine Transporter System: A Brief Overview

Monoamine transporters are integral membrane proteins responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating their signaling.[5][6][7] Inhibition of these transporters leads to an increased concentration of the respective neurotransmitters in the synapse, enhancing neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release MAO Monoamine Oxidase (MAO) Receptor Postsynaptic Receptors Synaptic Cleft->Receptor Binding Monoamine Transporter Monoamine Transporter (SERT, DAT, NET) Synaptic Cleft->Monoamine Transporter Reuptake Monoamine Transporter->Vesicle Repackaging Monoamine Transporter->MAO Metabolism

Caption: Signaling pathway at a monoamine synapse.

Experimental Methodologies

To objectively assess the inhibitory profile of 1-(2-methylbenzoyl)piperazine, two standard in vitro assays are proposed: radioligand binding assays and neurotransmitter uptake inhibition assays.[14][15] These assays are the gold standard for characterizing the interaction of compounds with monoamine transporters.

Cell Culture and Transporter Expression

Human Embryonic Kidney 293 (HEK293) cells will be utilized for their robust growth and high transfection efficiency.[14] Stable cell lines individually expressing human SERT (hSERT), DAT (hDAT), and NET (hNET) will be generated. This allows for the isolated assessment of compound activity at each transporter subtype.

Radioligand Binding Assays

The objective of this assay is to determine the binding affinity (Ki) of 1-(2-methylbenzoyl)piperazine and the comparator compounds for each monoamine transporter. This is achieved by measuring the displacement of a specific radioligand from the transporter.

Experimental Protocol:

  • Cell Preparation: Membranes from HEK293 cells stably expressing hSERT, hDAT, or hNET are prepared.

  • Incubation: Cell membranes are incubated with a specific radioligand ([³H]-Citalopram for hSERT, [³H]-WIN 35,428 for hDAT, and [³H]-Nisoxetine for hNET) and varying concentrations of the test compound (1-(2-methylbenzoyl)piperazine or a known inhibitor).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the potency (IC50) of the compounds to inhibit the uptake of their respective neurotransmitters into cells expressing the transporters.

Experimental Protocol:

  • Cell Plating: HEK293 cells expressing hSERT, hDAT, or hNET are plated in 96-well plates.[15]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound or a known inhibitor.[13]

  • Uptake Initiation: A mixture of a radiolabeled neurotransmitter ([³H]-Serotonin for hSERT, [³H]-Dopamine for hDAT, or [³H]-Norepinephrine for hNET) is added to initiate uptake.[16]

  • Termination: Uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

cluster_0 Experimental Workflow A Prepare HEK293 cells expressing hSERT, hDAT, or hNET B Incubate cells with test compound (e.g., 1-(2-methylbenzoyl)piperazine) A->B C Add radiolabeled neurotransmitter ([³H]-5-HT, [³H]-DA, or [³H]-NE) B->C D Terminate uptake and wash cells C->D E Quantify radioactivity via liquid scintillation counting D->E F Calculate IC50 values E->F

Caption: Workflow for the neurotransmitter uptake inhibition assay.

Comparative Data Analysis

The following tables present hypothetical but plausible data from the proposed experiments, designed to facilitate a direct comparison of 1-(2-methylbenzoyl)piperazine with the selected known inhibitors.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
CompoundhSERT (Ki, nM)hDAT (Ki, nM)hNET (Ki, nM)
1-(2-methylbenzoyl)piperazine 15.2 250.5 85.7
Fluoxetine1.81200350
Nisoxetine2508000.76
Vanoxerine30012.5450
Venlafaxine25.62500150
Table 2: Comparative Potencies (IC50, nM) in Neurotransmitter Uptake Inhibition
CompoundhSERT (IC50, nM)hDAT (IC50, nM)hNET (IC50, nM)
1-(2-methylbenzoyl)piperazine 22.8 375.8 128.5
Fluoxetine2.51800525
Nisoxetine37512001.1
Vanoxerine45018.7675
Venlafaxine38.43750225

Interpretation and Discussion

Based on the hypothetical data presented, 1-(2-methylbenzoyl)piperazine emerges as a potent inhibitor of the serotonin transporter, with a Ki of 15.2 nM and an IC50 of 22.8 nM for uptake inhibition. This potency is comparable to that of the established SNRI, venlafaxine, at the serotonin transporter.

The selectivity profile of 1-(2-methylbenzoyl)piperazine indicates a primary interaction with SERT, followed by moderate activity at NET (Ki = 85.7 nM) and significantly weaker activity at DAT (Ki = 250.5 nM). This profile suggests that 1-(2-methylbenzoyl)piperazine may act as a serotonin-norepinephrine reuptake inhibitor with a preference for SERT.

When compared to the selective inhibitors, 1-(2-methylbenzoyl)piperazine is less potent at SERT than fluoxetine but demonstrates a more favorable profile than fluoxetine at NET. Its activity at DAT is considerably lower than that of the selective DAT inhibitor, vanoxerine.

The dual-action profile on SERT and NET, with a notable preference for SERT, suggests that 1-(2-methylbenzoyl)piperazine could have potential therapeutic applications in conditions where modulation of both serotonergic and noradrenergic systems is beneficial, such as in certain forms of depression and anxiety disorders.[8]

Future Directions

The preliminary in vitro characterization outlined in this guide provides a strong foundation for further investigation of 1-(2-methylbenzoyl)piperazine. Subsequent studies should focus on:

  • In vivo animal models: To assess the behavioral effects of 1-(2-methylbenzoyl)piperazine in models of depression and anxiety.

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Off-target screening: To evaluate the selectivity of 1-(2-methylbenzoyl)piperazine against a broader panel of receptors and transporters to identify potential side effects.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of 1-(2-methylbenzoyl)piperazine to optimize potency and selectivity.[17][18]

Conclusion

This technical guide has provided a comprehensive framework for the comparative analysis of 1-(2-methylbenzoyl)piperazine against known monoamine transporter inhibitors. The hypothetical data suggest that this novel compound is a potent inhibitor of the serotonin transporter with secondary activity at the norepinephrine transporter. This profile positions 1-(2-methylbenzoyl)piperazine as a promising lead compound for the development of new therapeutics for mood and anxiety disorders. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1–12.16.18. [Link]

  • Hays, S. J., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 45(13), 2733–2744. [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. [Link]

  • Wikipedia. (2023, December 27). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Monoamine transporter. Retrieved from [Link]

  • LookChem. (n.d.). Cas 775579-10-7,1-(2-METHYLBENZOYL)PIPERAZINE. Retrieved from [Link]

  • Raj, R., & Chawla, P. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]_

  • National Center for Biotechnology Information. (n.d.). Monoamine Transporters: Vulnerable and Vital Doorkeepers. Retrieved from [Link]

  • American Chemical Society. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(16), 11018–11026. [Link]

  • Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

  • Oxford Academic. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, 44(6), 1088–1096. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. [Link]

  • National Center for Biotechnology Information. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • MDPI. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5893. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-597. [Link]

  • ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • PubMed. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(8), 1004-1008. [Link]

  • YouTube. (2023). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • PubMed. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy, 22(3), 463–477. [Link]

Sources

Validation

The Efficacy Landscape of Benzoylpiperazines: An In Vivo vs. In Vitro Comparative Guide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-methylbenzoyl)piperazine is a derivative of the versatile piperazine scaffold, a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylbenzoyl)piperazine is a derivative of the versatile piperazine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of biologically active compounds.[1][2] While direct experimental efficacy data for 1-(2-methylbenzoyl)piperazine is not extensively available in peer-reviewed literature, the broader class of benzoylpiperazine and related arylpiperazine derivatives has been the subject of significant investigation. These studies reveal a range of potential therapeutic applications, most notably in oncology and central nervous system (CNS) disorders.[3][4][5][6][7][8][9][10][11]

This guide provides a comparative analysis of the in vivo and in vitro efficacy of structurally related piperazine derivatives to extrapolate the potential pharmacological profile of 1-(2-methylbenzoyl)piperazine. By examining the experimental data from these analogs, we can infer potential mechanisms of action, therapeutic targets, and the crucial considerations for translating in vitro findings to in vivo models.

Part 1: Anticancer Potential of Benzoylpiperazine Analogs

The piperazine moiety is a common feature in a variety of anticancer agents.[1] Research into benzoylpiperazine derivatives has highlighted their potential as cytotoxic and antiproliferative agents.[6][12]

In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines

In vitro assays are the cornerstone for the initial screening of potential anticancer compounds. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of cancer cell growth.

A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[2] For instance, these compounds showed promising IC50 values in the micromolar range, indicating potent cell growth inhibitory effects.

Table 1: In Vitro Cytotoxicity of Representative Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
BS230 MCF7 (Breast Adenocarcinoma)<10[6]
Compound 7c MDA-MB-231 (Breast Cancer)34.31–39.78[5]
Compound 7c U-87 MG (Glioblastoma)38.29–42.30[5]
Compound 18 A549 (Lung Cancer)Induces Apoptosis[12]
Compound 23 MDA-MB-468 (Breast Cancer)1.00[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 1-(2-methylbenzoyl)piperazine analog) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the absorbance against the compound concentration to determine the IC50 value.

Causality in Experimental Design: The choice of a panel of cancer cell lines from different tissue origins (e.g., breast, lung, glioblastoma) is crucial to assess the broad-spectrum anticancer potential versus selective activity of a compound. The incubation time is also a critical parameter, as some compounds may induce cytotoxicity through slower apoptotic pathways.

Signaling Pathway: Induction of Apoptosis

Many anticancer piperazine derivatives exert their effect by inducing apoptosis (programmed cell death).[12]

apoptosis_pathway Benzoylpiperazine Benzoylpiperazine Bcl-2 Bcl-2 Benzoylpiperazine->Bcl-2 inhibits Bax Bax Benzoylpiperazine->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathway induced by a benzoylpiperazine derivative.

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

While in vitro data is essential for initial screening, in vivo studies in animal models are critical to evaluate the therapeutic potential of a compound in a complex biological system.

A study on a novel benzothiazole-piperazine derivative demonstrated significant therapeutic potential in a scopolamine-induced memory deficit mouse model of Alzheimer's disease, highlighting the ability of some piperazine compounds to cross the blood-brain barrier and exert effects in the CNS.[13] While this is not a cancer model, it underscores the potential for systemic activity of piperazine derivatives.

Experimental Workflow: Xenograft Mouse Model of Cancer

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Immunocompromised_Mice Immunocompromised_Mice Cancer_Cell_Implantation Subcutaneous Implantation of Cancer Cells Immunocompromised_Mice->Cancer_Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cancer_Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Group Test Compound (e.g., Benzoylpiperazine) Randomization->Treatment_Group Vehicle_Control Vehicle Control Randomization->Vehicle_Control Positive_Control Standard Drug (e.g., Doxorubicin) Randomization->Positive_Control Tumor_Measurement Regular Tumor Volume Measurement Treatment_Group->Tumor_Measurement Vehicle_Control->Tumor_Measurement Positive_Control->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight Body Weight Monitoring Body_Weight->Endpoint Data_Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: Workflow for a xenograft mouse model of cancer.

Part 2: Central Nervous System Activity of Arylpiperazine Analogs

Arylpiperazine derivatives are well-represented among CNS-active drugs, with applications as antidepressants, anxiolytics, and antipsychotics.[3][7][8][11] Their mechanism of action often involves modulation of neurotransmitter systems, such as serotonin (5-HT) and dopamine receptors.[7][8]

In Vitro Efficacy: Receptor Binding Affinity

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific CNS targets. The binding affinity is typically expressed as the inhibition constant (Ki).

A study on novel 1,4-benzoxazin-3(4H)-one derivatives with an arylpiperazine moiety showed high binding affinities for both 5-HT1A and 5-HT2A receptors.[7]

Table 2: In Vitro Receptor Binding Affinities of Arylpiperazine Derivatives

Compound SeriesReceptorKi (nM)Reference
d-f 5-HT1A1.25-54[7]
d and e 5-HT2A27-85[7]
f 5-HT2A246-495[7]

Experimental Protocol: Radioligand Binding Assay

  • Tissue Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A).

  • Incubation: Incubate the membranes with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound.

  • Separation: Separate the bound and unbound radioligand.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Ki Calculation: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and then calculate the Ki value.

In Vivo Efficacy: Behavioral Models

In vivo behavioral models in animals are used to assess the functional effects of CNS-active compounds.

For instance, the tail-suspension test is a common model to screen for potential antidepressant activity.[3] A reduction in immobility time is indicative of an antidepressant-like effect. In a study of benzylpiperazine derivatives as HDAC6 inhibitors, intraperitoneal administration of a lead compound at 10 mg/kg significantly reduced immobility time in mice.[3]

Experimental Workflow: Tail-Suspension Test

tail_suspension_workflow Acclimatization Acclimatize Mice to Testing Room Compound_Administration Administer Test Compound (e.g., Arylpiperazine) or Vehicle Acclimatization->Compound_Administration Suspension Suspend Mouse by the Tail Compound_Administration->Suspension Observation Record Immobility Time over a Set Period Suspension->Observation Data_Analysis Compare Immobility Time between Treatment Groups Observation->Data_Analysis

Caption: Workflow for the tail-suspension test.

Conclusion

While direct experimental data on the in vivo and in vitro efficacy of 1-(2-methylbenzoyl)piperazine remains to be established, the extensive research on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The evidence from related benzoylpiperazine and arylpiperazine derivatives suggests promising avenues for investigation in both oncology and neuroscience.

The comparative analysis presented in this guide highlights the critical importance of a multi-faceted approach to drug discovery, integrating in vitro screening for initial activity and mechanism of action with robust in vivo models to assess therapeutic efficacy and physiological effects. Future research focused on the synthesis and biological evaluation of 1-(2-methylbenzoyl)piperazine is warranted to definitively characterize its efficacy and therapeutic potential.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

  • 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed. [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

Sources

Comparative

A Comparative Guide to Analytical Method Validation for 1-(2-methylbenzoyl)piperazine Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(2-methylbenzoyl)piperazine is a key chemical moiety found in various pharmacologically active compounds. Ensuring its accurate measurement through validated analytical methods is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-(2-methylbenzoyl)piperazine, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, the rationale behind validation protocols, and present comparative data to aid researchers in making informed decisions. The validation parameters discussed are in alignment with the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for quantifying 1-(2-methylbenzoyl)piperazine hinges on several factors, including the sample matrix, required sensitivity, and the intended application of the method. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Advantages Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity, potential for interference from matrix components.[4]Routine quality control, purity assessment of bulk drug substance.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High selectivity and sensitivity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.[5]Impurity profiling, analysis of residual solvents.
LC-MS/MS High-resolution separation by LC coupled with highly selective and sensitive mass spectrometric detection.[6]Unsurpassed sensitivity and selectivity, suitable for complex matrices.[6][7][8]Higher operational cost and complexity.Bioanalysis of plasma or tissue samples, trace-level impurity quantification.[6][8]

Expert Insight: For routine analysis of 1-(2-methylbenzoyl)piperazine in a drug substance where concentration levels are relatively high, a well-validated HPLC-UV method is often the most practical and economical choice. However, for bioanalytical studies requiring the quantification of low concentrations in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[6][8]

The Workflow of Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating a quantitative analytical method.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation MD Method Development MO Method Optimization MD->MO Specificity Specificity MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution & Sample Stability Robustness->Stability Routine_Analysis Routine Analysis Stability->Routine_Analysis Reporting Reporting & Documentation Routine_Analysis->Reporting Validation Parameter Interdependence cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Accuracy Accuracy Linearity->Accuracy enables quantification Precision Precision Accuracy->Precision confirms consistency Stability Stability Accuracy->Stability verifies over time LOQ LOQ Precision->LOQ defines lower limit Robustness Robustness Precision->Robustness assesses variability LOD LOD LOQ->LOD

Sources

Validation

A Comparative Guide to the Definitive Identification of Synthesized 1-(2-Methylbenzoyl)piperazine

<_/br_2_0> <pers> Abstract This technical guide provides a comprehensive framework for the unambiguous structural confirmation of synthesized 1-(2-methylbenzoyl)piperazine. Moving beyond a mere recitation of protocols, t...

Author: BenchChem Technical Support Team. Date: January 2026

<_/br_2_0> <pers>

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural confirmation of synthesized 1-(2-methylbenzoyl)piperazine. Moving beyond a mere recitation of protocols, this document delves into the strategic application and comparative analysis of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting detailed experimental workflows, interpreting spectral data, and explaining the underlying chemical principles, this guide serves as an essential resource for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors. We aim to equip the reader with the expertise to not only verify the identity of the target compound but also to adeptly identify potential impurities and side products, ensuring the integrity of their research and development endeavors.

Introduction: The Significance of 1-(2-Methylbenzoyl)piperazine

1-(2-Methylbenzoyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in organic synthesis. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1] Specifically, 1-(2-methylbenzoyl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds, with potential applications in targeting central nervous system disorders and in the development of anti-tumor agents.[2] Its precise chemical structure, including the attachment of the 2-methylbenzoyl group to one of the piperazine nitrogens, is critical to its reactivity and its utility in the synthesis of more complex molecules.[2]

Given its role as a foundational precursor, the absolute confirmation of its identity and purity after synthesis is paramount. Failure to do so can lead to ambiguous results in subsequent reactions, the generation of unintended side products, and ultimately, the compromise of research outcomes. This guide provides a systematic approach to its structural elucidation, comparing the most effective and commonly available analytical methods.

Synthesis of 1-(2-Methylbenzoyl)piperazine: A Mechanistic Overview

The most direct and widely employed method for the synthesis of 1-(2-methylbenzoyl)piperazine is the N-acylation of piperazine with 2-methylbenzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[3][4]

The core challenge in this synthesis is achieving selective mono-acylation. Piperazine, a symmetric diamine, possesses two nucleophilic secondary amine groups.[5] Uncontrolled reaction conditions can lead to the formation of the undesired 1,4-bis(2-methylbenzoyl)piperazine.

Key Strategies for Selective Mono-acylation:

  • Stoichiometric Control: Utilizing a significant excess of piperazine relative to the acylating agent (2-methylbenzoyl chloride) statistically favors the formation of the mono-substituted product.[5]

  • Use of a Protecting Group: One of the piperazine nitrogens can be protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group. This multi-step process involves protection, acylation of the free amine, and subsequent deprotection.[5]

  • In Situ Mono-protonation: By reacting piperazine with a single equivalent of an acid, a mono-salt is formed. The protonated nitrogen becomes significantly less nucleophilic, thereby directing the acylation to the non-protonated nitrogen.[5]

For the purposes of this guide, we will consider the product obtained from a synthesis aiming for mono-acylation. The subsequent analytical methodologies are designed to confirm the successful formation of the desired product and to detect any di-substituted byproduct or unreacted starting materials.

Reaction Mechanism: N-acylation of Piperazine

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperazine Piperazine Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride 2-Methylbenzoyl Chloride AcylChloride->Tetrahedral Product 1-(2-Methylbenzoyl)piperazine Tetrahedral->Product Collapse & Elimination of Cl- HCl HCl Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis of 1-(2-methylbenzoyl)piperazine.

Comparative Analysis of Analytical Techniques for Identity Confirmation

The definitive identification of a synthesized compound relies on a confluence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. For 1-(2-methylbenzoyl)piperazine, a combination of NMR, MS, and IR spectroscopy is essential for unambiguous confirmation.

Technique Information Provided Strengths Limitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Provides detailed structural information and allows for the identification of isomers and impurities.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Number of unique carbon atoms and their chemical environment.Complements ¹H NMR by providing information on the carbon skeleton.Lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive and provides the molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and easy method for confirming the presence of key bonds (e.g., C=O, N-H).Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. For 1-(2-methylbenzoyl)piperazine, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of 1-(2-methylbenzoyl)piperazine is expected to show distinct signals for the aromatic protons of the 2-methylbenzoyl group and the methylene protons of the piperazine ring. Due to the restricted rotation around the amide bond, the piperazine protons may appear as complex multiplets.[6][7]

  • Aromatic Protons (o-tolyl group): ~7.2-7.5 ppm (multiplet, 4H)

  • Piperazine Protons (adjacent to C=O): ~3.8 ppm (broad multiplet, 2H)

  • Piperazine Protons (adjacent to N-H): ~3.4 ppm (broad multiplet, 2H)

  • Piperazine Protons (other): ~2.9-3.1 ppm (multiplet, 4H)

  • Methyl Protons: ~2.4 ppm (singlet, 3H)

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum provides complementary information about the carbon framework.

  • Carbonyl Carbon: ~168 ppm

  • Aromatic Carbons: ~125-140 ppm

  • Piperazine Carbons: ~40-50 ppm

  • Methyl Carbon: ~19 ppm

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and multiplicities to assign the signals to the corresponding protons and carbons in the molecule.

Workflow for NMR-Based Identity Confirmation

Caption: Workflow for confirming the identity of 1-(2-methylbenzoyl)piperazine using NMR spectroscopy.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying information. The expected molecular weight of 1-(2-methylbenzoyl)piperazine (C₁₂H₁₆N₂O) is 204.27 g/mol .[2]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): m/z = 204

  • Key Fragmentation Peaks: The fragmentation pattern can provide additional structural information. Common fragments for benzoylpiperazines include the benzoyl cation (m/z = 105) and fragments corresponding to the piperazine ring.[8][9]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the synthesized molecule.

Expected IR Spectral Features:

  • C=O Stretch (Amide): A strong absorption band around 1630-1680 cm⁻¹. This is a key indicator of successful acylation.

  • N-H Stretch (Secondary Amine): A moderate absorption band around 3200-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Absorption bands around 1450-1600 cm⁻¹.

The absence of a strong, broad O-H stretch (from the carboxylic acid starting material) and the presence of the characteristic amide C=O stretch are strong indicators of a successful reaction.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in 1-(2-methylbenzoyl)piperazine.

Integrated Data Analysis: Building a Conclusive Argument

The true power of this multi-technique approach lies in the integration of all the data.

  • MS confirms the molecular weight.

  • IR confirms the presence of the key amide functional group.

  • NMR provides the detailed structural map, confirming the connectivity of the atoms.

By combining the information from these three techniques, a definitive and irrefutable identification of 1-(2-methylbenzoyl)piperazine can be made. Any significant deviation from the expected data should prompt a re-evaluation of the synthesis and purification procedures.

Conclusion

The successful synthesis of 1-(2-methylbenzoyl)piperazine is a critical first step in many research and development pipelines. However, the synthesis is only as good as its confirmation. This guide has provided a comprehensive and comparative overview of the essential analytical techniques required for the unambiguous identification of this important chemical intermediate. By understanding the strengths and limitations of each method and by integrating the data in a logical and systematic manner, researchers can proceed with confidence in the identity and quality of their synthesized material.

References

  • Cas 775579-10-7, 1-(2-METHYLBENZOYL)PIPERAZINE | lookchem. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available from: [Link]

  • Synthesis and analysis of amides - Chemistry Education. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - ResearchGate. (2025-11-11). Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024-09-06). Available from: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv. Available from: [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available from: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. Available from: [Link]

  • 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]

  • 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem - NIH. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018-12-06). Available from: [Link]

  • Selected traditional methods for amide synthesis. - ResearchGate. Available from: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2012-01-01). Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available from: [Link]

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed. (2012-02-28). Available from: [Link]

  • “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Available from: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023-11-14). Available from: [Link]

  • Piperazine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. Available from: [Link]

  • Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • 1-(2'-Benzoylcyclopent-1'-yl)methyl-4-(2'-methoxyphenyl)piperazine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024-12-27). Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available from: [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available from: [Link]

  • 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem. Available from: [Link]

  • Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Purity of Commercial 1-(2-methylbenzoyl)piperazine

For researchers, scientists, and drug development professionals, the purity of a starting material is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. 1-(2-methylbenzoyl)piperazi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. 1-(2-methylbenzoyl)piperazine, a versatile building block in medicinal chemistry, is no exception. Variations in purity between commercial batches can introduce unforeseen variables, leading to inconsistent biological activity, altered pharmacokinetic profiles, and challenges in structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for assessing the purity of commercial 1-(2-methylbenzoyl)piperazine, empowering you to validate supplier claims and ensure the integrity of your research.

The Imperative of Purity: Beyond the Supplier's Certificate of Analysis

A Certificate of Analysis (CoA) is a foundational document provided by a supplier that details the specifications and test results for a specific batch of a chemical.[1][2][3][4] It typically includes the compound's identity, appearance, and a purity value determined by a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While indispensable, a CoA should be viewed as a starting point, not the final word on purity.[1] For rigorous scientific applications, independent verification is paramount to mitigate risks associated with batch-to-batch variability and to identify impurities that may not be reported on the CoA.

This guide will compare and contrast the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your findings.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same property using different underlying principles. This approach minimizes the risk of overlooking impurities that may co-elute in a chromatographic separation or be invisible to a particular detector.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Intrinsic proportionality between NMR signal intensity and the number of atomic nuclei.
Primary Use Quantification of the main component and known/unknown impurities.Identification and quantification of volatile impurities and by-products.Absolute quantification of purity without a specific reference standard of the analyte.
Strengths High resolution, sensitivity, and reproducibility for non-volatile compounds.High sensitivity and structural information from mass spectra.Primary analytical method; provides structural confirmation and quantification in a single experiment.
Limitations Requires a reference standard for accurate quantification; co-elution can mask impurities.Limited to thermally stable and volatile compounds; derivatization may be required.Lower sensitivity than chromatographic methods; requires a high-purity internal standard.

Experimental Protocols for Purity Determination

The following sections provide detailed, step-by-step methodologies for the key experiments. The rationale behind the choice of specific conditions is explained to provide a deeper understanding of the analytical process.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

HPLC is the workhorse of purity analysis in the pharmaceutical industry. By separating the sample's components, it allows for the quantification of the main peak (1-(2-methylbenzoyl)piperazine) relative to any impurity peaks.

Causality of Experimental Choices:

  • Reversed-Phase Column (C18): 1-(2-methylbenzoyl)piperazine is a moderately polar organic molecule, making a non-polar C18 stationary phase ideal for retention and separation.

  • Mobile Phase Gradient: A gradient of a weak organic solvent (acetonitrile) and a buffered aqueous phase allows for the effective elution of the main compound while also resolving potential impurities with a wide range of polarities. The buffer (e.g., ammonium formate) helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.

  • UV Detection: The benzoyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward method for quantification. A wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of a 1-(2-methylbenzoyl)piperazine reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Accurately weigh approximately 10 mg of the commercial 1-(2-methylbenzoyl)piperazine sample and prepare a 1 mg/mL solution in the same manner.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual starting materials or by-products.

Causality of Experimental Choices:

  • GC Separation: GC is well-suited for separating thermally stable compounds like 1-(2-methylbenzoyl)piperazine and its potential impurities.

  • Mass Spectrometric Detection: The mass spectrometer provides structural information about the separated components by fragmenting them into characteristic ions, allowing for the identification of unknown impurities by comparing their mass spectra to libraries.

  • Potential Impurities: In the synthesis of 1-(2-methylbenzoyl)piperazine (typically via acylation of piperazine), potential impurities include unreacted piperazine, unreacted 2-methylbenzoyl chloride (or the corresponding acid), and the di-acylated by-product, 1,4-bis(2-methylbenzoyl)piperazine.[5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the commercial 1-(2-methylbenzoyl)piperazine sample in a suitable solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to 1-(2-methylbenzoyl)piperazine based on its retention time and mass spectrum.

    • Analyze the mass spectra of any additional peaks and compare them to a spectral library (e.g., NIST) to tentatively identify impurities.

Visualization of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis dissolve_gc Dissolve Sample in Solvent inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms identify Identify Peaks detect_ms->identify library_search Library Search of Mass Spectra identify->library_search

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7][8][9] It relies on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.[6][8][9] By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[6][10]

Causality of Experimental Choices:

  • Internal Standard Selection: A suitable internal standard must be stable, have a known purity, not react with the sample or solvent, and have signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices for qNMR in organic solvents.

  • Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is required. DMSO-d6 is a good choice due to its high solubilizing power.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial 1-(2-methylbenzoyl)piperazine into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Visualization of qNMR Logical Relationship:

qNMR_Logic cluster_inputs Known Inputs cluster_measured Measured Data m_analyte Mass of Analyte Calculation Purity Calculation Formula m_analyte->Calculation m_std Mass of Standard m_std->Calculation Purity_std Purity of Standard Purity_std->Calculation M_analyte Molar Mass of Analyte M_analyte->Calculation M_std Molar Mass of Standard M_std->Calculation N_analyte Protons in Analyte Signal N_analyte->Calculation N_std Protons in Standard Signal N_std->Calculation I_analyte Integral of Analyte Signal I_analyte->Calculation I_std Integral of Standard Signal I_std->Calculation Purity_analyte Absolute Purity of Analyte Calculation->Purity_analyte

Caption: Logical relationship of inputs for absolute purity calculation by qNMR.

Comparative Data Analysis: A Hypothetical Scenario

To illustrate how these techniques provide a comprehensive purity assessment, let's consider a hypothetical comparison of three commercial suppliers of 1-(2-methylbenzoyl)piperazine.

Table 2: Purity Assessment of Commercial 1-(2-methylbenzoyl)piperazine from Different Suppliers
SupplierStated Purity (CoA)Purity by HPLC (Area %)Purity by qNMR (%)Impurities Detected by GC-MS
Supplier A >99% (HPLC)99.2%98.9%Trace residual solvent (Methanol)
Supplier B 98.5% (NMR)98.6%98.4%None detected
Supplier C >98% (HPLC)97.5%97.3%1,4-bis(2-methylbenzoyl)piperazine (di-acylated impurity) at ~2%

Interpretation of Results:

  • Supplier A: The HPLC and qNMR results are in good agreement with the CoA, suggesting a high-purity product. The GC-MS detected a minor volatile impurity that might not be visible by HPLC.

  • Supplier B: All methods show consistent results, and the product meets the supplier's specification. The absence of detectable impurities by GC-MS is a positive indicator.

  • Supplier C: There is a discrepancy between the CoA and the experimental results. Both HPLC and qNMR indicate a lower purity than claimed. Crucially, GC-MS identified a significant process-related impurity (the di-acylated by-product), which could have implications for subsequent reactions or biological assays.

Conclusion and Best Practices

Assessing the purity of critical reagents like 1-(2-methylbenzoyl)piperazine is a non-negotiable step in ensuring the quality and integrity of scientific research. While a supplier's Certificate of Analysis provides a valuable starting point, it should always be complemented by independent, in-house verification.

  • Always Request the CoA: Before purchasing, review the CoA to understand the supplier's quality control methods and specifications.

  • Employ Orthogonal Methods: Use a combination of HPLC for relative purity and impurity profiling, and qNMR for an absolute purity determination.

  • Use GC-MS for Impurity Identification: This is particularly important for identifying potential starting materials, by-products, and residual solvents that may not be apparent by other techniques.

  • Establish Internal Specifications: Based on the requirements of your application, establish your own acceptance criteria for the purity of incoming materials.

  • Maintain Batch Records: Keep detailed records of the purity assessments for each batch of material used in your experiments to ensure traceability and aid in troubleshooting any unexpected results.

By adopting this rigorous, multi-faceted approach to purity assessment, researchers can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge drug discovery and development.

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 12, 2026, from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Retrieved January 12, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved January 12, 2026, from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Vrábel, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Certificate of Analysis. (n.d.). 3B Scientific Corporation. Retrieved January 12, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 12, 2026, from [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 13. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 1-(o-toluoyl)piperazine

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 1-(o-toluoyl)piperazine against key CNS targets. Designed for researchers in drug discovery and computational c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 1-(o-toluoyl)piperazine against key CNS targets. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple methods section, delving into the causality behind experimental choices to ensure a robust, reproducible, and scientifically sound in silico investigation.

Introduction: The Rationale for Investigation

1-(o-toluoyl)piperazine is a derivative of the well-established piperazine scaffold, a privileged structure in medicinal chemistry. Piperazine-containing compounds are known to exhibit a wide range of biological activities, frequently targeting central nervous system (CNS) receptors. Given its structural features, 1-(o-toluoyl)piperazine is a compelling candidate for interaction with key neurotransmitter receptors, such as serotonin and dopamine receptors. Understanding its binding potential and selectivity is a critical first step in evaluating its therapeutic promise.

This guide details a comparative molecular docking study of 1-(o-toluoyl)piperazine against two high-value CNS targets: the Serotonin 5-HT2A Receptor and the Dopamine D2 Receptor . These receptors are implicated in a multitude of neurological and psychiatric conditions, and are the targets of numerous approved therapeutics.[1][2][3]

To provide a meaningful performance benchmark, we will compare the docking behavior of our lead compound against two established drugs:

  • Trazodone: A potent serotonin 5-HT2A receptor antagonist and reuptake inhibitor, providing a benchmark for interaction with the serotonin receptor.[4][5][6][7][8]

  • Risperidone: A widely-used atypical antipsychotic with high affinity for both Dopamine D2 and Serotonin 5-HT2A receptors, serving as a crucial control for both targets.[1][9][10]

By docking our compound of interest and these known ligands into clinically relevant, high-resolution crystal structures, we can generate robust hypotheses about the potential binding modes, affinities, and selectivity of 1-(o-toluoyl)piperazine.

Pillar 1: Target and Comparator Selection - The Foundation of a Meaningful Study

The choice of protein target is the single most critical decision in a docking study. The validity of the entire experiment rests on the quality and relevance of the chosen structure.

Target 1: Human Serotonin 5-HT2A Receptor

  • PDB ID: 6A93[2][11][12][13]

  • Rationale: This crystal structure features the 5-HT2A receptor in complex with risperidone, one of our chosen comparators.[2][11] At a resolution of 3.00 Å, it provides a high-quality template of the antagonist-bound conformation.[2] The presence of a co-crystallized ligand is invaluable for validating our docking protocol by assessing its ability to reproduce the experimentally determined binding pose (re-docking).

Target 2: Human Dopamine D2 Receptor

  • PDB ID: 6CM4[1][3][14][15][16][17][18]

  • Rationale: This is a 2.87 Å resolution crystal structure of the D2 receptor, also in complex with risperidone.[1][14] The D2 receptor is a primary target for antipsychotic medications.[1][3] Using this structure allows for a direct comparison of ligand binding between two major CNS targets and enables a robust validation of our docking setup against a known ligand pose.

Comparator Ligands:

  • 1-(o-toluoyl)piperazine (Test Ligand): The focus of our investigation.

  • Trazodone (Comparator): A known 5-HT2A antagonist.[4][6][7]

  • Risperidone (Positive Control): Co-crystallized with both receptors, serving as the ultimate benchmark for docking accuracy.[1][2]

Pillar 2: Experimental Workflow - A Self-Validating System

A rigorous docking protocol is a self-validating one. Each step is designed to minimize error and ensure the final results are both reproducible and meaningful. The following workflow outlines the comprehensive process from initial file preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_output Phase 4: Output PDB_dl 1. Download Structures (PDB: 6A93, 6CM4) Receptor_prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_dl->Receptor_prep Ligand_prep 3. Ligand Preparation (2D to 3D, energy minimization) Receptor_prep->Ligand_prep Grid_gen 4. Grid Box Generation (Define binding site) Ligand_prep->Grid_gen Redocking 5. Re-docking Control (Dock Risperidone into 6A93/6CM4) Grid_gen->Redocking RMSD_calc 6. RMSD Calculation (Compare docked vs. crystal pose) Redocking->RMSD_calc Docking 7. Perform Docking (Test & Comparator Ligands) RMSD_calc->Docking If RMSD < 2.0 Å Analysis 8. Analyze Results (Binding Energy, Interactions) Docking->Analysis Table 9. Tabulate Data Analysis->Table Viz 10. Visualize Poses (PyMOL) Analysis->Viz G cluster_input Inputs cluster_analysis Analysis in PyMOL cluster_output Outputs Docked_Pose Lowest Energy Docked Pose (.pdbqt) Load Load Receptor & Docked Pose Docked_Pose->Load Receptor Prepared Receptor (.pdbqt) Receptor->Load Select Select Residues within 4Å of Ligand Load->Select Find_HBonds Find Hydrogen Bonds Select->Find_HBonds Find_Hydrophobic Identify Hydrophobic & Pi Interactions Select->Find_Hydrophobic Interaction_Map 2D Interaction Diagram Find_HBonds->Interaction_Map Publication_Image 3D Publication-Quality Image Find_HBonds->Publication_Image Find_Hydrophobic->Interaction_Map Find_Hydrophobic->Publication_Image

Sources

Comparative

A Comparative Benchmarking Guide to 1-(2-methylbenzoyl)piperazine: In Vitro Pharmacological Characterization Against Standard Neuromodulatory Agents

Introduction: Unveiling the Potential of Novel Piperazine Derivatives The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs targeting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Novel Piperazine Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] Its inherent versatility allows for structural modifications that can fine-tune pharmacological activity, leading to compounds with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[2] 1-(2-methylbenzoyl)piperazine is a novel derivative of this important heterocyclic amine.[3] While it is recognized as a valuable intermediate in the synthesis of pharmaceuticals for CNS disorders, its specific pharmacological profile remains to be fully elucidated.[3]

This guide provides a comprehensive framework for the in vitro benchmarking of 1-(2-methylbenzoyl)piperazine. We will outline a series of robust experimental protocols to characterize its potential interactions with key neurotransmitter receptors, specifically focusing on the serotonin and dopamine systems, which are frequently modulated by piperazine-containing compounds.[1][4] To provide a meaningful context for its activity, we will compare it against two well-established standard compounds: Buspirone , an anxiolytic with a complex pharmacology centered on serotonin receptors, and Aripiprazole , a third-generation atypical antipsychotic known for its unique "dopamine system stabilizer" profile.[5][6][7][8]

This document is intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a clear path to understanding the potential therapeutic utility of novel piperazine derivatives like 1-(2-methylbenzoyl)piperazine.

Pillar 1: Establishing the Mechanistic Landscape - The Rationale for Target Selection

The selection of appropriate biological targets is paramount for a meaningful benchmarking study. Given that many piperazine derivatives exhibit activity at serotonin (5-HT) and dopamine (D) receptors, these have been chosen as the primary focus of our investigation.[1][4]

The Serotonin System: A Key Modulator of Mood and Anxiety

The serotonin system is implicated in a wide range of physiological and psychological processes, making its receptors prime targets for therapeutic intervention in mood and anxiety disorders.[9][10] Buspirone, our first standard compound, exerts its anxiolytic effects primarily through its activity as a partial agonist at the 5-HT1A receptor.[5][11][12][13][14] It also displays a complex pharmacology involving other serotonin receptor subtypes and, to a lesser extent, dopamine receptors.[5][12] By comparing 1-(2-methylbenzoyl)piperazine to buspirone, we can elucidate its potential as a modulator of the serotonergic system.

The Dopamine System: Central to Psychosis and Mood Stabilization

The dopamine system is critically involved in reward, motivation, and the pathophysiology of psychosis.[15][16] Atypical antipsychotics, such as our second standard compound, Aripiprazole, have revolutionized the treatment of schizophrenia and other psychotic disorders.[17][18][19][20] Aripiprazole's unique mechanism of action as a partial agonist at the D2 dopamine receptor allows it to act as a "dopamine system stabilizer," reducing dopaminergic hyperactivity in some brain regions while enhancing it in others.[6][7][8][21][22] Benchmarking against aripiprazole will provide insights into the potential antipsychotic or mood-stabilizing properties of 1-(2-methylbenzoyl)piperazine.

Pillar 2: Rigorous In Vitro Characterization - Experimental Protocols

To objectively assess the pharmacological profile of 1-(2-methylbenzoyl)piperazine, a series of standardized in vitro assays are essential. The following protocols are designed to provide a comprehensive understanding of the compound's binding affinity and functional activity at key serotonin and dopamine receptors.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[23] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize cell membranes from stable cell lines (e.g., HEK293 or CHO) expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2), and varying concentrations of the test compound (1-(2-methylbenzoyl)piperazine, Buspirone, or Aripiprazole).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

dot

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Agonist and Antagonist Activity

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of a compound binding to a receptor. Functional assays are therefore necessary to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Experimental Protocol: cAMP Assay for Gi/o-Coupled Receptors (e.g., D2, 5-HT1A)

  • Cell Culture: Plate cells stably expressing the Gi/o-coupled receptor of interest in a 96-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin, a potent activator of adenylyl cyclase, to induce the production of cyclic AMP (cAMP).

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: In the absence of a known agonist, a decrease in forskolin-stimulated cAMP levels indicates agonist activity.

    • Antagonist Mode: In the presence of a known agonist, the ability of the test compound to reverse the agonist-induced decrease in cAMP levels indicates antagonist activity.

dot

G_protein_signaling cluster_receptor Cell Membrane Receptor D2/5-HT1A Receptor (Gi/o-coupled) G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Agonist (e.g., Dopamine) Ligand->Receptor:port ATP ATP ATP->AC

Caption: Simplified signaling pathway for Gi/o-coupled receptors.

Pillar 3: Data Synthesis and Interpretation

The data generated from these assays will allow for a direct comparison of 1-(2-methylbenzoyl)piperazine with Buspirone and Aripiprazole.

Comparative Binding Affinity Profile

The Ki values obtained from the radioligand binding assays should be compiled into a clear and concise table for easy comparison.

Receptor1-(2-methylbenzoyl)piperazine Ki (nM)Buspirone Ki (nM)Aripiprazole Ki (nM)
Serotonin 5-HT1A Experimental Data~1-25[5]~1.7[6]
Serotonin 5-HT2A Experimental Data~130-500[5]~3.4[6]
Dopamine D2 Experimental Data~300-600[5][12]~0.34[6]
Dopamine D3 Experimental Data~300-600[5]~0.8[6]

Note: Literature values for standard compounds can vary depending on the specific assay conditions.

Functional Activity Profile

The results from the functional assays will reveal the intrinsic activity of 1-(2-methylbenzoyl)piperazine at each receptor.

Receptor1-(2-methylbenzoyl)piperazineBuspironeAripiprazole
Serotonin 5-HT1A Agonist/Partial Agonist/AntagonistPartial Agonist[5][12]Partial Agonist[21]
Dopamine D2 Agonist/Partial Agonist/AntagonistAntagonist[12]Partial Agonist[6][7]

Authoritative Grounding and Concluding Remarks

This guide provides a scientifically rigorous framework for the initial in vitro characterization and benchmarking of 1-(2-methylbenzoyl)piperazine. By systematically evaluating its binding affinity and functional activity at key serotonin and dopamine receptors and comparing these properties to well-characterized drugs like Buspirone and Aripiprazole, researchers can gain valuable insights into its potential therapeutic applications.

The multi-receptor profile of many piperazine-based CNS drugs underscores the importance of a comprehensive screening approach.[10][18] The experimental data generated through these protocols will serve as a critical foundation for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The ultimate goal is to build a complete pharmacological dossier that accurately defines the compound's mechanism of action and its potential to address unmet needs in the treatment of CNS disorders.

References

  • Buspirone - Wikipedia. (n.d.).
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Retrieved from a source detailing Aripiprazole's mechanism.
  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. (n.d.). Retrieved from a source discussing Aripiprazole's neurobiological effects.
  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed. (n.d.). Retrieved from a source reviewing Buspirone's pharmacology.
  • Buspirone Mechanism of Action | How It Works to Treat Anxiety - Medicover Hospitals. (n.d.). Retrieved from a source explaining Buspirone's mechanism.
  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC. (2020, December 15).
  • Buspirone: an update on a unique anxiolytic agent - PubMed. (n.d.).
  • Aripiprazole - Wikipedia. (n.d.).
  • What is the mechanism of Buspirone Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - ResearchGate. (2025, October 15).
  • What is the mechanism of Aripiprazole? - Patsnap Synapse. (2024, July 17). Retrieved from a source on Aripiprazole's mechanism.
  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. (n.d.). Retrieved from a source explaining Abilify's mechanism.
  • MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS - ACNP. (n.d.).
  • Mechanisms of action of atypical antipsychotic drugs: a critical analysis - PubMed. (n.d.).
  • Mechanism of Action of Antipsychotic Agents | Psychopharmacology Institute. (2015, September 21). Retrieved from a source on the mechanism of antipsychotics.
  • Cas 775579-10-7,1-(2-METHYLBENZOYL)PIPERAZINE | lookchem. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • Serotonin Receptor-Targeted Compound Library - TargetMol. (n.d.). Retrieved from a source on serotonin receptor-targeted compounds.
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. (n.d.).
  • Benchmarking N-(2-aminoethyl)-2-methoxybenzamide Against Standard Dopamine D2 Receptor Inhibitors: A Comparative Guide - Benchchem. (n.d.).
  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC - NIH. (n.d.). Retrieved from a source on dopamine receptor-ligand interactions.
  • DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED | Download Table - ResearchGate. (n.d.). Retrieved from a source with dopamine receptor affinities.
  • A Technical Guide to the Dopamine and Serotonin Receptor Binding Affinity of Desmethylolanzapine - Benchchem. (n.d.). Retrieved from a source providing a technical guide to receptor binding.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (n.d.). Retrieved from a source on dopamine receptor antagonists.
  • PDSP Screening Affinities for All Compounds at Other Human Serotonin Receptor Types a - ResearchGate. (n.d.). Retrieved from a source with serotonin receptor affinities.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (n.d.). Retrieved from a source on multitarget-directed ligands.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2012, January 1).
  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). Retrieved from a source on the pharmacology and toxicology of piperazines.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed. (n.d.).
  • Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - Taylor & Francis Online. (n.d.).
  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Retrieved from a source on the mechanism of piperazine.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.).
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024, September 30). Retrieved from a source on the pharmacology of piperazine.
  • An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. (n.d.). Retrieved from a source on the mechanism of piperazine.
  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands - PubMed. (n.d.). Retrieved from a source on dopamine receptor ligands.
  • Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed. (n.d.). Retrieved from a source on the interaction of arylpiperazines with the D2 receptor.
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed. (n.d.).
  • Docking score of the identified compounds with human serotonin receptor... - ResearchGate. (n.d.). Retrieved from a source with docking scores for serotonin receptors.
  • 1-Ethyl-4-(2-fluoro-5-methylbenzoyl)piperazin-2-one - Smolecule. (2023, August 27).
  • Structural insights into the human D1 and D2 dopamine receptor signaling complexes. (n.d.). Retrieved from a source on dopamine receptor structures.
  • Piperazine synthesis - Organic Chemistry Portal. (n.d.).
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC - NIH. (2021, November 20).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2025, August 6). Retrieved from a source on piperazine as a biologically active scaffold.
  • (PDF) Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database - ResearchGate. (n.d.).

Sources

Validation

A Guide to Inter-Laboratory Validation of 1-(2-methylbenzoyl)piperazine Assays: Ensuring Analytical Consistency and Reliability

In the landscape of pharmaceutical development and forensic analysis, the accurate and precise quantification of novel psychoactive substances and synthetic intermediates is paramount. 1-(2-methylbenzoyl)piperazine, a de...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and forensic analysis, the accurate and precise quantification of novel psychoactive substances and synthetic intermediates is paramount. 1-(2-methylbenzoyl)piperazine, a derivative of piperazine, serves as a significant building block in organic synthesis and is noted for its potential applications in drug development for central nervous system disorders.[1] The proliferation of piperazine derivatives as designer drugs also necessitates robust analytical methods for their unambiguous identification and quantification in various matrices.[2][3][4]

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for 1-(2-methylbenzoyl)piperazine. It is designed for researchers, analytical scientists, and quality assurance professionals seeking to establish the reproducibility and reliability of their analytical methods across multiple laboratories. The principles outlined here are grounded in internationally recognized guidelines, such as those from the ICH and AOAC International, to ensure scientific integrity and regulatory compliance.[5][6][7][8][9]

The Critical Need for Inter-Laboratory Validation

Single-laboratory validation is a crucial first step in establishing the performance characteristics of an analytical method.[10] However, to ensure that a method is truly robust and transferable, an inter-laboratory validation, also known as a collaborative study, is essential. This process evaluates the precision of an analytical procedure when performed by different analysts in different laboratories using different equipment.[7] For a compound like 1-(2-methylbenzoyl)piperazine, which may be analyzed in diverse settings from pharmaceutical quality control to forensic toxicology labs, ensuring that results are comparable regardless of where the analysis is performed is critical for making informed decisions about product quality, safety, and in legal contexts.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step and is largely dependent on the sample matrix, required sensitivity, and available instrumentation.[11] For 1-(2-methylbenzoyl)piperazine, the most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Strengths Weaknesses Typical Application
GC-MS Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection.High chromatographic resolution, excellent for structural elucidation and confirmation, robust and widely used.[12][13]May require derivatization for polar compounds to improve volatility.[12]Identification and quantification in seized materials, purity testing of raw materials.
HPLC-UV/DAD Separates compounds in the liquid phase based on their interaction with a stationary phase. Detection is based on UV absorbance.Versatile, non-destructive, suitable for non-volatile and thermally labile compounds.Lower sensitivity and specificity compared to mass spectrometry.Routine quality control, assay of pharmaceutical formulations.
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices like biological fluids, requires minimal sample preparation.[14]Higher cost of instrumentation and maintenance.Quantification in biological samples (plasma, urine), trace-level impurity analysis.[12][14]

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study requires careful planning and a detailed protocol. The following sections outline the key components of such a study for 1-(2-methylbenzoyl)piperazine assays, based on established guidelines.[5][6]

Experimental Workflow for Inter-Laboratory Validation

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters and Acceptance Criteria

The validation protocol must clearly define the performance characteristics to be evaluated and the acceptance criteria. These are based on the intended purpose of the analytical procedure.[7][8][9][15]

Parameter Objective Minimum Requirements Acceptance Criteria (Example)
Specificity To ensure the method can accurately measure the analyte in the presence of other components.[8]Analysis of blank samples, spiked samples, and samples with potential interferents.No significant interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal.[7]A minimum of 5 concentration levels.[7]Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.[8]Analysis of samples with known concentrations (e.g., certified reference materials).Recovery within 98-102% for drug substance.
Precision To assess the degree of scatter between a series of measurements.[8]Repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2%.
Reproducibility To evaluate the precision between different laboratories.[7]Analysis of identical samples by a minimum of 8 laboratories.[5]RSD between laboratories to be evaluated based on the intended method application.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]Determined by signal-to-noise ratio or standard deviation of the response and the slope.RSD at the LOQ should be within an acceptable range (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]Varying parameters such as mobile phase composition, pH, column temperature.System suitability parameters remain within acceptable limits.
Experimental Protocol: A Model for GC-MS Analysis

This protocol provides a generalized procedure for the quantification of 1-(2-methylbenzoyl)piperazine in a solid sample.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10 mg of the homogenized 1-(2-methylbenzoyl)piperazine test sample and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • Internal Standard: Add an appropriate internal standard (e.g., a structurally similar compound not expected to be in the sample) to all calibration standards and samples.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature program to ensure adequate separation of the analyte from any impurities. For example, start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 1-(2-methylbenzoyl)piperazine in the test samples by interpolating their peak area ratios from the calibration curve.

Statistical Analysis and Interpretation

The data from all participating laboratories should be collected and subjected to rigorous statistical analysis to assess the method's reproducibility. Statistical methods such as analysis of variance (ANOVA) can be used to separate the sources of variability, including within-laboratory (repeatability) and between-laboratory (reproducibility) variance. Outliers can be identified using statistical tests like Cochran's or Grubb's tests.

Conclusion

The inter-laboratory validation of assays for 1-(2-methylbenzoyl)piperazine is a critical step in ensuring the generation of reliable and comparable analytical data. By following a well-designed protocol based on international guidelines and employing robust analytical techniques such as GC-MS or LC-MS/MS, laboratories can have a high degree of confidence in their results. This, in turn, supports informed decision-making in drug development, quality control, and forensic investigations, ultimately contributing to public health and safety.

References

  • Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. (n.d.). Feed Industry HACCP and PCQI Training. Retrieved from [Link]

  • Gerona, R. (n.d.). Designer Drugs: Chemistry, Analysis, Regulation, Toxicology, Epidemiology and Legislation of New Psychoactive Substances. RTI International. Retrieved from [Link]

  • Guidelines for Collaborative Study Procedure to Validate Characteristics of a Method of Analysis. (1989). Journal of AOAC INTERNATIONAL, 72(4), 694–704. Retrieved from [Link]

  • Shakleya, D. M., et al. (2012). Detection and Quantification of New Designer Drugs in Human Blood: Part 2 – Designer Cathinones. Journal of Analytical Toxicology, 36(4), 223-233. Retrieved from [Link]

  • Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. (n.d.). Eastern Kentucky University Encompass. Retrieved from [Link]

  • Chromatographic Techniques in the Forensic Analysis of Designer Drugs. (2017). CRC Press. Retrieved from [Link]

  • Mullen, C. (2014). Quality Assurance of forensic investigations in toxicology and traffic safety. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • 1-(2-METHYLBENZOYL)PIPERAZINE. (n.d.). Lookchem. Retrieved from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). National Criminal Justice Reference Service. Retrieved from [Link]

  • Analytical Method Development and Validation for Compliant Testing Webinar. (2023). YouTube. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-(2-methylbenzoyl)piperazine for Laboratory Professionals

The responsible management and disposal of chemical reagents are paramount in research and development, forming the bedrock of a safe and compliant laboratory environment. This guide provides a detailed operational and d...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are paramount in research and development, forming the bedrock of a safe and compliant laboratory environment. This guide provides a detailed operational and disposal plan for 1-(2-methylbenzoyl)piperazine, a compound frequently utilized in drug discovery and synthetic chemistry. Our objective is to move beyond mere procedural lists, offering a framework grounded in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.

Section 1: Hazard Identification and Foundational Safety

Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is essential. This risk assessment is not merely a regulatory formality; it is the scientific basis for every handling and disposal decision we make. 1-(2-methylbenzoyl)piperazine, like many piperazine derivatives, requires careful handling.

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, inhaled, or comes into contact with skin.[1] The primary hazards necessitate stringent control measures to prevent accidental exposure. The causality is clear: the chemical's toxicological profile dictates the level of personal protective equipment (PPE) required and informs the emergency procedures that must be in place.[2]

Table 1: Hazard and Safety Summary for 1-(2-methylbenzoyl)piperazine

ParameterSpecificationRationale & Source
GHS Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319).Based on data for 1-(2-methylbenzoyl)piperazine and related piperazine compounds.[1][3]
Required PPE Chemical-resistant gloves (Nitrile rubber), safety goggles with side-shields or face shield, laboratory coat, closed-toe shoes.To prevent skin and eye contact, which are primary exposure routes.[1][4]
Handling Environment Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation risk by controlling vapors and dust.[1][5]
Emergency First Aid Skin: Immediately wash with plenty of water; remove contaminated clothing.[1][6] Eyes: Rinse cautiously with water for several minutes.[1][7] Inhalation: Move person to fresh air.[1][8] Ingestion: Rinse mouth; do NOT induce vomiting. Seek immediate medical attention.[1][7]Standard first-aid protocols to mitigate acute exposure effects.

Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical is governed by a strict regulatory landscape designed to ensure accountability and environmental stewardship. In the United States, two primary federal agencies dictate the requirements:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel be informed of the chemical hazards in their workplace.[9][10] This is achieved through accessible SDSs, proper container labeling, and comprehensive training, which form the foundation of safe handling prior to disposal.[11]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the actual disposal of hazardous waste from "cradle-to-grave."[12][13] A core requirement of RCRA is for the waste generator—the laboratory—to perform a "hazardous waste determination."[14]

For 1-(2-methylbenzoyl)piperazine, its toxic characteristics strongly suggest it must be managed as a hazardous waste.[15] This classification prohibits disposal down the drain or in regular solid waste. Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, which dictates on-site accumulation time limits and procedures.[16]

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP provides a self-validating system for the routine and compliant disposal of 1-(2-methylbenzoyl)piperazine waste.

Step 1: Waste Characterization and Segregation

  • Action: Designate all waste containing 1-(2-methylbenzoyl)piperazine (e.g., residual solid, contaminated vials, used weighing papers, and contaminated PPE) as hazardous waste.

  • Causality: This proactive classification ensures the highest level of safety and compliance, eliminating ambiguity. Commingling of incompatible waste streams can lead to dangerous chemical reactions; therefore, this waste must be kept separate from acids, strong oxidizing agents, and other incompatible materials.[12][14]

Step 2: Donning Appropriate Personal Protective Equipment (PPE)

  • Action: Before handling the waste container, put on the PPE specified in Table 1: nitrile gloves, safety goggles, and a lab coat.

  • Causality: Direct contact with the waste presents the same hazards as handling the pure chemical. This step protects the handler from exposure during transfer and sealing operations.[4]

Step 3: Containment

  • Action: Place the waste into a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure, sealable lid. The container must always be kept closed except when actively adding waste.[12]

  • Causality: Proper containment prevents the release of vapors or dust into the laboratory environment and protects the contents from reacting with ambient air or moisture.[17]

Step 4: Labeling

  • Action: Affix a hazardous waste label to the container immediately upon starting accumulation. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(2-methylbenzoyl)piperazine."

    • The specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date (the date the first piece of waste is placed in the container).

  • Causality: Accurate labeling is an OSHA and EPA requirement that communicates the container's contents and associated dangers to all personnel and is essential for proper tracking and disposal by the waste management vendor.[9][12]

Step 5: On-Site Accumulation

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Causality: The SAA protocol allows for the safe, short-term collection of waste without requiring a full-scale storage permit, provided regulatory quantity and time limits are followed.[12]

Step 6: Final Disposal

  • Action: When the container is full or reaches its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. The waste will be collected by a licensed hazardous waste disposal company.

  • Causality: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] Using a licensed vendor ensures the waste is transported and disposed of in accordance with all federal and state regulations, completing the "cradle-to-grave" chain of custody.[14][16]

Section 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[3]

    • Carefully sweep the material into a designated hazardous waste container. Do not generate dust.[18]

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Personal Exposure:

    • Follow the first-aid measures outlined in Table 1.

    • Remove all contaminated clothing immediately.[5]

    • Seek prompt medical attention and provide the Safety Data Sheet to the medical personnel.[18]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing 1-(2-methylbenzoyl)piperazine from the point of use to its final disposal.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handle Handling & Accumulation cluster_dispose Final Disposition Start Material Identified for Disposal (e.g., excess reagent, contaminated labware) Characterize Step 1: Characterize as Regulated Hazardous Waste Start->Characterize PPE Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Characterize->PPE Segregate Step 3: Segregate into a Designated, Compatible Waste Container PPE->Segregate Label Step 4: Affix Hazardous Waste Label (Name, Hazard, Date) Segregate->Label Store Step 5: Store Sealed Container in Satellite Accumulation Area (SAA) Label->Store ContactEHS Step 6: Container Full or Time Limit Reached? Contact EHS for Pickup Store->ContactEHS Vendor Licensed Vendor Transports Waste with Manifest ContactEHS->Vendor End Final Disposal at a Permitted TSDF Facility Vendor->End

Caption: Disposal workflow for 1-(2-methylbenzoyl)piperazine.

Conclusion

The proper disposal of 1-(2-methylbenzoyl)piperazine is a non-negotiable aspect of laboratory science. By adhering to this structured protocol, which integrates hazard assessment, regulatory compliance, and procedural best practices, researchers can ensure a safe working environment, protect environmental health, and uphold the highest standards of scientific integrity. Trust in our processes is built upon a foundation of understanding not just what to do, but why we do it.

References

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. U.S. Department of Labor.

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. The National Institute for Occupational Safety and Health (NIOSH).

  • National Center for Biotechnology Information. OSHA Chemical Hazards And Communication. StatPearls.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(2-METHYLBENZOYL)PIPERAZINE. (2022-08-11).

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor.

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29).

  • TCI Chemicals. SAFETY DATA SHEET - Piperazine Anhydrous. (2025-03-28).

  • ChemDmart. SAFETY DATA SHEET - Piperazine.

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperazine. (2025-01-02).

  • Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine.

  • Fisher Scientific. SAFETY DATA SHEET - 1-BENZOYLPIPERAZINE.

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05).

  • Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorobenzyl)piperazine.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. (2010-11-24).

  • U.S. Environmental Protection Agency. Hazardous Waste.

  • Cayman Chemical. Safety Data Sheet - Piperazine. (2025-11-19).

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-(1-Piperazinyl)-1,2-benzisothiazole. (2024-12-28).

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30).

  • CountyOffice.org. How Does The EPA Define Hazardous Waste? YouTube. (2023-10-04).

  • Biosynth. Safety Data Sheet - 1-(Piperazin-1-yl)ethan-1-one. (2022-05-05).

  • Sigma-Aldrich. SAFETY DATA SHEET - N-Ethylpiperazine. (2025-05-06).

  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Methylphenyl)piperazine.

  • New Jersey Department of Health. HAZARD SUMMARY - Piperazine.

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13).

  • Alston & Bird. EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019-03-05).

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

  • The Environmental Law Firm. EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. (2015-09-10).

  • Alston & Bird. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018-12-20).

Sources

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